8-Chloro-2H-benzo[B][1,4]oxazin-3(4H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
8-chloro-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c9-5-2-1-3-6-8(5)12-4-7(11)10-6/h1-3H,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMNWSPHQCJZBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57245-31-5 | |
| Record name | 8-CHLORO-2H-1,4-BENZOXAZIN-3(4H)-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Chloro-2H-benzo[b]oxazin-3(4H)-one
An In-depth Technical Guide to 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, physicochemical properties, synthesis methodologies, and its role as a crucial scaffold for the development of novel therapeutic agents. Drawing from established scientific literature, this guide offers detailed experimental protocols, discusses the mechanistic insights into the biological activities of its derivatives, and provides essential safety and handling information. The content is structured to empower researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.
Introduction: The Significance of the Benzoxazinone Scaffold
The 2H-benzo[b][1][2]oxazin-3(4H)-one core is a privileged heterocyclic scaffold that has garnered considerable attention in the field of medicinal chemistry. Its unique structural features and synthetic accessibility have made it a versatile starting point for the design and synthesis of a diverse array of biologically active molecules.[3] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[3][4][5] The introduction of a chlorine atom at the 8-position of the benzoxazinone ring system, yielding 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one, modulates the electronic and lipophilic properties of the molecule, potentially enhancing its biological activity and pharmacokinetic profile. This guide focuses specifically on this chlorinated derivative, providing a detailed exploration of its characteristics and applications.
Chemical Identity and Physicochemical Properties
CAS Number: 57245-31-5[6]
Molecular Formula: C₈H₆ClNO₂
Molecular Weight: 183.59 g/mol
| Property | Value / Information | Source |
| IUPAC Name | 8-chloro-2H-1,4-benzoxazin-3(4H)-one | [6] |
| Synonyms | 8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one | [6] |
| Appearance | White to off-white solid (predicted) | Inferred from analogs |
| Melting Point | Not explicitly reported. Related chloro-benzoxazinones exhibit melting points in the range of 150-250 °C. | Inferred from analogs |
| Solubility | Likely soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Inferred from chemical structure |
| LogP | 1.67 (Calculated for 6-chloro isomer) | [7] |
| Topological Polar Surface Area (TPSA) | 38.3 Ų (Calculated for 6-chloro isomer) | [7] |
Synthesis of 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one: A Methodological Approach
The synthesis of the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is well-documented, with several synthetic strategies available. A common and effective method involves the cyclization of a 2-aminophenol derivative with a suitable two-carbon electrophile, such as chloroacetyl chloride.[8]
General Reaction Scheme
The synthesis of 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one can be logically achieved through the reaction of 2-amino-3-chlorophenol with chloroacetyl chloride in the presence of a base.
Caption: General reaction scheme for the synthesis of 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one.
Detailed Experimental Protocol (Exemplary)
This protocol is a composite methodology based on established procedures for the synthesis of analogous benzoxazinones.[8]
Materials:
-
2-Amino-3-chlorophenol
-
Chloroacetyl chloride
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF) or Acetone
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-chlorophenol (1 equivalent) in anhydrous THF.
-
Base Addition: Add sodium bicarbonate (2-3 equivalents) to the solution.
-
Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred suspension at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one.
Analytical Characterization
The structural confirmation of 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one is typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring and the methylene protons of the oxazinone ring. The chemical shifts and coupling constants of the aromatic protons will be influenced by the presence of the chlorine atom and the heterocyclic ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons, and the methylene carbon. The chemical shift of the carbon attached to the chlorine atom will be a key diagnostic peak.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the compound. The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of the chlorine atom.
Applications in Drug Discovery and Medicinal Chemistry
The 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a valuable building block for the synthesis of a wide range of biologically active compounds.
Anticancer Activity
Derivatives of 2H-benzo[b][1][2]oxazin-3(4H)-one have been extensively investigated for their anticancer properties. Studies have shown that these compounds can induce DNA damage in tumor cells, leading to apoptosis. For instance, triazole-linked benzoxazinone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[2][9]
Caption: Putative mechanism of anticancer activity of benzoxazinone derivatives.
Anti-inflammatory Activity
Certain derivatives of 2H-benzo[b][1][2]oxazin-3(4H)-one have exhibited potent anti-inflammatory effects. These compounds have been shown to inhibit the production of pro-inflammatory mediators in microglial cells, suggesting their potential for the treatment of neurodegenerative diseases with an inflammatory component.[4]
Antimicrobial Activity
The benzoxazinone scaffold has also been explored for the development of novel antimicrobial agents. Modifications to the core structure have led to compounds with activity against both Gram-positive and Gram-negative bacteria.[10]
Other Therapeutic Areas
The versatility of the benzoxazinone scaffold extends to other therapeutic areas, including the development of agents for cardiovascular diseases and central nervous system disorders. For example, some derivatives have been investigated as platelet aggregation inhibitors.[1]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one.
-
Hazard Classification: Based on available safety data sheets for related compounds, it should be handled as a potentially hazardous substance. It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion and Future Perspectives
8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one is a valuable heterocyclic compound with significant potential in drug discovery and development. Its straightforward synthesis and the diverse biological activities of its derivatives make it an attractive scaffold for medicinal chemists. Future research will likely focus on the synthesis of novel derivatives with improved potency and selectivity for various biological targets. Further elucidation of the mechanisms of action of these compounds will be crucial for their advancement as potential therapeutic agents. The continued exploration of this versatile scaffold holds promise for the discovery of new and effective treatments for a range of human diseases.
References
- 1. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one | C8H6ClNO2 | CID 309259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. irjet.net [irjet.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Diverse Biological Activities of Benzoxazinone Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Benzoxazinone Scaffold - A Privileged Structure in Medicinal Chemistry
Benzoxazinone derivatives, a class of heterocyclic compounds, have garnered significant attention in the field of medicinal chemistry due to their wide-ranging biological activities.[1][2][3][4] These compounds, both naturally occurring and synthetically derived, possess a versatile scaffold that allows for diverse chemical modifications, leading to a broad spectrum of pharmacological effects.[3][5] This technical guide provides an in-depth exploration of the multifaceted biological activities of benzoxazinone derivatives, with a focus on their potential as therapeutic agents. We will delve into their anticancer, anti-inflammatory, antimicrobial, and insecticidal properties, providing insights into their mechanisms of action, structure-activity relationships (SAR), and detailed experimental protocols for their evaluation.
I. Anticancer Activity: Targeting the Hallmarks of Cancer
Benzoxazinone derivatives have emerged as promising candidates in the quest for novel anticancer agents, exhibiting cytotoxic and antiproliferative effects against various cancer cell lines.[2][6][7] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer progression.
A. Mechanism of Action: A Multi-pronged Attack on Cancer Cells
Several studies have elucidated the intricate ways in which benzoxazinone derivatives exert their anticancer effects:
-
Induction of Apoptosis: A significant mechanism involves the induction of programmed cell death, or apoptosis. Certain derivatives have been shown to upregulate the expression of pro-apoptotic proteins like p53 and caspase-3, while downregulating anti-apoptotic proteins.[6] For instance, one study found that a particular derivative caused a 7-fold and 8-fold induction in the expression of p53 and caspase-3, respectively, in liver cancer cells.[6]
-
Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is often achieved by modulating the expression of key cell cycle regulators like cyclin-dependent kinase 1 (cdk1).[6]
-
Inhibition of Topoisomerase II: Some derivatives act as topoisomerase II inhibitors, enzymes crucial for DNA replication and repair in cancer cells.[6] By inhibiting these enzymes, they can lead to DNA damage and ultimately, cell death.
-
Targeting c-Myc G-quadruplex: A novel mechanism involves the targeting of the c-Myc oncogene. Certain benzoxazinone derivatives can induce the formation of G-quadruplex structures in the c-Myc promoter region, which in turn downregulates the expression of c-Myc mRNA.[8] This is significant as c-Myc is overexpressed in many cancers and plays a crucial role in cell proliferation and migration.[8]
B. Structure-Activity Relationship (SAR) Insights
The anticancer potency of benzoxazinone derivatives is intricately linked to their chemical structure. While a comprehensive SAR is still evolving, certain trends have been observed. For example, the presence and position of substituents on the benzoxazinone core can significantly influence their activity. Further research into SAR will be crucial for the rational design of more potent and selective anticancer agents.
C. Experimental Protocols for Evaluating Anticancer Activity
A systematic approach is essential for the preclinical evaluation of novel benzoxazinone derivatives.[9][10]
These initial screening assays are crucial for determining the concentration at which a compound exhibits cytotoxic or cytostatic effects.[11]
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay is a widely used method to assess cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the benzoxazinone derivative for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
b) Real-Time Cell Proliferation Assay:
Instruments like the xCELLigence system allow for the continuous, label-free monitoring of cell proliferation.
-
Principle: The system measures changes in electrical impedance as cells attach and proliferate on microelectrodes integrated into the bottom of the wells.
-
Protocol:
-
Obtain a background reading of the E-plates with cell culture medium.
-
Seed the cells into the E-plates.
-
Monitor cell adhesion and proliferation in real-time.
-
Once the cells are in the logarithmic growth phase, add the benzoxazinone derivatives at various concentrations.
-
Continue to monitor the cell index in real-time to determine the effect on proliferation.
-
This assay assesses the ability of a compound to inhibit cancer cell migration, a critical step in metastasis.
-
Protocol:
-
Grow a confluent monolayer of cancer cells in a culture dish.
-
Create a "wound" or scratch in the monolayer using a sterile pipette tip.
-
Wash the cells to remove any detached cells.
-
Treat the cells with the benzoxazinone derivative.
-
Capture images of the wound at different time points (e.g., 0, 12, and 24 hours).
-
Measure the closure of the wound over time to determine the effect on cell migration.
-
To understand the molecular mechanisms of action, it is essential to analyze changes in gene and protein expression.
-
Reverse Transcription Polymerase Chain Reaction (RT-PCR): This technique is used to measure the expression levels of specific mRNAs, such as c-Myc, p53, and caspases.[8]
-
Western Blotting: This method is used to detect and quantify the levels of specific proteins involved in apoptosis and cell cycle regulation.
D. Quantitative Data Summary
The following table summarizes the anticancer activity of selected benzoxazinone derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Assay | IC50 / Activity | Reference |
| Derivative 15 | HepG2 (Liver) | Gene Expression | ~7-fold induction of p53, ~8-fold induction of caspase-3 | [6] |
| Derivative 7 | HepG2, MCF-7, HCT-29 | Antiproliferative | Significant activity (<10 μM) | [6] |
| Compound 3a | HeLa (Cervical) | Cytotoxicity | IC50 = 4.397 nM (inhibition constant) | [7] |
| Compound 3h | HeLa (Cervical) | Cytotoxicity | IC50 = 3.713 nM (inhibition constant) | [7] |
| Compound 14b | A549 (Lung) | Cell Viability | IC50 = 7.59 ± 0.31 μM | [12] |
| Compound 14c | A549 (Lung) | Cell Viability | IC50 = 18.52 ± 0.59 μM | [12] |
E. Visualizing the Anticancer Mechanism
The following diagram illustrates a potential signaling pathway targeted by benzoxazinone derivatives in cancer cells.
Caption: Proposed mechanism of anticancer activity of benzoxazinone derivatives.
II. Anti-inflammatory Activity: Quelling the Flames of Inflammation
Chronic inflammation is a key driver of numerous diseases. Benzoxazinone derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[13][14][15][16]
A. Mechanism of Action: Targeting Inflammatory Mediators and Pathways
The anti-inflammatory effects of benzoxazinones are mediated through various mechanisms:
-
Inhibition of Pro-inflammatory Cytokines and Enzymes: These compounds can reduce the production of key inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[17][18] They also inhibit the expression of inflammation-related enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[17][18]
-
Activation of the Nrf2-HO-1 Pathway: A crucial mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway.[17][18] Nrf2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. By activating this pathway, benzoxazinone derivatives can reduce oxidative stress and inflammation.[17]
-
Enzyme Inhibition: Certain benzoxazinone derivatives act as inhibitors of enzymes involved in the inflammatory cascade, such as α-chymotrypsin and cathepsin G.[3][19][20]
B. Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity is highly dependent on the substitution pattern of the benzoxazinone ring. For example, the introduction of a 1,2,3-triazole moiety has been shown to enhance anti-inflammatory effects.[17][18] The presence of specific substituents on the phenyl ring can also significantly impact their inhibitory potential against enzymes like α-chymotrypsin.[19]
C. Experimental Protocols for Evaluating Anti-inflammatory Activity
A variety of in vitro and in vivo models are used to screen for anti-inflammatory activity.[21][22][23][24][25]
-
Measurement of Nitric Oxide (NO) Production:
-
Principle: Lipopolysaccharide (LPS) is used to induce NO production in macrophage cell lines (e.g., RAW 264.7 or BV-2). The amount of NO produced is measured using the Griess reagent.
-
Protocol:
-
Culture macrophage cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of the benzoxazinone derivative.
-
Stimulate the cells with LPS.
-
After incubation, collect the cell supernatant.
-
Add Griess reagent to the supernatant and measure the absorbance at 540 nm.
-
-
-
Measurement of Pro-inflammatory Cytokines:
-
Principle: The levels of cytokines like TNF-α, IL-6, and IL-1β in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Cyclooxygenase (COX) Inhibition Assay:
-
Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for prostaglandin synthesis.[21]
-
-
Carrageenan-Induced Paw Edema in Rats:
-
Principle: This is a classic model of acute inflammation. Carrageenan injection into the rat paw induces edema, which can be measured over time.[24]
-
Protocol:
-
Administer the benzoxazinone derivative orally or intraperitoneally to the rats.
-
After a specific time, inject carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume at different time intervals using a plethysmometer.
-
Calculate the percentage inhibition of edema compared to the control group.
-
-
D. Quantitative Data Summary
| Compound/Derivative | Model/Assay | Activity | Reference |
| 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][19][26]oxazin-4-one (3d) | Rat Paw Edema | 62.61% inhibition | [13][14][15] |
| Compound e2, e16, e20 | LPS-induced NO production in BV-2 cells | Significant reduction in NO levels | [17][18] |
E. Visualizing the Anti-inflammatory Mechanism
The following diagram illustrates the Nrf2-HO-1 signaling pathway activated by benzoxazinone derivatives.
Caption: Activation of the Nrf2-HO-1 pathway by benzoxazinone derivatives.
III. Antimicrobial Activity: Combating Microbial Threats
The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Benzoxazinone derivatives have demonstrated activity against a range of microorganisms, including bacteria and fungi.[1][3][27][28]
A. Mechanism of Action
The exact antimicrobial mechanisms are still under investigation, but it is believed that they may involve:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of some derivatives may allow them to interact with and disrupt the microbial cell membrane.
-
Inhibition of Essential Enzymes: They may inhibit enzymes that are crucial for microbial survival and replication, such as DNA gyrase.[5]
-
Interference with Biofilm Formation: Some derivatives may have the ability to prevent the formation of biofilms, which are communities of microorganisms that are more resistant to antibiotics.
B. Structure-Activity Relationship (SAR) Insights
The antimicrobial activity is influenced by the substituents on the benzoxazinone scaffold. For instance, the introduction of a thiosemicarbazone moiety has been shown to enhance antimicrobial properties.[28] The lipophilic character of substituents on the aromatic ring has also been correlated with antifungal activity.[29]
C. Experimental Protocols for Evaluating Antimicrobial Activity
Standardized methods are used to determine the susceptibility of microorganisms to antimicrobial agents.[30][31][32][33][34]
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[30][31][33]
-
Protocol:
-
Prepare a two-fold serial dilution of the benzoxazinone derivative in a liquid growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plate under appropriate conditions.
-
Determine the MIC by visually inspecting the wells for turbidity (growth). The MIC is the lowest concentration where no growth is observed.
-
This is a qualitative method to assess the antimicrobial activity of a compound.[31][33]
-
Protocol:
-
Inoculate the surface of an agar plate with a standardized suspension of the test microorganism.
-
Place paper disks impregnated with a known concentration of the benzoxazinone derivative onto the agar surface.
-
Incubate the plate.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited). The size of the zone is proportional to the susceptibility of the microorganism to the compound.
-
D. Quantitative Data Summary
| Compound/Derivative | Microorganism | Assay | Activity | Reference |
| Compound 4e | E. coli | Disk Diffusion | 22 mm zone of inhibition | [5] |
| Compound 4e | S. aureus | Disk Diffusion | 20 mm zone of inhibition | [5] |
| Compound 4e | B. subtilis | Disk Diffusion | 18 mm zone of inhibition | [5] |
| Compound 5b4 | Various bacterial and fungal strains | Agar Disc Diffusion | Potent antimicrobial properties | [28] |
IV. Insecticidal and Herbicidal Activity: Applications in Agriculture
Naturally occurring benzoxazinones, such as DIBOA and DIMBOA found in gramineous plants, play a crucial role in plant defense against herbivores and pathogens.[3][35] This has spurred interest in developing benzoxazinone derivatives as potential insecticides and herbicides.[26][35]
A. Mechanism of Action
-
Insecticidal Activity: The mechanism is not fully understood but may involve the inhibition of essential insect enzymes or disruption of physiological processes.
-
Herbicidal Activity: Some derivatives act as potent inhibitors of protoporphyrinogen IX oxidase (PPO), a key enzyme in chlorophyll and heme biosynthesis in plants.[36] Inhibition of PPO leads to the accumulation of toxic intermediates, causing rapid cell death.
B. Structure-Activity Relationship (SAR) Insights
For herbicidal activity, the structure of the benzoxazinone core and the nature of the substituents are critical for potent PPO inhibition.[36] For phytotoxicity, the absence of a hydroxyl group at C-2 and the presence of a hydroxyl group at N-4 have been shown to increase activity.[26]
C. Experimental Protocols for Evaluating Insecticidal and Herbicidal Activity
-
Topical Application Bioassay: [37]
-
Principle: A precise dose of the compound is applied directly to the insect's cuticle.
-
Protocol:
-
Anesthetize the insects (e.g., with CO2).
-
Using a microapplicator, apply a specific volume of the benzoxazinone derivative solution to the dorsal thorax of each insect.
-
Place the treated insects in a container with food and water.
-
Assess mortality at predetermined time points (e.g., 24, 48, 72 hours).
-
-
-
-
Principle: Larvae are exposed to the compound in their diet or in water.
-
Protocol:
-
Prepare different concentrations of the benzoxazinone derivative in the larval diet or water.
-
Place a known number of larvae in each treatment.
-
Record mortality after a specific exposure period.
-
-
-
Whole-Plant Bioassay:
-
Principle: The compound is applied to whole plants to assess its herbicidal effect.
-
Protocol:
-
Grow test plant species to a specific growth stage.
-
Apply the benzoxazinone derivative as a post-emergence spray at different rates.
-
Include untreated and commercial standard-treated controls.
-
Visually assess the percentage of injury or growth inhibition at different time points after treatment.
-
-
D. Visualizing the Experimental Workflow for Insecticide Bioassay
Caption: Workflow for a topical application insecticide bioassay.
V. Conclusion and Future Directions
The benzoxazinone scaffold represents a highly privileged structure in medicinal chemistry, with its derivatives exhibiting a remarkable array of biological activities. The research highlighted in this guide underscores their potential as anticancer, anti-inflammatory, antimicrobial, and agrochemical agents. The versatility of their synthesis allows for the creation of large libraries of compounds for screening, and the growing understanding of their structure-activity relationships will undoubtedly guide the rational design of more potent and selective molecules.
Future research should focus on:
-
Elucidating detailed mechanisms of action for their various biological effects.
-
Expanding the exploration of structure-activity relationships to optimize potency and reduce off-target effects.
-
Conducting in vivo efficacy and toxicity studies for the most promising lead compounds.
-
Investigating synergistic combinations with existing drugs to enhance therapeutic outcomes.
The continued exploration of benzoxazinone derivatives holds immense promise for the development of novel therapeutics and agrochemicals to address pressing global health and agricultural challenges.
VI. References
A comprehensive list of references cited throughout this guide is provided below, with clickable URLs for verification.
-
Khan, K. M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 70, 210-221. --INVALID-LINK--
-
Ansari, M. F., et al. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry, 25(51), 31-43. --INVALID-LINK--
-
Macías, F. A., et al. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-547. --INVALID-LINK--
-
Wang, Y., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1736-1743. --INVALID-LINK--
-
Ekinci, D., et al. (2017). Some coumarins and benzoxazinones as potent paraoxonase 1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 101-106. --INVALID-LINK--
-
INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. --INVALID-LINK--
-
Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of current practices and procedures. Infectious Disease Clinics, 23(4), 775-799. --INVALID-LINK--
-
Abdel-Aziz, M., et al. (2020). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Molecules, 25(15), 3360. --INVALID-LINK--
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. --INVALID-LINK--
-
Li, J., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12, 1373752. --INVALID-LINK--
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. --INVALID-LINK--
-
WOAH. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. --INVALID-LINK--
-
Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Journal of Chemistry, 2022, 1-13. --INVALID-LINK--
-
Macías, F. A., et al. (2004). Structure-activity relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of agricultural and food chemistry, 52(21), 6452-6461. --INVALID-LINK--
-
BenchChem. (2025). Protocol for Assessing the Anticancer Activity of Novel Small Molecules. --INVALID-LINK--
-
El-Sayed, M. A. A., et al. (2023). Some of biologically active 1,4-benzoxazine derivatives. Results in Chemistry, 5, 100850. --INVALID-LINK--
-
Kumar, S., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. International Journal of Pharmaceutical Sciences and Research, 15(5), 2099-2108. --INVALID-LINK--
-
Marasini, B. P., & Matin, M. M. (2017). Synthesis, Structure-Activity Relationships Studies of Benzoxazinone Derivatives as α-Chymotrypsin Inhibitors. Letters in Drug Design & Discovery, 14(10), 1163-1174. --INVALID-LINK--
-
Rivera, J., & Pérez-Sala, D. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Oncotarget, 6(34), 35384. --INVALID-LINK--
-
ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. --INVALID-LINK--
-
Ansari, M. F., et al. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry. --INVALID-LINK--
-
Li, J., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][8][19]oxazin-3(4H). ChemRxiv. --INVALID-LINK--
-
Kaczor, A. A., et al. (1999). Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. Archiv der Pharmazie, 332(11), 373-379. --INVALID-LINK--
-
Vels University. (2018). IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS. --INVALID-LINK--
-
Li, J., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12, 1373752. --INVALID-LINK--
-
Hryhorenko, E., et al. (2021). Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. Pharmakeftiki, 33(3), 185-194. --INVALID-LINK--
-
protocols.io. (2017). Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations. --INVALID-LINK--
-
Khan, I., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][19][26]oxazin-4-ones as potent anticancer and antioxidant agents. Bioorganic Chemistry, 99, 103823. --INVALID-LINK--
-
National University of Science and Technology. (2024). Synthesis and biological evaluation of some novel benzoxazine-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. --INVALID-LINK--
-
Wang, C., et al. (2021). Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor. Journal of Agricultural and Food Chemistry, 69(1), 163-174. --INVALID-LINK--
-
Slideshare. (n.d.). Screening models for inflammatory drugs. --INVALID-LINK--
-
Innovation to Impact. (n.d.). SOP: Performing Larval Insecticide Bioassays and Larval Susceptibility Testing. --INVALID-LINK--
-
ResearchGate. (2018). In vitro pharmacological screening methods for anti-inflammatory agents. --INVALID-LINK--
-
National Center for Biotechnology Information. (2014). Bioassays for Monitoring Insecticide Resistance. --INVALID-LINK--
-
Al-Horani, R. A., & Desai, U. R. (2020). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Letters in Drug Design & Discovery, 17(1), 108-115. --INVALID-LINK--
-
Mandru, P., & Parameshwar, P. (2022). antimicrobial potential of novel benzoxazinone derivatives tethered with thiosemicarbazone scaffold. International Journal of Biology, Pharmacy and Allied Sciences, 11(11), 4904-4916. --INVALID-LINK--
-
Pharmacognosy. (n.d.). Screening Methods for Antiinflammatory Agents. --INVALID-LINK--
-
Favi, G., et al. (1998). Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives. Journal of agricultural and food chemistry, 46(8), 3369-3372. --INVALID-LINK--
-
Loux, J. J., Smith, S., & Salem, H. (1977). Antiinflammatory activity: evaluation of a new screening procedure. Inflammation, 2(2), 125-130. --INVALID-LINK--
-
BenchChem. (2025). Refinement of bioassay protocols to reduce variability in insect response. --INVALID-LINK--
-
World Health Organization. (2022). Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests. --INVALID-LINK--
-
Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(6), 7-10. --INVALID-LINK--
-
IJFANS. (2023). SYNTHESIS CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF HALOGENATED BENZOXAZINE DERIVATIVES. --INVALID-LINK--
-
ResearchGate. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. --INVALID-LINK--
-
MDPI. (2024). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. --INVALID-LINK--
References
- 1. ikm.org.my [ikm.org.my]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jddtonline.info [jddtonline.info]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
- 15. nu.edu.om [nu.edu.om]
- 16. ijfans.org [ijfans.org]
- 17. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 18. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ir.vistas.ac.in [ir.vistas.ac.in]
- 22. Screening models for inflammatory drugs | PPTX [slideshare.net]
- 23. researchgate.net [researchgate.net]
- 24. pharmacy180.com [pharmacy180.com]
- 25. Antiinflammatory activity: evaluation of a new screening procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. ijbpas.com [ijbpas.com]
- 29. researchgate.net [researchgate.net]
- 30. integra-biosciences.com [integra-biosciences.com]
- 31. mdpi.com [mdpi.com]
- 32. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 33. apec.org [apec.org]
- 34. woah.org [woah.org]
- 35. Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. pubs.acs.org [pubs.acs.org]
- 37. benchchem.com [benchchem.com]
- 38. innovationtoimpact.org [innovationtoimpact.org]
- 39. Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests [who.int]
Unraveling the Enigma: A Technical Guide to the Mechanistic Landscape of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one
For the attention of Researchers, Scientists, and Drug Development Professionals.
The benzoxazinone scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a remarkable breadth of biological activities.[1][2] From antimicrobial and anticancer to anti-inflammatory and neurological applications, this heterocyclic system presents a fertile ground for the development of novel therapeutics.[3][4][5] This guide focuses on a specific, yet under-elucidated member of this family: 8-Chloro-2H-benzo[b]oxazin-3(4H)-one . While direct, comprehensive research on the precise mechanism of action for this particular molecule is limited in publicly accessible literature, this document aims to provide a foundational understanding by extrapolating from the known pharmacology of closely related benzoxazinone analogues. We will explore potential targets and pathways, propose robust experimental workflows for their validation, and offer insights into the causality behind these methodological choices.
Part 1: The Benzoxazinone Core - A Privileged Scaffold in Drug Discovery
The versatility of the benzoxazinone core stems from its unique structural features, which allow for diverse chemical modifications and interactions with biological targets.[1] The presence of a lactam ring fused to a benzene ring provides a rigid framework, while the nitrogen and oxygen heteroatoms offer opportunities for hydrogen bonding and other non-covalent interactions. The chloro-substitution at the 8th position of the benzene ring in our molecule of interest is expected to significantly influence its electronic properties and, consequently, its binding affinity and selectivity for specific targets.
Derivatives of the broader 2H-benzo[b][2][6]oxazin-3(4H)-one class have been reported to engage with a variety of molecular targets, including:
-
Enzymes: Inhibition of enzymes such as human leukocyte elastase and serine proteases has been documented for certain benzoxazinone derivatives.[2]
-
Receptors: Antagonism at serotonin receptors (5-HT1A/B/D) and agonism at β2-adrenoceptor have been observed, highlighting the potential for these compounds in neuroscience and respiratory medicine.[2][7][8]
-
Ion Channels: Modulation of ion channel activity is another plausible mechanism, given the structural similarities to known channel modulators.
-
DNA Intercalation: Some benzoxazinone derivatives have been shown to interact with DNA, suggesting a potential mechanism for their anticancer properties.[5]
Part 2: Postulated Mechanisms of Action for 8-Chloro-2H-benzo[b]oxazin-3(4H)-one
Given the lack of direct evidence, we will hypothesize potential mechanisms of action for 8-Chloro-2H-benzo[b]oxazin-3(4H)-one based on the activities of its chemical cousins. The chloro-substituent, being an electron-withdrawing group, could enhance the electrophilic character of the benzoxazinone core, potentially favoring interactions with nucleophilic residues in enzyme active sites or receptor binding pockets.
Hypothesis 1: Inhibition of Pro-inflammatory Enzymes
Many benzoxazinone derivatives exhibit anti-inflammatory properties.[4] A plausible mechanism is the inhibition of key enzymes in inflammatory pathways, such as cyclooxygenases (COX-1/COX-2) or lipoxygenases (LOX). The chloro-group could facilitate covalent or strong non-covalent binding to the active sites of these enzymes.
Hypothesis 2: Modulation of Neurological Receptors
The structural resemblance of the benzoxazinone core to known psychoactive compounds suggests potential activity at neurological targets.[2] Specifically, antagonism of serotonin or dopamine receptors could be a viable mechanism. The 8-chloro substitution might confer selectivity for a particular receptor subtype.
Hypothesis 3: Antimicrobial Activity through Cell Wall or Enzyme Disruption
The reported antibacterial and antifungal activities of benzoxazinones point towards mechanisms that disrupt microbial viability.[9][10] This could involve inhibition of enzymes crucial for cell wall synthesis, disruption of membrane integrity, or interference with essential metabolic pathways.
Part 3: Experimental Workflows for Mechanistic Elucidation
To investigate the true mechanism of action of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one, a systematic and multi-faceted experimental approach is required. The following protocols are designed to be self-validating and provide a clear path from initial screening to detailed mechanistic insights.
Workflow 1: Target Identification and Validation
This workflow aims to identify the primary biological target(s) of the compound.
References
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance | MDPI [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uomosul.edu.iq [uomosul.edu.iq]
- 7. 8-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors--part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of 5-hydroxy-4H-benzo[1,4]oxazin-3-ones as beta2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Elucidating the Therapeutic Targets of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one
Abstract
The benzoxazinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This technical guide provides a comprehensive framework for researchers and drug development professionals to identify and validate the potential therapeutic targets of a specific, under-explored derivative: 8-Chloro-2H-benzo[b]oxazin-3(4H)-one. This document eschews a rigid template in favor of a logically structured, methodology-focused narrative that mirrors a real-world scientific investigation. We will delve into the rationale behind experimental choices, provide detailed, actionable protocols, and integrate computational approaches to build a robust target identification and validation cascade.
Introduction: The Therapeutic Promise of the Benzoxazinone Scaffold
Benzoxazinones are bicyclic heterocyclic compounds that have garnered significant attention in drug discovery.[3] Their diverse biological activities stem from their versatile structure, which allows for extensive modifications to fine-tune their pharmacodynamic and pharmacokinetic properties.[1] Various derivatives have been reported to exhibit a range of effects, such as anti-inflammatory, analgesic, and antimicrobial properties.[4]
Notably, the broader class of 2H-benzo[b][1][5]oxazin-3(4H)-one derivatives has been associated with several compelling mechanisms of action:
-
Anticancer Activity: Certain derivatives have been shown to inhibit cancer cell growth and migration by targeting the c-Myc G-quadruplex structure or acting as human topoisomerase I inhibitors.[5][6] Some have also demonstrated efficacy against lung cancer cells by inducing autophagy and cell cycle arrest.[7]
-
Antimicrobial Effects: The scaffold is a foundational component in the synthesis of novel antibacterial agents.[8][9]
-
Neurological Applications: Derivatives have been investigated as potential treatments for Alzheimer's disease through acetylcholinesterase inhibition, and for neuropsychiatric disorders by modulating dopamine and serotonin receptors.[10][11]
-
Platelet Aggregation Inhibition: Some benzoxazinone derivatives have been synthesized and shown to inhibit ADP-induced platelet aggregation.[12]
The subject of this guide, 8-Chloro-2H-benzo[b]oxazin-3(4H)-one, features a chlorine atom at the 8th position. This halogen substitution can significantly alter the compound's electronic properties, lipophilicity, and metabolic stability, potentially leading to novel or enhanced biological activities compared to its parent structure. The primary challenge, and the focus of this guide, is to systematically deorphanize this specific molecule and identify its high-value therapeutic targets.
A Strategic Framework for Target Identification and Validation
Our approach is a multi-pronged strategy that begins with broad, unbiased screening and progressively narrows down to specific, high-confidence targets. This workflow ensures that we cast a wide net to capture novel mechanisms while incorporating rigorous validation steps to eliminate false positives.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. jddtonline.info [jddtonline.info]
- 5. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzoxazines as new human topoisomerase I inhibitors and potential poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Chloro-2H-benzo[b]oxazin-3(4H)-one: A Technical Guide for Drug Discovery Professionals
8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one: A Technical Guide for Drug Discovery Professionals
Introduction: The Prominence of the Benzoxazinone Scaffold in Medicinal Chemistry
The 2H-benzo[b][1][2]oxazin-3(4H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in the field of drug discovery. Its rigid, planar structure and synthetic accessibility have made it a valuable template for the design of novel therapeutic agents with a wide spectrum of biological activities.[3][4] Derivatives of this scaffold have been reported to possess potent anticancer, anti-inflammatory, antimicrobial, and antiplatelet properties, among others.[2][5][6][7]
The introduction of a chlorine atom onto the benzene ring of the benzoxazinone core can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution. These modifications can, in turn, influence the compound's pharmacokinetic profile and its interaction with biological targets. This guide provides a comprehensive technical overview of 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one, a specific, albeit sparsely documented, member of this promising class of compounds. While direct literature on this exact isomer is limited, this document extrapolates from the rich chemistry and pharmacology of its close analogs to provide a robust framework for its synthesis, characterization, and potential therapeutic applications.
Proposed Synthesis and Characterization
A reliable and efficient synthesis of 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one can be proposed based on well-established methodologies for the benzoxazinone scaffold. The key steps involve the preparation of the requisite 2-aminophenol precursor followed by a cyclization reaction.
Part 1: Synthesis of 2-Amino-5-chlorophenol (Precursor)
The starting material, 2-amino-5-chlorophenol, is commercially available but can also be synthesized from 2-chloro-5-nitrophenol via reduction.[8] Two common and effective methods are catalytic hydrogenation or reduction using iron powder in the presence of an acid.[9]
Protocol: Reduction of 2-Chloro-5-nitrophenol
-
Dissolution: Dissolve 2-chloro-5-nitrophenol (1 equivalent) in a suitable solvent such as ethyl acetate or a mixture of ethanol and water.[8][9]
-
Catalyst/Reducing Agent Addition:
-
Reaction:
-
Work-up:
-
Method A: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with fresh solvent.
-
Method B: Cool the reaction mixture to room temperature and filter to remove the iron residues.
-
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude 2-amino-5-chlorophenol can be purified by recrystallization or column chromatography to yield a solid product.[8]
Part 2: Synthesis of 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one
The final cyclization step is typically achieved by reacting the 2-aminophenol with chloroacetyl chloride in the presence of a base.[5]
Experimental Protocol:
-
Reactant Preparation: Dissolve 2-amino-5-chlorophenol (1 equivalent) in a dry aprotic solvent such as tetrahydrofuran (THF) or acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Base Addition: Add a base, such as sodium bicarbonate (NaHCO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equivalents), to the solution.[5]
-
Acylation: Cool the mixture in an ice bath. Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in the same dry solvent dropwise to the stirred suspension.
-
Cyclization: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to afford pure 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one.
Diagram: Proposed Synthetic Workflow
Caption: Proposed two-part synthesis of the target compound.
Expected Spectroscopic Characterization
Based on data from closely related benzoxazinone derivatives, the following spectral characteristics are anticipated for 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one:[4]
-
¹H NMR (DMSO-d₆):
-
A singlet for the methylene protons (-O-CH₂-CO-) is expected around δ 4.6-4.7 ppm.
-
A singlet for the amide proton (-NH-) is expected at δ 10.5-10.8 ppm.
-
The aromatic protons on the chlorinated ring will appear as a distinct set of signals in the range of δ 6.8-7.5 ppm, with coupling patterns dictated by the substitution.
-
-
¹³C NMR (DMSO-d₆):
-
The carbonyl carbon of the lactam ring should appear around δ 164-166 ppm.
-
The methylene carbon should be observed around δ 66-68 ppm.
-
Aromatic carbons will resonate in the region of δ 110-145 ppm.
-
-
Mass Spectrometry (HRMS-ESI): The calculated mass for C₈H₆ClNO₂ [M+H]⁺ would be approximately 184.0114.
Biological Activities and Therapeutic Potential
The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a versatile pharmacophore, and its derivatives have shown promise in several therapeutic areas. The introduction of a chloro substituent is a common strategy in medicinal chemistry to enhance biological activity.
Anticancer Activity
Numerous derivatives of the benzoxazinone scaffold have demonstrated significant anticancer activity against a variety of human cancer cell lines.[3]
Mechanism of Action: PI3K/mTOR Pathway Inhibition
A key mechanism underlying the anticancer effects of many benzoxazinone derivatives is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1] This pathway is frequently hyperactivated in many types of cancer and plays a crucial role in cell growth, proliferation, survival, and angiogenesis.[10]
Some 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have been identified as potent pan-class I PI3K/mTOR dual inhibitors.[1] For instance, compound 8d-1 was reported to have an IC₅₀ of 0.63 nM against PI3Kα and demonstrated significant tumor growth inhibition in xenograft models.[1]
Diagram: PI3K/mTOR Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR pathway by benzoxazinones.
| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |
| 1,2,3-Triazole-linked benzoxazinones | A549 (Lung) | 7.59 | [3] |
| 1,2,3-Triazole-linked benzoxazinones | Huh-7 (Liver) | 19.05 | [4] |
| 4-Phenyl-benzoxazinone derivatives | HeLa (Cervical) | 1.35 | [3] |
| 4-Phenyl-benzoxazinone derivatives | A549 (Lung) | 1.22 | [3] |
| 6-Cinnamoyl-benzoxazinones | A549 (Lung) | 3.29 | [4] |
Table 1: Reported anticancer activities of various 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including neurodegenerative disorders. Derivatives of 2H-benzo[b][1][2]oxazin-3(4H)-one have shown promising anti-inflammatory effects, particularly in microglia, the primary immune cells of the central nervous system.[7]
Mechanism of Action: Nrf2-HO-1 Pathway Activation
Recent studies have shown that certain benzoxazinone derivatives can exert their anti-inflammatory effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway.[7] Nrf2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. By activating this pathway, these compounds can reduce the production of reactive oxygen species (ROS) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, thereby mitigating inflammation.[7]
Antimicrobial and Other Activities
The benzoxazinone scaffold has also been explored for other therapeutic applications:
-
Antimicrobial Activity: Some derivatives, particularly those functionalized with triazoles, have demonstrated activity against various bacterial and fungal strains.[11] The proposed mechanism for some of these compounds involves the inhibition of key bacterial enzymes like dehydrosqualene synthase.[11]
-
Platelet Aggregation Inhibition: Novel 2H-benzo[b][1][2]oxazin-3(4H)-ones have been synthesized and shown to inhibit ADP-induced platelet aggregation, with IC₅₀ values in the low micromolar range.[2]
Conclusion and Future Directions
While 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one itself is not extensively characterized in the scientific literature, the rich pharmacology of the parent scaffold provides a strong rationale for its investigation. The proposed synthetic route is robust and based on established chemical transformations, allowing for the accessible production of this compound for further study.
Based on the activities of its analogs, 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one is a promising candidate for screening in anticancer and anti-inflammatory assays. Its potential as a PI3K/mTOR inhibitor warrants particular attention. Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological activities to ascertain its therapeutic potential. The insights provided in this guide serve as a foundational resource for researchers and drug development professionals aiming to explore the potential of this and related benzoxazinone derivatives.
References
- 1. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. irjet.net [irjet.net]
- 6. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Amino-5-chlorophenol | 28443-50-7 | Benchchem [benchchem.com]
- 9. 2-Chloro-5-aminophenol synthesis - chemicalbook [chemicalbook.com]
- 10. Targeted inhibition of the PI3K/AKT/mTOR pathway by (+)-anthrabenzoxocinone induces cell cycle arrest, apoptosis, and autophagy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential antimicrobial agents from triazole-functionalized 2H-benzo[b][1,4]oxazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one: A Technical Guide
Spectroscopic Profile of 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one: A Technical Guide
Introduction to 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one
The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a core structure in a variety of biologically active molecules, exhibiting properties that are valuable in the development of new therapeutic agents.[3][5] The introduction of a chlorine atom at the 8-position of the aromatic ring is anticipated to modulate the compound's physicochemical properties and, consequently, its biological activity. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.
Predicted Molecular Ion and Isotopic Pattern
The molecular formula for 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one is C₈H₆ClNO₂. The expected monoisotopic mass and the characteristic isotopic pattern due to the presence of chlorine are summarized in the table below.
| Ion | Calculated m/z | Relative Abundance (%) |
| [M]⁺ | 183.0087 | 100 |
| [M+2]⁺ | 185.0058 | 32.5 |
| Table 1: Predicted isotopic pattern for the molecular ion of 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one. |
The presence of the chlorine atom is readily identifiable by the characteristic M/M+2 isotopic cluster with an approximate 3:1 intensity ratio.
Predicted Fragmentation Pathway
The fragmentation of benzoxazinone derivatives is influenced by the substituents on the ring system.[1][6] A plausible fragmentation pathway for 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one under electron ionization (EI) is proposed below.
Caption: Predicted Mass Spectrometry Fragmentation Pathway.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one is expected to exhibit characteristic absorption bands for the amide, ether, and aromatic functionalities.
Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3100 | Medium | N-H stretch (amide) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Weak | Aliphatic C-H stretch (CH₂) |
| ~1680 | Strong | C=O stretch (lactam) |
| 1600-1450 | Medium-Strong | Aromatic C=C stretch |
| 1250-1200 | Strong | Aryl-O-C stretch (asymmetric) |
| 1100-1000 | Medium | Aryl-O-C stretch (symmetric) |
| 850-800 | Strong | C-Cl stretch |
| 800-750 | Strong | Aromatic C-H out-of-plane bend |
| Table 2: Predicted IR absorption frequencies for 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one. |
The most prominent peak in the IR spectrum is expected to be the strong carbonyl (C=O) stretching vibration of the lactam ring, typically found around 1680 cm⁻¹. The N-H stretching frequency will appear as a medium band in the region of 3200-3100 cm⁻¹. The presence of the aromatic ring will be confirmed by C-H and C=C stretching vibrations, while the chloro-substituent will give rise to a strong absorption in the fingerprint region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one is expected to show distinct signals for the aromatic protons, the methylene protons of the oxazine ring, and the amide proton. The predicted chemical shifts (in ppm, relative to TMS) are presented below, assuming a deuterated chloroform (CDCl₃) solvent.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | br s | 1H | N-H |
| ~7.0-7.2 | m | 3H | Aromatic H |
| ~4.6 | s | 2H | O-CH₂ |
| Table 3: Predicted ¹H NMR chemical shifts for 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one. |
The aromatic region will likely display a complex multiplet due to the coupling between the three adjacent protons on the benzene ring. The methylene protons (O-CH₂) are expected to appear as a singlet, and the amide proton (N-H) as a broad singlet, the chemical shift of which can be solvent-dependent.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are summarized below.
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (lactam) |
| ~145 | Aromatic C-O |
| ~130 | Aromatic C-Cl |
| 120-130 | Aromatic C-H |
| ~115 | Aromatic C-N |
| ~67 | O-CH₂ |
| Table 4: Predicted ¹³C NMR chemical shifts for 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one. |
The carbonyl carbon of the lactam will be the most downfield signal. The aromatic carbons will appear in the typical range of 115-145 ppm, with their specific shifts influenced by the attached heteroatoms and the chlorine substituent. The methylene carbon will be observed in the aliphatic region around 67 ppm.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for compounds such as 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one.
Mass Spectrometry Protocol
References
- 1. Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fateallchem.dk [fateallchem.dk]
A Comprehensive Technical Guide to the In Silico Elucidation of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one's Biological Interactions
Abstract
The 2H-benzo[b]oxazin-3(4H)-one scaffold is a "privileged structure" in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antiplatelet effects.[1][2][3] 8-Chloro-2H-benzo[b]oxazin-3(4H)-one, a specific member of this class, represents a promising but underexplored chemical entity. The absence of a well-defined biological target necessitates a systematic and robust computational approach to uncover its potential mechanisms of action. This guide presents an in-depth, integrated in silico workflow designed for researchers and drug development professionals. We will detail the strategic application of molecular docking, molecular dynamics (MD) simulations, and pharmacophore modeling to identify and characterize potential protein targets for this compound. The methodologies described herein are designed to be self-validating and provide a powerful, hypothesis-driven framework to accelerate experimental research and drug discovery efforts.
Part 1: Strategic Framework for Target Identification and Interaction Modeling
The core challenge in investigating a compound like 8-Chloro-2H-benzo[b]oxazin-3(4H)-one is the lack of a known biological target. Therefore, our computational strategy is not merely to model a known interaction but to rationally predict and validate potential interactions from a wide biological space. This requires a multi-stage approach that begins with ligand preparation and target identification, proceeds to predictive modeling of the binding event, and culminates in an assessment of the dynamic stability of the resulting complex.
The causality behind this workflow is critical: a static docking score is insufficient to claim a meaningful biological interaction. The docked pose must be validated for stability under simulated physiological conditions using Molecular Dynamics. Only then can we derive high-confidence structural insights, such as a pharmacophore, to guide further discovery.
References
Methodological & Application
Synthesis of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one from 2-Aminophenol: An Application Note and Detailed Protocol
Synthesis of 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one from 2-Aminophenol: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 8-Chloro-2H-benzo[b][1]oxazin-3(4H)-one, a key heterocyclic scaffold in medicinal chemistry. The protocol details a robust two-step synthetic route commencing with the selective N-acylation of 2-amino-4-chlorophenol with chloroacetyl chloride, followed by an intramolecular cyclization to yield the target benzoxazinone. This application note emphasizes the underlying chemical principles, provides a detailed, step-by-step experimental procedure, and addresses critical safety considerations. The information presented is intended to enable researchers to confidently and efficiently synthesize this valuable compound for applications in drug discovery and development.
Introduction
Benzoxazinone derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds in pharmaceutical research.[2][3] Specifically, 8-Chloro-2H-benzo[b][1]oxazin-3(4H)-one serves as a crucial intermediate in the synthesis of various biologically active molecules, including potential therapeutic agents.[2] The synthetic pathway described herein involves two fundamental organic transformations: nucleophilic acyl substitution and intramolecular Williamson ether synthesis. A thorough understanding of these reactions is paramount for successful synthesis.
The initial step is the chemoselective N-acylation of 2-amino-4-chlorophenol. In molecules with multiple nucleophilic sites, such as 2-aminophenols, the amine group is generally more nucleophilic than the hydroxyl group, allowing for selective reaction with an acylating agent like chloroacetyl chloride.[4] This preferential reactivity is crucial for directing the synthesis towards the desired intermediate. The subsequent step involves an intramolecular cyclization, a variation of the Williamson ether synthesis, where the phenoxide, formed under basic conditions, acts as a nucleophile to displace the chlorine atom on the adjacent chloroacetyl group, thereby forming the characteristic oxazine ring.[5][6][7][8][9]
Reaction Scheme and Mechanism
The synthesis proceeds in two distinct steps:
Step 1: N-Acylation of 2-Amino-4-chlorophenol
The reaction begins with the nucleophilic attack of the amino group of 2-amino-4-chlorophenol on the electrophilic carbonyl carbon of chloroacetyl chloride. This results in the formation of a tetrahedral intermediate, which then collapses to expel a chloride ion, yielding the N-acylated product, N-(2-chloroacetyl)-2-amino-4-chlorophenol. A base, such as triethylamine or sodium bicarbonate, is typically employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[10][11]
Step 2: Intramolecular Cyclization
The second step is an intramolecular SN2 reaction. The addition of a base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon bearing the chlorine atom in the same molecule, leading to the displacement of the chloride ion and the formation of the six-membered heterocyclic ring of 8-Chloro-2H-benzo[b][1]oxazin-3(4H)-one.[5][6][7][8]
Figure 1. Overall workflow for the synthesis of 8-Chloro-2H-benzo[b][1]oxazin-3(4H)-one.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2-Amino-4-chlorophenol | Reagent | Sigma-Aldrich or equivalent | |
| Chloroacetyl chloride | Reagent | Sigma-Aldrich or equivalent | Handle in a fume hood |
| Sodium bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific or equivalent | |
| Tetrahydrofuran (THF), anhydrous | Reagent | Acros Organics or equivalent | |
| Acetone | ACS Grade | VWR or equivalent | |
| Deionized water | |||
| Brine (saturated NaCl solution) | |||
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | ||
| Standard laboratory glassware | |||
| Magnetic stirrer with heating plate | |||
| Rotary evaporator | |||
| Filtration apparatus |
Step 1: Synthesis of N-(2-chloroacetyl)-2-amino-4-chlorophenol
-
In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-chlorophenol (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add sodium bicarbonate (1.5 equivalents) to the solution.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous THF to the stirred mixture via a dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude intermediate. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of 8-Chloro-2H-benzo[b][1]oxazin-3(4H)-one
-
Dissolve the crude N-(2-chloroacetyl)-2-amino-4-chlorophenol from Step 1 in acetone in a round-bottom flask.
-
Add a base such as potassium carbonate (2.0 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 8-Chloro-2H-benzo[b][1]oxazin-3(4H)-one as a solid.
Data Summary
| Parameter | Value |
| Starting Material | 2-Amino-4-chlorophenol |
| Acylating Agent | Chloroacetyl chloride |
| Base (Acylation) | Sodium bicarbonate |
| Base (Cyclization) | Potassium carbonate |
| Solvent (Acylation) | Anhydrous Tetrahydrofuran |
| Solvent (Cyclization) | Acetone |
| Reaction Temperature (Acylation) | 0 °C to Room Temperature |
| Reaction Temperature (Cyclization) | Reflux |
| Typical Yield | 75-85% (overall) |
Safety Precautions
-
2-Amino-4-chlorophenol: Harmful if swallowed and may cause skin irritation.[12][13] It is also suspected of causing cancer.[12][14] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[12] Work in a well-ventilated area or a chemical fume hood.[14]
-
Chloroacetyl chloride: Toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. This reagent is highly corrosive and reacts with moisture. All manipulations should be performed in a fume hood, and appropriate PPE, including acid-resistant gloves, a face shield, and a lab coat, must be worn.
-
Solvents: Tetrahydrofuran and acetone are flammable. Keep away from open flames and ignition sources. Use in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Troubleshooting
-
Low Yield in Acylation Step: Ensure that anhydrous conditions are maintained, as chloroacetyl chloride readily hydrolyzes. The purity of the starting 2-amino-4-chlorophenol is also critical.
-
Incomplete Cyclization: The base may not be strong enough, or the reaction time may be insufficient. Ensure adequate heating and monitor the reaction progress closely by TLC.
-
Formation of Side Products: Over-acylation (on both the amine and hydroxyl groups) can occur if reaction conditions are not carefully controlled. Slow, controlled addition of chloroacetyl chloride at low temperatures is recommended.
Molecular Structures
Figure 2. Molecular structures of key compounds in the synthesis.
Conclusion
The synthesis of 8-Chloro-2H-benzo[b][1]oxazin-3(4H)-one from 2-amino-4-chlorophenol is a reliable and efficient process that utilizes fundamental organic reactions. By carefully controlling the reaction conditions, particularly during the N-acylation step, high yields of the desired product can be achieved. This protocol provides a solid foundation for researchers to produce this important heterocyclic compound for further investigation and application in drug discovery and development programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ICSC 1652 - 2-AMINO-4-CHLOROPHENOL [chemicalsafety.ilo.org]
- 13. fr.cpachem.com [fr.cpachem.com]
- 14. fishersci.com [fishersci.com]
The 8-Chloro-2H-benzo[b]oxazin-3(4H)-one Scaffold: A Privileged Substructure in the Design of Novel Antibacterial Agents
The 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one Scaffold: A Privileged Substructure in the Design of Novel Antibacterial Agents
Introduction: The Enduring Quest for New Antibacterials and the Role of Privileged Scaffolds
The relentless rise of antibiotic-resistant bacteria presents a formidable challenge to global health. This escalating crisis necessitates the urgent discovery and development of novel antibacterial agents with new mechanisms of action. In this pursuit, medicinal chemists often turn to "privileged scaffolds" – molecular frameworks that are able to bind to multiple biological targets with high affinity. The 2H-benzo[b][1][2]oxazin-3(4H)-one core is one such versatile scaffold, and its derivatives have garnered significant attention for their wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The introduction of a chlorine atom at the 8-position of this scaffold can significantly influence its physicochemical properties and biological activity, making the 8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one moiety a promising starting point for the design of new therapeutic agents. This guide provides an in-depth exploration of this scaffold in the context of antibacterial drug design, focusing on a potent class of derivatives: the benzoxazinyl-oxazolidinones.
Application Notes: Targeting Bacterial Protein Synthesis with Benzoxazinyl-Oxazolidinones
A particularly successful application of the chloro-substituted benzoxazinone scaffold has been in the development of novel oxazolidinone antibacterial agents. Oxazolidinones, such as linezolid, are a critical class of antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[5] By integrating the benzoxazinone motif with the oxazolidinone pharmacophore, researchers have developed compounds with potent activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
Mechanism of Action: A Synergistic Combination
The benzoxazinyl-oxazolidinone hybrids are designed to retain the essential binding interactions of traditional oxazolidinones with the bacterial ribosome, while the benzoxazinone component serves to optimize the pharmacokinetic and pharmacodynamic properties of the molecule. The chlorine substituent on the benzoxazinone ring can enhance metabolic stability and modulate the electronic properties of the molecule, potentially leading to improved target engagement.
Caption: A conceptual workflow for antibacterial drug discovery.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the benzoxazinyl-oxazolidinone scaffold has yielded valuable insights into the structural requirements for potent antibacterial activity. A notable study on a series of these compounds revealed several key SAR trends:
-
The Pyridyl Moiety: The presence of a pyridyl group as a substituent on the benzoxazinone core was found to be preferable to other aromatic rings for enhanced antibacterial potency.
-
Halogen Substitution: Interestingly, in this particular series, fluorine substitution on the benzoxazinone ring led to a decrease in activity, highlighting the specific role of the chloro substituent.[5]
-
Stereochemistry: The stereochemistry of the molecule was also found to be crucial for its activity.
These SAR studies are instrumental in guiding the design of more effective and selective antibacterial agents based on this scaffold.
Protocols
Protocol 1: Synthesis of a Representative Benzoxazinyl-Oxazolidinone Derivative
This protocol is adapted from the synthesis of potent benzoxazinyl-oxazolidinone antibacterial agents.[5] The synthesis involves a multi-step sequence to construct the hybrid molecule.
Caption: A generalized synthetic workflow for benzoxazinyl-oxazolidinones.
Step 1: Synthesis of the Benzoxazinone Core
-
Reaction Setup: To a solution of 2-amino-3-chlorophenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2.0 eq).
-
Addition of Reagent: Slowly add ethyl chloroacetate (1.1 eq) to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture, pour it into ice water, and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one.
Step 2: N-Alkylation and Epoxidation
-
Reaction Setup: Dissolve the 8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one (1.0 eq) in DMF and add a base such as sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Addition of Epichlorohydrin: After stirring for 30 minutes, add (R)-glycidyl nosylate or a similar electrophile (1.1 eq) and allow the reaction to warm to room temperature.
-
Reaction and Isolation: Stir for 12-16 hours. Quench the reaction with water and extract with ethyl acetate. Purify the product by column chromatography.
Step 3: Oxazolidinone Ring Formation
-
Reaction Setup: To a solution of the product from Step 2 (1.0 eq) in a solvent mixture like isopropanol and water, add the desired amine (e.g., a substituted aminopyridine) (1.2 eq).
-
Cyclization: Heat the reaction mixture to reflux for 8-12 hours.
-
Isolation: Cool the reaction and isolate the precipitated product by filtration. Wash with a cold solvent and dry under vacuum to yield the final benzoxazinyl-oxazolidinone derivative.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds against bacterial strains, a standard procedure for assessing antibacterial activity.[6]
Materials:
-
Synthesized benzoxazinyl-oxazolidinone compounds
-
Bacterial strains (e.g., S. aureus ATCC 29213, MRSA clinical isolates)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). b. Perform a serial two-fold dilution of the compound in CAMHB in the 96-well plate to obtain a range of concentrations.
-
Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the compound dilutions. b. Include a positive control (bacteria in broth without compound) and a negative control (broth only). c. Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: a. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. b. Growth can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Data Presentation: Antibacterial Activity of Benzoxazinyl-Oxazolidinones
The following table summarizes the in vitro antibacterial activity of a representative potent benzoxazinyl-oxazolidinone (Compound 45 from Rajuria et al.) compared to the standard drug, linezolid.[5]
| Compound | MIC (µg/mL) | |
| Bacterial Strain | Compound 45 | Linezolid |
| S. aureus ATCC 29213 | 0.5 | 2 |
| MRSA (Clinical Isolate 1) | 0.25 | 4 |
| MRSA (Clinical Isolate 2) | 0.5 | 4 |
| Vancomycin-Resistant Enterococcus | 1 | 2 |
Conclusion and Future Directions
The 8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one scaffold has proven to be a valuable starting point for the development of novel antibacterial agents, as exemplified by the potent benzoxazinyl-oxazolidinone derivatives. The synthetic accessibility of this scaffold and the ability to modulate its properties through substitution make it an attractive platform for further drug discovery efforts. Future research could focus on expanding the SAR studies to explore a wider range of substituents on the benzoxazinone ring to further optimize antibacterial potency and spectrum. Additionally, elucidation of the precise binding interactions of these hybrid molecules with the bacterial ribosome through techniques like X-ray crystallography will be crucial for rational drug design and the development of the next generation of antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel benzoxazinyl-oxazolidinones as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and structure-activity relationship studies of highly potent novel benzoxazinyl-oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one
Application Notes and Protocols for N-Alkylation of 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one
Introduction: The Significance of N-Alkylated Benzoxazinones in Modern Drug Discovery
The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development.[2][3][4] Its rigid, bicyclic structure provides a valuable framework for the design of novel therapeutic agents across a spectrum of biological targets. The introduction of substituents, particularly at the nitrogen atom of the lactam ring (N-alkylation), allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability. This modification can profoundly influence the compound's pharmacokinetic and pharmacodynamic profile, making N-alkylation a critical step in the optimization of lead compounds.
N-substituted benzoxazinones have demonstrated a wide array of pharmacological activities, including but not limited to, antibacterial, anticancer, and anticonvulsant properties.[4][5] The 8-chloro substituent on the benzoxazinone ring can further modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-alkylation of 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one, covering the synthesis of the starting material, a detailed N-alkylation protocol, mechanistic insights, and practical troubleshooting advice.
Part 1: Synthesis of the Starting Material: 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one
A common and effective method for the synthesis of the benzoxazinone core involves the cyclization of an appropriately substituted 2-aminophenol with an acylating agent like chloroacetyl chloride.[4]
Reaction Scheme:
Caption: Synthesis of the benzoxazinone starting material.
Protocol for Synthesis of 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one
This protocol is based on established procedures for the synthesis of similar benzoxazinone derivatives.[4]
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Amino-3-chlorophenol | C₆H₆ClNO | 143.57 | 1.44 g | 10 |
| Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | 0.97 mL (1.36 g) | 12 |
| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 2.52 g | 30 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |
| Brine (saturated NaCl solution) | NaCl(aq) | - | As needed | - |
| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-chlorophenol (1.44 g, 10 mmol) and anhydrous THF (50 mL).
-
Add sodium bicarbonate (2.52 g, 30 mmol) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (0.97 mL, 12 mmol) dropwise to the stirred suspension over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one.
Part 2: N-Alkylation of 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one
The N-alkylation of the lactam nitrogen in 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one can be achieved through a nucleophilic substitution reaction. This typically involves deprotonation of the N-H bond with a suitable base to form a nucleophilic amide anion, which then attacks an alkyl halide.
Reaction Mechanism: A Nucleophilic Substitution Pathway
The N-alkylation proceeds via a classical SN2 mechanism. The amide proton of the benzoxazinone is acidic due to the electron-withdrawing effect of the adjacent carbonyl group. A strong base, such as sodium hydride (NaH), is used to deprotonate the nitrogen, generating a highly nucleophilic amide anion. This anion then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the new N-C bond.
Caption: The SN2 mechanism for N-alkylation.
Detailed Experimental Protocol: N-Benzylation
This protocol provides a detailed procedure for the N-benzylation of 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one, a representative example of N-alkylation. This method is adapted from established procedures for the N-alkylation of lactams.[6][7]
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one | C₈H₆ClNO₂ | 183.59 | 1.84 g | 10 |
| Sodium hydride (NaH, 60% dispersion in mineral oil) | NaH | 24.00 | 0.48 g | 12 |
| Benzyl bromide | C₇H₇Br | 171.04 | 1.43 mL (2.05 g) | 12 |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - |
| Diethyl ether (Et₂O) | C₄H₁₀O | 74.12 | As needed | - |
| Saturated aqueous ammonium chloride (NH₄Cl) | NH₄Cl(aq) | - | As needed | - |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |
| Hexane | C₆H₁₄ | 86.18 | As needed | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (0.48 g, 12 mmol, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexane (2 x 10 mL) to remove the mineral oil, carefully decanting the hexane washes.
-
Add anhydrous DMF (30 mL) to the flask containing the washed sodium hydride.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one (1.84 g, 10 mmol) in anhydrous DMF (20 mL).
-
Slowly add the solution of the benzoxazinone to the stirred suspension of sodium hydride at 0 °C. Stir the mixture at this temperature for 30 minutes, during which time hydrogen gas evolution should be observed.
-
Add benzyl bromide (1.43 mL, 12 mmol) dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Partition the mixture between ethyl acetate (100 mL) and water (50 mL).
-
Separate the organic layer and wash it with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the pure N-benzyl-8-chloro-2H-benzo[b][1][2]oxazin-3(4H)-one.
Part 3: Characterization and Troubleshooting
Characterization:
The structure of the N-alkylated product should be confirmed by standard spectroscopic methods:
-
¹H NMR: The disappearance of the N-H proton signal and the appearance of new signals corresponding to the protons of the newly introduced alkyl group are key indicators of a successful reaction. For N-benzylation, expect to see new aromatic protons and a characteristic benzylic CH₂ signal.
-
¹³C NMR: The appearance of new carbon signals corresponding to the alkyl group.
-
Mass Spectrometry (MS): Confirmation of the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The N-H stretching vibration (around 3200 cm⁻¹) should be absent in the product spectrum.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Incomplete deprotonation (inactive base).- Wet solvent or glassware.- Low reactivity of the alkylating agent. | - Use fresh, high-quality sodium hydride.- Ensure all glassware is flame-dried and solvents are anhydrous.- Consider using a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide or chloride). |
| Formation of side products | - O-alkylation.- Reaction with the solvent. | - While N-alkylation is generally favored for lactams, O-alkylation can sometimes occur. Using a non-nucleophilic, polar aprotic solvent like DMF or THF is recommended. |
| Difficult purification | - Presence of unreacted starting material or alkylating agent. | - Optimize the stoichiometry of the reagents.- Ensure the reaction goes to completion as monitored by TLC.- Employ careful column chromatography for purification. |
Part 4: Safety Precautions
-
Alkylating agents such as benzyl bromide are lachrymatory and potentially carcinogenic. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium hydride is a highly flammable solid that reacts violently with water to produce hydrogen gas. Handle it under an inert atmosphere and away from any sources of ignition. Quench any residual sodium hydride carefully.
-
Dimethylformamide (DMF) is a skin irritant and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate gloves.
References
- 1. CN101121673A - Technique for synthesizing o-chloroacetaminophenol - Google Patents [patents.google.com]
- 2. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation | MDPI [mdpi.com]
Application Notes and Protocols for the Antimicrobial Evaluation of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one
Application Notes and Protocols for the Antimicrobial Evaluation of 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one
Introduction: The Therapeutic Potential of Benzoxazinones
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. The 1,4-benzoxazin-3-one core structure has emerged as a promising pharmacophore, with synthetic derivatives demonstrating significant antimicrobial activity against a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][2][3] While naturally occurring benzoxazinoids often exhibit modest antimicrobial effects, synthetic modifications to the core ring system have yielded compounds with potent activity, suggesting that the 1,4-benzoxazin-3-one backbone is a viable starting point for the design of new antimicrobial drugs.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific synthetic derivative, 8-Chloro-2H-benzo[b][1][4]oxazin-3(4H)-one , in antimicrobial assays. We will delve into the underlying principles of antimicrobial susceptibility testing, provide detailed, step-by-step protocols for key assays, and discuss the interpretation of results. The methodologies outlined herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data for the evaluation of this and other novel benzoxazinone derivatives.
Scientific Foundation: Mechanism of Action and Rationale for Testing
While the precise mechanism of action for many benzoxazinone derivatives is still under investigation, several studies suggest that they may exert their antimicrobial effects through multiple pathways. Molecular docking studies have indicated potential interactions with essential bacterial enzymes such as DNA gyrase and dehydrosqualene synthase.[5][6] DNA gyrase, a type II topoisomerase, is crucial for bacterial DNA replication, and its inhibition leads to cell death. Dehydrosqualene synthase is involved in the biosynthesis of staphyloxanthin, a carotenoid pigment that protects Staphylococcus aureus from oxidative stress and the host immune response. Inhibition of this enzyme could render the bacteria more susceptible to host defenses.
Given the potential for broad-spectrum activity, a systematic approach to antimicrobial testing is essential. The protocols detailed in this guide are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are designed to determine the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and susceptibility through disk diffusion assays.
Physicochemical Properties and Stock Solution Preparation
A critical first step in any antimicrobial assay is the preparation of a stable, concentrated stock solution of the test compound. The solubility of 8-Chloro-2H-benzo[b][1][4]oxazin-3(4H)-one should be empirically determined, but based on the properties of similar heterocyclic compounds, Dimethyl Sulfoxide (DMSO) is a recommended starting solvent.[7][8]
Protocol 1: Preparation of Stock Solution
-
Weighing the Compound: Accurately weigh a precise amount of 8-Chloro-2H-benzo[b][1][4]oxazin-3(4H)-one using an analytical balance.
-
Solubilization: In a sterile, conical tube, add the appropriate volume of high-purity DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL or 20 mg/mL). The exact concentration should be chosen based on the expected potency of the compound and the desired final concentration range in the assay.
-
Dissolution: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Note: It is crucial to run a solvent toxicity control in all assays to ensure that the final concentration of DMSO does not inhibit microbial growth. Typically, DMSO concentrations should be kept below 1% (v/v) in the final assay medium.
Antimicrobial Susceptibility Testing: Methodologies and Protocols
The following section provides detailed protocols for three standard antimicrobial susceptibility tests: Broth Microdilution for Minimum Inhibitory Concentration (MIC) determination, Minimum Bactericidal Concentration (MBC) assay, and the Kirby-Bauer Disk Diffusion assay.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][9][10]
Protocol 2: Broth Microdilution MIC Assay
-
Preparation of Media and Reagents:
-
Prepare sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Culture the test microorganism overnight in a suitable broth (e.g., Tryptic Soy Broth) at 37°C.
-
Prepare a 0.5 McFarland standard of the bacterial suspension in sterile saline. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution of the Test Compound:
-
In a sterile 96-well microtiter plate, add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the stock solution of 8-Chloro-2H-benzo[b][1][4]oxazin-3(4H)-one (at a concentration that is twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound) and well 12 as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A microplate reader can also be used to measure the optical density at 600 nm (OD₆₀₀).
-
Illustrative Workflow for Broth Microdilution Assay
Caption: Workflow for the broth microdilution MIC assay.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[1][4][2] This assay is a continuation of the MIC assay.
Protocol 3: MBC Determination
-
Subculturing from MIC Plate:
-
From the wells of the completed MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Spot-plate each aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Reading the MBC:
-
After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
-
Data Presentation: Illustrative MIC and MBC Data
The following table provides a template for presenting MIC and MBC data. The values shown are for illustrative purposes only and should be replaced with experimentally determined data.
| Microorganism | Strain (ATCC) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 29213 | 8 | 16 | 2 | Bactericidal |
| Escherichia coli | 25922 | 16 | 64 | 4 | Bactericidal |
| Pseudomonas aeruginosa | 27853 | 32 | >128 | >4 | Bacteriostatic |
| Candida albicans | 90028 | 4 | 8 | 2 | Fungicidal |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal/fungicidal activity.
Kirby-Bauer Disk Diffusion Assay
The disk diffusion assay is a qualitative method used to assess the susceptibility of a bacterial isolate to an antimicrobial agent.[11][12][13][14]
Protocol 4: Disk Diffusion Assay
-
Preparation of Inoculum and Plates:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate to create a confluent lawn of bacteria.
-
-
Disk Preparation and Application:
-
Sterile blank paper disks (6 mm diameter) are impregnated with a known amount of 8-Chloro-2H-benzo[b][1][4]oxazin-3(4H)-one. The amount of compound per disk should be optimized in preliminary experiments (e.g., 10, 30 µg).
-
Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).
-
The interpretation of the zone diameters (susceptible, intermediate, or resistant) requires the establishment of standardized breakpoints, which are specific to the compound and the tested organisms.
-
Conceptual Diagram of Potential Benzoxazinone Mechanism of Action
Caption: Putative mechanisms of benzoxazinone antimicrobial action.
Conclusion and Future Directions
The protocols and guidelines presented in this application note provide a robust framework for the systematic evaluation of the antimicrobial properties of 8-Chloro-2H-benzo[b][1][4]oxazin-3(4H)-one and other novel benzoxazinone derivatives. By adhering to standardized methodologies, researchers can generate high-quality, reproducible data that will be critical for advancing these promising compounds through the drug discovery pipeline. Further studies, including time-kill kinetics, synergy testing with existing antibiotics, and evaluation against a broader panel of clinical isolates, are recommended to fully characterize the antimicrobial profile of this chemical class. The versatility and potent activity of synthetic benzoxazinones underscore their potential to contribute to the arsenal of agents needed to combat the growing challenge of antimicrobial resistance.
References
- 1. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. asm.org [asm.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 14. hardydiagnostics.com [hardydiagnostics.com]
Application Note & Protocols: Development of Novel CDK9 Inhibitors from an 8-Chloro-2H-benzo[b]oxazin-3(4H)-one Scaffold
Application Note & Protocols: Development of Novel CDK9 Inhibitors from an 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one Scaffold
For Research Use Only.
Introduction: Targeting Transcriptional Addiction in Cancer with CDK9 Inhibitors
Cyclin-dependent kinase 9 (CDK9) is a pivotal regulator of gene transcription. As the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), facilitating the transition from a paused state to productive transcriptional elongation.[1][2] This process is fundamental for the expression of numerous genes, including those encoding short-lived anti-apoptotic proteins (e.g., Mcl-1) and oncoproteins (e.g., c-Myc), which are critical for the survival of cancer cells.[3][4]
Many malignancies, particularly hematological cancers, exhibit a phenomenon known as "transcriptional addiction," where they become highly dependent on the continuous, high-level expression of these survival proteins.[1][5] This dependency makes CDK9 a compelling therapeutic target; its inhibition can selectively induce apoptosis in cancer cells by depleting these crucial, rapidly turned-over proteins.[4][6] The 2H-benzo[b][1][5]oxazin-3(4H)-one scaffold has emerged as a promising starting point for the development of novel kinase inhibitors. Here, we describe the rationale, synthesis, and biological evaluation of a series of CDK9 inhibitors derived from the 8-Chloro-2H-benzo[b][1][5]oxazin-3(4H)-one core, highlighting their potential for transient, potent, and selective target engagement.[4]
CDK9 Signaling Pathway
The diagram below illustrates the central role of the CDK9/Cyclin T1 complex (P-TEFb) in releasing RNA Polymerase II from a promoter-proximal paused state, a critical checkpoint in gene transcription. Inhibition of CDK9 leads to a decrease in Serine 2 phosphorylation on the RNAPII CTD, halting elongation and subsequently reducing the levels of key survival proteins like Mcl-1 and c-Myc.
References
- 1. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Deregulations in the Cyclin-Dependent Kinase-9-Related Pathway in Cancer: Implications for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Functionalization of the Benzene Ring of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one
Introduction: Unlocking the Potential of a Privileged Scaffold
The 2H-benzo[b][oxazin-3(4H)-one core is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The strategic functionalization of its benzene ring is a critical step in the development of novel therapeutics, allowing for the fine-tuning of pharmacological properties. This guide provides a detailed exploration of synthetic strategies to modify the aromatic core of a key derivative, 8-Chloro-2H-benzo[b]oxazin-3(4H)-one.
The presence of the chloro substituent at the 8-position, along with the lactam and ether functionalities, imparts a unique electronic and steric environment to the benzene ring. Understanding the interplay of these features is paramount for predicting and controlling the regioselectivity of further substitutions. This document will delve into both classical electrophilic aromatic substitution and modern transition-metal-catalyzed cross-coupling reactions, offering detailed protocols and the underlying chemical principles to empower researchers in their synthetic endeavors.
Strategic Approaches to Benzene Ring Functionalization
The modification of the 8-Chloro-2H-benzo[b]oxazin-3(4H)-one benzene ring can be broadly categorized into two main approaches: electrophilic aromatic substitution and transition-metal-catalyzed cross-coupling. The choice of methodology depends on the desired functionality to be introduced.
Caption: Overview of functionalization strategies for 8-Chloro-2H-benzo[b]oxazin-3(4H)-one.
Part 1: Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (SEAr) is a fundamental strategy for introducing functional groups onto an aromatic ring. The outcome of these reactions on the 8-Chloro-2H-benzo[b]oxazin-3(4H)-one scaffold is governed by the directing effects of the existing substituents. The chloro group is an ortho, para-director, while the amide and ether functionalities of the heterocyclic ring also influence the regioselectivity.
Nitration: Introducing a Versatile Nitro Group
The introduction of a nitro group onto the benzene ring opens up a plethora of further transformations, most notably its reduction to an amine. The conditions for the nitration of (2H)-1,4-benzoxazin-3(4H)-ones have been described, and these can be adapted for the 8-chloro derivative.[1][2]
Underlying Principle: The reaction proceeds via the in-situ generation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The electron-rich aromatic ring attacks this potent electrophile, followed by rearomatization to yield the nitro-substituted product.
Expected Regioselectivity: The directing effects of the substituents on the 8-chloro-2H-benzo[b]oxazin-3(4H)-one ring system suggest that nitration will likely occur at the positions ortho and para to the activating ether oxygen and meta to the deactivating chloro and amide groups. Therefore, the primary products are expected to be the 6-nitro and potentially the 5-nitro isomers.
Caption: General workflow for the nitration of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one.
Detailed Protocol: Nitration of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one
| Parameter | Value/Description |
| Reactants | 8-Chloro-2H-benzo[b]oxazin-3(4H)-one, Nitric acid (fuming), Sulfuric acid (conc.) |
| Stoichiometry | 1.0 eq. Substrate, 1.1 eq. Nitric acid |
| Solvent | Concentrated Sulfuric acid |
| Temperature | 0-5 °C |
| Reaction Time | 1-2 hours |
| Work-up | Quenching with ice-water, filtration, washing with water |
| Purification | Recrystallization from ethanol or column chromatography |
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 8-Chloro-2H-benzo[b]oxazin-3(4H)-one (1.0 eq.) in concentrated sulfuric acid at 0 °C.
-
Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq.) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Bromination: Installation of a Halogen Handle
Bromination of the aromatic ring introduces a versatile handle for subsequent cross-coupling reactions. The choice of brominating agent and solvent can influence the regioselectivity of the reaction.[1][2]
Underlying Principle: The reaction involves the electrophilic attack of a bromine species (Br⁺ or a polarized Br-Br molecule) on the aromatic ring. The presence of a Lewis acid catalyst can enhance the electrophilicity of the bromine.
Expected Regioselectivity: Similar to nitration, the position of bromination is directed by the existing substituents. Bromination is expected to occur preferentially at the 6-position.
Detailed Protocol: Bromination of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one
| Parameter | Value/Description |
| Reactants | 8-Chloro-2H-benzo[b]oxazin-3(4H)-one, Bromine |
| Stoichiometry | 1.0 eq. Substrate, 1.1 eq. Bromine |
| Solvent | Glacial acetic acid |
| Temperature | Room temperature |
| Reaction Time | 2-4 hours |
| Work-up | Quenching with sodium thiosulfate solution, filtration, washing with water |
| Purification | Recrystallization from ethanol |
Step-by-Step Procedure:
-
Dissolve 8-Chloro-2H-benzo[b]oxazin-3(4H)-one (1.0 eq.) in glacial acetic acid in a round-bottom flask.
-
Slowly add a solution of bromine (1.1 eq.) in glacial acetic acid to the reaction mixture at room temperature.
-
Stir the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess bromine.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure bromo-derivative.
Part 2: Transition-Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[3][4] For 8-Chloro-2H-benzo[b]oxazin-3(4H)-one, the chloro substituent at position 8 serves as a handle for these powerful transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, pairing an organoboron reagent with an organic halide.[5][6] This reaction is instrumental in synthesizing biaryl structures, which are prevalent in many pharmaceutical agents.
Underlying Principle: The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with a boronic acid (or its ester) in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol: Suzuki-Miyaura Coupling of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one
| Parameter | Value/Description |
| Reactants | 8-Chloro-2H-benzo[b]oxazin-3(4H)-one, Arylboronic acid |
| Stoichiometry | 1.0 eq. Aryl chloride, 1.2-1.5 eq. Boronic acid |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or other Pd(0) or Pd(II) precatalysts (1-5 mol%) |
| Ligand | SPhos, XPhos, or other suitable phosphine ligands (2-10 mol%) |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 eq.) |
| Solvent | Toluene/water, Dioxane/water, or DMF |
| Temperature | 80-120 °C |
| Reaction Time | 4-24 hours |
Step-by-Step Procedure:
-
To a reaction vessel, add 8-Chloro-2H-benzo[b]oxazin-3(4H)-one (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature and stir for the required time, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4] This method allows for the synthesis of a wide range of arylamines from aryl halides.
Underlying Principle: The mechanism is similar to the Suzuki coupling, involving oxidative addition of the aryl chloride to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to afford the arylamine product.[3]
General Protocol: Buchwald-Hartwig Amination of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one
| Parameter | Value/Description |
| Reactants | 8-Chloro-2H-benzo[b]oxazin-3(4H)-one, Primary or secondary amine |
| Stoichiometry | 1.0 eq. Aryl chloride, 1.1-1.5 eq. Amine |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) |
| Ligand | BINAP, Xantphos, or other specialized phosphine ligands (2-10 mol%) |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ (1.5-2.5 eq.) |
| Solvent | Toluene, Dioxane, or THF |
| Temperature | 80-110 °C |
| Reaction Time | 6-24 hours |
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, combine 8-Chloro-2H-benzo[b]oxazin-3(4H)-one (1.0 eq.), the palladium catalyst, the ligand, and the base in a reaction vessel.
-
Add the degassed solvent, followed by the amine (1.1-1.5 eq.).
-
Seal the vessel and heat the reaction mixture with stirring for the specified time.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic phase over anhydrous sodium sulfate.
-
After filtration and concentration, purify the crude product by column chromatography.
Conclusion and Future Perspectives
The functionalization of the benzene ring of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one provides a gateway to a diverse array of novel chemical entities with significant potential in drug discovery. The protocols detailed herein for electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions offer robust and versatile strategies for the synthesis of targeted derivatives. The choice of reaction conditions, catalysts, and ligands is crucial for achieving high yields and regioselectivity. Further exploration into other modern synthetic methodologies, such as C-H activation, could unlock even more efficient and direct routes to functionalized benzoxazinones, accelerating the development of new and improved therapeutic agents.
References
Application Notes and Protocols for the Evaluation of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one as an Anti-inflammatory Agent
Application Notes and Protocols for the Evaluation of 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one as an Anti-inflammatory Agent
Prepared by: Gemini, Senior Application Scientist
Introduction: The Rationale for Investigating 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one
Inflammation is a fundamental protective response of the body to harmful stimuli, such as pathogens and damaged cells. However, dysregulated or chronic inflammation is a key driver of numerous human diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders.[1] Current anti-inflammatory therapies, dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant side effects, necessitating the discovery of novel therapeutic agents with improved efficacy and safety profiles.[2]
The benzoxazinone scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities.[3][4] This structural motif serves as a robust framework for the design of new therapeutic molecules.[5] Recent studies on various 2H-1,4-benzoxazin-3(4H)-one derivatives have demonstrated their potential to modulate key inflammatory pathways. For instance, certain derivatives have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7][8]
This guide focuses on 8-Chloro-2H-benzo[b][9][10]oxazin-3(4H)-one , a specific halogenated derivative. While comprehensive studies on this exact molecule are emerging, the known anti-inflammatory potential of the broader benzoxazinone class provides a strong rationale for its investigation.[5][11] We hypothesize that 8-Chloro-2H-benzo[b][9][10]oxazin-3(4H)-one will exert anti-inflammatory effects by targeting core components of the inflammatory cascade, such as the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammatory gene expression.[1][12]
These application notes provide a structured, multi-tiered framework for researchers to systematically evaluate the anti-inflammatory potential of 8-Chloro-2H-benzo[b][9][10]oxazin-3(4H)-one, progressing from foundational in vitro screening to mechanistic elucidation and preliminary in vivo validation.
Part 1: In Vitro Evaluation of Anti-inflammatory Activity
Core Objective: To determine the direct effects of 8-Chloro-2H-benzo[b][9][10]oxazin-3(4H)-one on suppressing inflammatory responses in a validated cellular model.
Scientific Rationale: Murine macrophage cell lines, such as RAW 264.7, are extensively used for in vitro inflammation studies. Macrophages are central to the innate immune response and, upon stimulation with bacterial lipopolysaccharide (LPS), they initiate a robust inflammatory cascade. This involves the production of key mediators like nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), making them an ideal system for screening potential anti-inflammatory compounds.[11][12]
Caption: Overall workflow for in vitro anti-inflammatory screening.
Protocol 1.1: Cell Viability Assay (MTT Assay)
Causality: It is imperative to first establish the concentration range at which 8-Chloro-2H-benzo[b][9][10]oxazin-3(4H)-one is non-toxic. This ensures that any observed reduction in inflammatory markers is a true anti-inflammatory effect and not a secondary consequence of cell death.[13]
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of 8-Chloro-2H-benzo[b][9][10]oxazin-3(4H)-one in complete DMEM (e.g., 0.1, 1, 10, 25, 50, 100 µM). Remove the old media from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 1.2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
Causality: NO is a critical signaling molecule in inflammation, produced in large quantities by iNOS in activated macrophages. The Griess assay provides a straightforward and reliable method to quantify NO by measuring its stable metabolite, nitrite, in the culture supernatant.[13]
-
Cell Seeding and Treatment: Seed RAW 264.7 cells as in Protocol 1.1. Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells for a negative control (media only), a vehicle control (LPS + vehicle), and positive control (e.g., L-NAME).
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of supernatant and 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid). Incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Reading: After another 10 minutes, measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.
Protocol 1.3: Quantification of Pro-inflammatory Cytokines (ELISA)
Causality: Cytokines like TNF-α and IL-6 are master regulators that amplify and sustain the inflammatory response. Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for accurately quantifying the secretion of these specific proteins, providing direct evidence of an anti-inflammatory effect.[12]
-
Cell Culture and Stimulation: Follow the same procedure for cell seeding, pre-treatment with the compound, and LPS stimulation as described in Protocol 1.2.
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris. Store at -80°C if not used immediately.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific commercial kits being used. This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, followed by a substrate, and finally stopping the reaction.
-
Data Analysis: Measure the absorbance at the specified wavelength. Calculate the cytokine concentrations based on the standard curve and determine the percentage inhibition for each compound concentration.
Data Presentation: Summary of In Vitro Activity
| Parameter | 8-Chloro-2H-benzo[b]oxazin-3(4H)-one (IC₅₀, µM) | Positive Control (e.g., Dexamethasone) (IC₅₀, µM) |
| Cell Viability (CC₅₀) | >100 | >100 |
| NO Inhibition | Value | Value |
| TNF-α Inhibition | Value | Value |
| IL-6 Inhibition | Value | Value |
| iNOS Protein Inhibition | Value | Value |
| COX-2 Protein Inhibition | Value | Value |
| Note: Values are hypothetical and must be determined experimentally. |
Part 2: Elucidating the Mechanism of Action via NF-κB Pathway
Core Objective: To investigate whether the anti-inflammatory effects of 8-Chloro-2H-benzo[b][9][10]oxazin-3(4H)-one are mediated through the inhibition of the NF-κB signaling pathway.
Scientific Rationale: The NF-κB pathway is a central hub for inflammatory signaling.[1] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. LPS stimulation triggers a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[12] Investigating IκBα degradation and p65 phosphorylation provides direct insight into the compound's effect on this critical pathway.
Caption: The canonical NF-κB signaling pathway and potential points of inhibition.
Protocol 2.1: Western Blot Analysis of NF-κB Pathway Proteins
-
Cell Culture and Lysis: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the compound for 1 hour, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes, which should be optimized).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-p65 (Ser536)
-
Total p65
-
IκBα
-
β-actin (as a loading control)
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the levels of phospho-p65 and IκBα to the loading control (β-actin). A potent inhibitor will reduce the LPS-induced degradation of IκBα and the phosphorylation of p65.
Part 3: In Vivo Preclinical Evaluation
Core Objective: To translate the in vitro findings and assess the anti-inflammatory efficacy of 8-Chloro-2H-benzo[b][9][10]oxazin-3(4H)-one in a well-established animal model of acute inflammation.
Scientific Rationale: The carrageenan-induced paw edema model in rodents is a gold-standard for the primary screening of anti-inflammatory drugs.[2][14] The injection of carrageenan, a phlogistic agent, into the paw induces a reproducible, acute inflammatory response characterized by edema (swelling), erythema, and hyperalgesia. The inflammatory response is biphasic: an early phase (0-2 hours) mediated by histamine and serotonin, and a later phase (3-6 hours) primarily driven by prostaglandins produced via the COX pathway.[2] A compound's ability to reduce edema in the later phase is strongly indicative of NSAID-like activity.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Protocol 3.1: Carrageenan-Induced Paw Edema in Rodents
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice (weighing 150-200g or 20-25g, respectively) for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment with free access to water.
-
Grouping and Dosing: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC in saline)
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group III-V: Test Compound at different doses (e.g., 10, 25, 50 mg/kg, p.o.)
-
-
Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) 1 hour before the carrageenan injection.
-
Initial Paw Volume: Measure the initial volume of the left hind paw of each animal using a digital plethysmometer.
-
Induction of Inflammation: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the left hind paw.
-
Measurement of Edema: Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = (Paw volume at time 't') - (Initial paw volume).
-
Calculate the percentage inhibition of edema for the treated groups relative to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Data Presentation: Summary of In Vivo Activity
| Treatment Group | Dose (mg/kg) | Paw Edema at 3 hr (mL ± SEM) | % Inhibition at 3 hr |
| Vehicle Control | - | Value | 0 |
| Positive Control (Indomethacin) | 10 | Value | Value |
| 8-Chloro-2H-benzo[b]oxazin-3(4H)-one | 10 | Value | Value |
| 8-Chloro-2H-benzo[b]oxazin-3(4H)-one | 25 | Value | Value |
| 8-Chloro-2H-benzo[b]oxazin-3(4H)-one | 50 | Value | Value |
| Note: Values are hypothetical and must be determined experimentally. |
Conclusion and Future Directions
This document outlines a comprehensive, step-wise strategy to rigorously evaluate the anti-inflammatory properties of 8-Chloro-2H-benzo[b][9][10]oxazin-3(4H)-one. The successful execution of these protocols will establish its in vitro efficacy, elucidate its primary mechanism of action through the NF-κB pathway, and validate its activity in a preclinical model of acute inflammation.
Positive results from this screening cascade would warrant further investigation, including:
-
Direct Enzyme Inhibition Assays: To determine if the compound directly inhibits COX-1 and COX-2 enzymes and to calculate its selectivity index.
-
Chronic Inflammation Models: Evaluation in models such as collagen-induced arthritis or adjuvant-induced arthritis to assess efficacy in chronic inflammatory conditions.
-
Pharmacokinetic and Toxicological Studies: To determine the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and to establish a comprehensive safety profile.
The systematic application of these protocols will provide the critical data necessary to determine if 8-Chloro-2H-benzo[b][9][10]oxazin-3(4H)-one is a viable lead compound for development into a next-generation anti-inflammatory therapeutic.
References
- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review | springerprofessional.de [springerprofessional.de]
- 4. jddtonline.info [jddtonline.info]
- 5. ijfans.org [ijfans.org]
- 6. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 7. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one
Technical Support Center: Synthesis of 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one
Introduction: Welcome to the technical support guide for the synthesis of 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one. This molecule is a valuable heterocyclic scaffold in medicinal chemistry and drug development.[2][3] The synthesis, while conceptually straightforward, presents several challenges that can significantly impact yield and purity. Common issues include competing side reactions, incomplete cyclization, and purification difficulties.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and the mechanistic reasoning behind key experimental choices to help you navigate the common pitfalls and optimize your synthetic route for higher yields and purity.
Section 1: The Synthetic Pathway at a Glance
The most prevalent and reliable method for synthesizing 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one is a two-step process starting from 2-amino-3-chlorophenol.[1] The process involves an initial acylation of the amino group followed by an intramolecular cyclization to form the benzoxazinone ring.
Caption: Overall workflow for the two-step synthesis.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the synthesis.
Q1: My overall yield is consistently low (<50%). What are the most critical factors to investigate?
A low overall yield is typically a result of cumulative losses from both the acylation and cyclization steps. The most critical areas to examine are:
-
Purity of Starting Material: The starting material, 2-amino-3-chlorophenol, is foundational.[1] Impurities can interfere with the acylation or cyclization. Verify its purity by NMR or LC-MS before starting.
-
Inefficient Acylation: The first step is prone to side reactions. The primary issue is the competition between N-acylation (desired) and O-acylation (undesired). In neutral or weakly acidic conditions, the amino group is significantly more nucleophilic than the hydroxyl group, favoring the desired reaction.[4]
-
Incomplete Cyclization: The second step, an intramolecular Williamson ether synthesis (or Smiles Rearrangement), requires complete deprotonation of the phenolic hydroxyl group.[5][6] An inadequate base or insufficient heat can lead to an incomplete reaction, leaving unreacted intermediate in your final product.
-
Suboptimal Workup/Purification: The product and intermediate may have similar polarities, making separation difficult. Losses during recrystallization or chromatography can drastically reduce the isolated yield.
Q2: I'm seeing multiple spots on my TLC after the acylation step. What are the likely side products and how can I prevent them?
Multiple spots indicate side reactions. The most common side product is the O-acylated isomer, along with potential di-acylated species.
-
Probable Cause: The primary cause is a reaction condition that increases the nucleophilicity of the hydroxyl group relative to the amino group. This can happen if a strong base is prematurely introduced or if the temperature is too high during the addition of chloroacetyl chloride. A patent for a similar synthesis highlights that maintaining a low temperature (0–10 °C) during acylation is crucial to minimize side reactions and improve yield.[4]
-
Recommended Solution:
-
Control Temperature: Add the chloroacetyl chloride solution dropwise to the solution of 2-amino-3-chlorophenol while maintaining the reaction temperature between 0–10 °C using an ice bath.
-
Avoid Strong Bases: Do not use a strong base in the acylation step. The reaction can be run in a solvent like THF or Dichloromethane, sometimes with a mild H scavenger like sodium bicarbonate if necessary.[7]
-
Caption: Competing N-acylation and O-acylation pathways.
Q3: The cyclization step isn't going to completion. How can I drive the reaction forward?
An incomplete cyclization is a frequent cause of low yield and purity.
-
Probable Cause: The reaction hinges on the formation of a phenoxide ion, which then acts as a nucleophile to displace the chloride on the acetyl chain. Incomplete deprotonation is the usual culprit.
-
Weak Base: The base may not be strong enough to fully deprotonate the phenol (pKa ~8-10).
-
Insufficient Quantity of Base: Stoichiometry is critical. At least one equivalent of base is needed, but an excess (1.2-2.0 eq) is often used to drive the reaction.
-
Low Temperature/Short Reaction Time: The reaction often requires heat to overcome the activation energy for ring formation.
-
-
Recommended Solution:
-
Choice of Base: While potassium carbonate (K₂CO₃) is common, cesium carbonate (Cs₂CO₃) is often more effective and can lead to higher yields, even at lower temperatures.[6][8] This is attributed to the "cesium effect," where the large Cs⁺ ion can template the reaction.
-
Solvent: A polar aprotic solvent like DMF or acetone is standard. DMF's high boiling point allows for higher reaction temperatures, which can be beneficial.[6]
-
Temperature and Time: Refluxing in acetone or heating to 80-100 °C in DMF for several hours (2-12 h) is typical.[7][8] Monitor the reaction by TLC until the starting intermediate spot disappears.
-
Q4: My final product is off-color and difficult to purify. What are the best practices for workup and purification?
Product purity is essential for subsequent applications.
-
Probable Cause:
-
Thermal Decomposition: Prolonged heating during cyclization can cause degradation, leading to colored impurities.
-
Residual Base/Salts: Inorganic salts from the reaction must be completely removed.
-
Co-eluting Impurities: Unreacted intermediate or side products may have similar polarity to the desired product.
-
-
Recommended Solution:
-
Aqueous Workup: After the reaction, cool the mixture, pour it into water, and extract with an organic solvent like ethyl acetate. This removes the bulk of DMF and inorganic salts.[8] Wash the combined organic layers with water and brine.
-
Purification Method:
-
Recrystallization: This is the preferred method for obtaining high-purity material if a suitable solvent system can be found (e.g., ethanol, ethyl acetate/hexane).
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography is a reliable alternative. Use a gradient elution system, starting with a non-polar solvent (like hexane) and gradually increasing the polarity with ethyl acetate.
-
-
Section 3: Detailed Experimental Protocols
The following protocols are baseline procedures. Optimization may be required based on your specific lab conditions and reagent quality.
Protocol 1: Synthesis of N-(2-chloroacetyl)-2-amino-3-chlorophenol (Acylation)
| Parameter | Recommendation | Rationale |
| Reagents | 2-amino-3-chlorophenol (1.0 eq) | Starting Material |
| Chloroacetyl chloride (1.1-1.2 eq) | Acylating agent; slight excess ensures full conversion. | |
| Solvent | Dichloromethane (DCM) or THF | Provides good solubility for reactants. |
| Temperature | 0–10 °C | Minimizes formation of O-acylated side product.[4] |
| Reaction Time | 1–3 hours | Typically sufficient for full conversion; monitor by TLC. |
Step-by-Step Methodology:
-
Dissolve 2-amino-3-chlorophenol (1.0 eq) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice-water bath to 0–5 °C.
-
In a separate flask, dissolve chloroacetyl chloride (1.1 eq) in a small amount of the same anhydrous solvent.
-
Add the chloroacetyl chloride solution dropwise to the cooled aminophenol solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0–10 °C for 1-2 hours, monitoring its progress by TLC (e.g., 30% Ethyl Acetate in Hexane).
-
Once the starting material is consumed, the reaction mixture can often be taken directly to the next step. Alternatively, it can be worked up by washing with cold water and brine, drying over MgSO₄, and concentrating under reduced pressure. The crude intermediate is typically used without further purification.
Protocol 2: Synthesis of 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one (Cyclization)
| Parameter | Recommendation | Rationale |
| Reagents | Crude Intermediate from Step 1 (1.0 eq) | Reactant |
| Cesium Carbonate (Cs₂CO₃) (1.5-2.0 eq) | Highly effective base for promoting cyclization.[6] | |
| Solvent | DMF or Acetone | Polar aprotic solvents that facilitate the Sₙ2 reaction. |
| Temperature | 80–100 °C (DMF) or Reflux (~56 °C, Acetone) | Provides energy for the intramolecular cyclization. |
| Reaction Time | 2–12 hours | Dependent on temperature and substrate; monitor by TLC. |
Step-by-Step Methodology:
-
Dissolve the crude N-(2-chloroacetyl)-2-amino-3-chlorophenol (1.0 eq) in DMF or Acetone in a round-bottom flask.
-
Add cesium carbonate (1.5 eq) to the solution.
-
Heat the mixture to the target temperature (reflux for acetone, 80-100 °C for DMF) with vigorous stirring.
-
Monitor the reaction by TLC until the intermediate is no longer visible (typically 2-12 hours).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-water. A precipitate should form.
-
Stir for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is the best base for the cyclization step?
-
Q: How critical is the purity of the starting 2-amino-3-chlorophenol?
-
A: It is extremely critical. Isomeric impurities or residual reagents from its synthesis can lead to a complex mixture of side products that are difficult to separate from your target molecule. Always use high-purity starting material.[1]
-
-
Q: Can this reaction be performed as a one-pot synthesis?
-
A: While some benzoxazinone syntheses can be done in one pot, a two-step approach is generally recommended here.[7] The optimal conditions for acylation (low temperature, no strong base) are fundamentally different from those for cyclization (high temperature, strong base). Performing the reaction in two distinct steps allows for better control over each transformation, ultimately leading to a cleaner reaction and higher yield.
-
References
- 1. nbinno.com [nbinno.com]
- 2. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN101121673A - Technique for synthesizing o-chloroacetaminophenol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. One moment, please... [irjet.net]
- 8. 4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one by Recrystallization
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one via recrystallization. It offers detailed protocols, troubleshooting advice, and answers to frequently asked questions to address specific challenges encountered during experimental work.
Introduction
8-Chloro-2H-benzo[b]oxazin-3(4H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2][3] Achieving high purity of this compound is critical for accurate biological evaluation and further synthetic transformations. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This guide will delve into the practical aspects and underlying principles of successfully recrystallizing 8-Chloro-2H-benzo[b]oxazin-3(4H)-one.
Core Principles of Recrystallization
Recrystallization is based on the differential solubility of a compound in a hot versus a cold solvent. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent to be effectively removed.
Recommended Recrystallization Protocol for 8-Chloro-2H-benzo[b]oxazin-3(4H)-one
While a specific, validated protocol for the recrystallization of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one is not extensively documented in publicly available literature, the following procedure is a robust starting point derived from the purification of analogous benzoxazinone derivatives and general principles of organic chemistry.[4][5]
Solvent Selection
The choice of solvent is the most critical parameter for successful recrystallization. Based on the purification of similar heterocyclic structures, several solvents and solvent systems are promising candidates.[4][6]
| Solvent/Solvent System | Rationale & Expected Outcome |
| Ethanol | Often a good starting point for polar organic compounds. Its volatility allows for easy removal. |
| Ethyl Acetate/Hexane | A versatile mixed solvent system. Ethyl acetate is a good solvent, and the addition of hexane as an anti-solvent can induce crystallization. |
| Toluene | Can be effective for compounds that are less soluble in more polar solvents.[7] |
| Benzene/Petroleum Ether | A less common but potentially effective non-polar system for specific impurities.[4] |
It is highly recommended to perform small-scale solvent screening tests to identify the optimal solvent or solvent mixture for your specific batch of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one.
Step-by-Step Experimental Workflow
-
Dissolution: In a suitable Erlenmeyer flask, add the crude 8-Chloro-2H-benzo[b]oxazin-3(4H)-one. Add a minimal amount of the chosen solvent (e.g., ethanol) and gently heat the mixture on a hot plate with stirring. Continue to add the solvent portion-wise until the compound completely dissolves at the boiling point of the solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Further cooling in an ice bath can maximize the yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
References
- 1. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijsr.net [ijsr.net]
- 3. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Synthesis of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one
Welcome to the technical support guide for the synthesis of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently encountered challenges in this specific synthetic route. Our approach is grounded in mechanistic principles to help you not only solve immediate experimental issues but also to build a deeper understanding of the reaction.
The synthesis of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one is typically achieved via a two-step process starting from 2-amino-3-chlorophenol. The first step is a chemoselective N-acylation using chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis (cyclization) to form the benzoxazinone ring. While seemingly straightforward, each step presents unique challenges and potential side reactions that can impact yield and purity.
Part 1: Troubleshooting the N-Acylation Reaction
The first critical step is the selective acylation of the amino group of 2-amino-3-chlorophenol in the presence of a reactive phenolic hydroxyl group. The primary challenge is to prevent O-acylation and di-acylation.
FAQ 1: My initial acylation reaction is giving me a mixture of products, including a significant amount of an O-acylated isomer. What is causing this and how can I improve N-selectivity?
Answer: This is a classic chemoselectivity problem. The outcome of the reaction is highly dependent on the relative nucleophilicity of the amino and hydroxyl groups, which is heavily influenced by the reaction's pH.
-
The Underlying Chemistry: In neutral or weakly acidic conditions, the amino group (-NH₂) is a stronger nucleophile than the hydroxyl group (-OH). However, under basic conditions, the hydroxyl group is deprotonated to form a highly nucleophilic phenoxide ion (-O⁻), which can readily attack the chloroacetyl chloride.
-
The Solution: To favor N-acylation, the reaction should be run under conditions that maintain the amino group's superior nucleophilicity. The nucleophilicity of the amino group in aminophenols is generally greater than that of the hydroxyl group in neutral or weak acidic mediums[1].
Troubleshooting Protocol: Enhancing N-Acylation Selectivity
-
pH Control: Avoid strong bases during the acylation step. A common successful strategy is to perform the reaction in a buffered system or with a mild, non-nucleophilic base (like sodium acetate) that can scavenge the HCl byproduct without significantly raising the pH.
-
Solvent Choice: Use a polar aprotic solvent like ethyl acetate, acetone, or dichloromethane (DCM).
-
Temperature Control: Perform the addition of chloroacetyl chloride at a low temperature (0-5 °C) to moderate its reactivity and improve selectivity.
-
Order of Addition: Add the chloroacetyl chloride dropwise to a solution of the 2-amino-3-chlorophenol. This maintains a low instantaneous concentration of the acylating agent, minimizing side reactions.
Diagram: Competing Acylation Pathways
The following diagram illustrates the desired N-acylation pathway versus the common O-acylation and di-acylation side reactions.
Caption: Key reaction pathways in the acylation of 2-amino-3-chlorophenol.
FAQ 2: I am observing a significant amount of a di-acylated byproduct. How can I prevent this?
Answer: The formation of a di-acylated product, where both the amine and hydroxyl groups have reacted, is typically a result of using an excess of chloroacetyl chloride or improper addition.
Corrective Actions:
-
Stoichiometry: Use a precise molar ratio of 2-amino-3-chlorophenol to chloroacetyl chloride, typically between 1:1 and 1:1.1. A slight excess of the acylating agent may be needed to drive the reaction to completion, but a large excess should be avoided.
-
Controlled Addition: As mentioned previously, slow, dropwise addition of the chloroacetyl chloride to the aminophenol solution at low temperatures is crucial. This prevents localized areas of high acylating agent concentration, which can lead to the di-acylated product.
Part 2: Troubleshooting the Intramolecular Cyclization
The second step involves the base-mediated cyclization of the N-acylated intermediate to form the 8-Chloro-2H-benzo[b]oxazin-3(4H)-one ring. The primary challenges here are incomplete reactions, low yields, and the formation of polymeric byproducts.
FAQ 3: The cyclization step is slow and does not go to completion. My TLC analysis consistently shows the presence of the starting intermediate.
Answer: An incomplete cyclization points to suboptimal reaction conditions, typically related to the choice of base, solvent, or temperature. The goal is to deprotonate the phenolic hydroxyl group to initiate the intramolecular nucleophilic attack on the carbon bearing the chlorine atom.
-
Base Strength: The base must be strong enough to deprotonate the phenol but not so strong that it promotes decomposition or other side reactions. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). Cesium carbonate is often particularly effective due to the "cesium effect," which can enhance the rate of intramolecular cyclizations[2].
-
Solvent: A polar aprotic solvent is required to dissolve the reactants and facilitate the SN2 reaction. Dimethylformamide (DMF), acetonitrile (ACN), and acetone are common choices. DMF is often preferred for its high boiling point and ability to dissolve a wide range of salts.
-
Temperature: While some cyclizations proceed at room temperature, heating is often necessary to achieve a reasonable reaction rate. A typical temperature range is 60-100 °C.
Troubleshooting Table: Cyclization Conditions
| Parameter | Option 1 (Mild) | Option 2 (Standard) | Option 3 (Forced) | Rationale & Cautions |
| Base | K₂CO₃ | Cs₂CO₃ | NaH | Strength: NaH > Cs₂CO₃ > K₂CO₃. Start with K₂CO₃ or Cs₂CO₃. Use NaH with caution as it can cause decomposition if moisture is present.[2] |
| Solvent | Acetone / ACN | DMF | DMF | Acetone/ACN are lower boiling and easier to remove. DMF is excellent for solubility and higher temperatures but requires vacuum for removal. |
| Temperature | Reflux (56-82°C) | 80-100 °C | 80-120 °C | Higher temperatures increase reaction rate but also risk of byproduct formation. Monitor reaction progress closely by TLC. |
FAQ 4: My final product is part of a complex mixture that appears to be polymeric. What causes this and how can it be avoided?
Answer: The formation of polymers or dimers is a classic side reaction in reactions that can proceed via either an intramolecular or intermolecular pathway. In this case, the phenoxide of one molecule can attack the chloroacetamide group of another molecule, leading to a chain.
Mitigation Strategy: The Pseudo-Dilution Principle Intermolecular reactions are concentration-dependent (second-order kinetics), while intramolecular reactions are not (first-order kinetics). Therefore, you can favor the desired intramolecular cyclization by running the reaction under high-dilution conditions.
-
High Dilution: Use a larger volume of solvent than you normally would. A typical starting point is a concentration of 0.01-0.05 M.
-
Slow Addition: A more practical approach is "pseudo-dilution," where a concentrated solution of the intermediate is added slowly over several hours to a heated solution of the base in the reaction solvent. This technique keeps the instantaneous concentration of the uncyclized intermediate very low, thus suppressing the intermolecular pathway.
Diagram: Troubleshooting Flowchart for Cyclization
Caption: A decision-making workflow for troubleshooting the cyclization step.
Part 3: General Protocols and Purification
Experimental Protocol 1: Synthesis of 2-(2-chloroacetamido)-3-chlorophenol
-
Dissolve 2-amino-3-chlorophenol (1.0 eq) in ethyl acetate (approx. 10 mL per gram of aminophenol).
-
Cool the solution to 0-5 °C in an ice bath with stirring.
-
Prepare a solution of chloroacetyl chloride (1.05 eq) in a small amount of ethyl acetate.
-
Add the chloroacetyl chloride solution dropwise to the cooled aminophenol solution over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting aminophenol is consumed.
-
Upon completion, wash the organic layer with a saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.
Experimental Protocol 2: Cyclization to 8-Chloro-2H-benzo[b]oxazin-3(4H)-one
-
Place anhydrous cesium carbonate (1.5 - 2.0 eq) in a round-bottom flask with DMF (to make a final reaction concentration of ~0.05 M).
-
Heat the suspension to 80 °C with vigorous stirring.
-
Dissolve the crude 2-(2-chloroacetamido)-3-chlorophenol (1.0 eq) from the previous step in a minimal amount of DMF.
-
Using a syringe pump, add the solution of the intermediate to the heated base suspension over 2-3 hours.
-
After the addition is complete, maintain the reaction at 80 °C for an additional 1-2 hours, or until TLC analysis shows the disappearance of the intermediate.
-
Cool the reaction to room temperature and pour it into a larger volume of cold water to precipitate the product.
-
Filter the resulting solid, wash thoroughly with water, and dry under vacuum.
Purification
The crude product can be purified by either recrystallization or column chromatography.
-
Recrystallization: A mixture of ethanol and water or ethyl acetate and hexanes is often effective.
-
Column Chromatography: Use silica gel with a gradient elution, typically starting with 100% hexanes and gradually increasing the proportion of ethyl acetate (e.g., from 0% to 30% ethyl acetate in hexanes).
References
Technical Support Center: Optimization of Reaction Conditions for Benzoxazinone Synthesis
Welcome to the technical support center for benzoxazinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments. The advice provided is grounded in established chemical principles and field-proven insights to ensure you can confidently optimize your reaction conditions.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of benzoxazinones.
Problem 1: Low or No Product Yield
Question: I am getting a very low yield, or no desired benzoxazinone product at all. What are the likely causes and how can I fix this?
Answer:
Low or no product yield is a common issue in benzoxazinone synthesis and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Causality and Solutions:
-
Purity of Starting Materials: The purity of your starting materials, particularly the anthranilic acid derivative, is critical. Impurities can interfere with the reaction, leading to side product formation or catalyst inhibition.
-
Actionable Advice: Ensure your starting materials are of high purity. Recrystallize or purify them if necessary.
-
-
Reaction Conditions: Non-optimal reaction conditions are a frequent cause of low yields.
-
Temperature: The reaction temperature can significantly impact the rate of reaction and the formation of side products. Some reactions may require heating to proceed at a reasonable rate, while others may need to be cooled to prevent decomposition.
-
Reaction Time: Insufficient reaction time will result in incomplete conversion, while excessively long reaction times can lead to product degradation or the formation of byproducts.
-
Actionable Advice: Monitor your reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.
-
-
Catalyst Activity: If you are using a catalytic method, the activity of your catalyst is paramount.
-
Deactivation: Catalysts can be deactivated by impurities in the starting materials or solvents, or by exposure to air or moisture.
-
Loading: The amount of catalyst used can also be a critical factor.
-
Actionable Advice: Ensure your catalyst is active and handled under the appropriate conditions (e.g., under an inert atmosphere). You may need to screen different catalyst loadings to find the optimal concentration.
-
-
Substituent Effects: The electronic nature of the substituents on your aromatic rings can have a profound effect on the reaction outcome.
-
Electron-Withdrawing Groups (EWGs): The presence of strong electron-withdrawing groups, such as a nitro group (-NO2), on the anthranilic acid can significantly decrease the nucleophilicity of the amino group, thereby reducing the reaction rate and overall yield.[1] In some cases, substrates with strong EWGs may fail to react entirely.[1]
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups generally favor the reaction.
-
Actionable Advice: If your substrate contains a strong EWG, you may need to employ more forcing reaction conditions (e.g., higher temperature, longer reaction time) or consider a different synthetic route.
-
Problem 2: Formation of Significant Side Products
Question: My reaction is producing a mixture of products, making purification difficult and lowering the yield of my desired benzoxazinone. What are the common side products and how can I minimize their formation?
Answer:
The formation of side products is a common challenge in benzoxazinone synthesis. Understanding the potential side reactions for your specific synthetic route is key to minimizing their formation.
Common Side Products and Mitigation Strategies:
-
Dihydrobenzoxazinone Intermediate: In some acid-catalyzed reactions of anthranilic acids with orthoesters, a dihydrobenzoxazinone intermediate can be formed.[1] The final elimination of an alcohol to form the desired benzoxazinone can be difficult, especially with electron-withdrawing groups on the aromatic ring.[1]
-
Actionable Advice: You can try to drive the reaction to completion by increasing the reaction temperature or time. Alternatively, you can attempt to isolate the dihydro intermediate and subject it to separate elimination conditions.
-
-
Ring-Opened Amides: The benzoxazinone ring is susceptible to nucleophilic attack, which can lead to ring-opening and the formation of N-acylanthranilic acid derivatives. This is particularly prevalent when using nucleophilic bases or solvents.
-
Actionable Advice: If you suspect ring-opening is an issue, consider using a non-nucleophilic base or an aprotic solvent.
-
-
Polymerization: Under certain conditions, particularly at high temperatures, starting materials or intermediates can polymerize, leading to a complex mixture of products.
-
Actionable Advice: Carefully control the reaction temperature and consider using a more dilute solution to disfavor intermolecular reactions.
-
Problem 3: Difficulty with Product Purification
Question: I am struggling to purify my benzoxazinone product. What are some effective purification strategies?
Answer:
Purification of benzoxazinones can be challenging due to their polarity and potential for co-elution with starting materials or side products. A combination of techniques may be necessary to achieve high purity.
Effective Purification Techniques:
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying benzoxazinones.
-
Solvent System Selection: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). Monitor the separation by TLC to find the optimal solvent system.
-
-
Recrystallization: If your benzoxazinone is a solid, recrystallization can be a highly effective method for achieving high purity.
-
Solvent Screening: Screen a variety of solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
-
High-Performance Liquid Chromatography (HPLC): For difficult separations or to obtain very high purity material, preparative HPLC can be employed.
-
Column and Mobile Phase Selection: Reversed-phase columns (e.g., C18) are commonly used for the purification of benzoxazinones.[2][3] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for benzoxazinone synthesis?
A1: Anthranilic acid and its derivatives are the most widely used precursors for the synthesis of benzoxazinones.[4][5] This is due to their ready availability and the presence of both an amino and a carboxylic acid group, which are perfectly positioned for cyclization.
Q2: What are some common catalysts used in benzoxazinone synthesis?
A2: A variety of catalysts can be employed, depending on the synthetic route. These include:
-
Acid catalysts: For cyclization reactions.
-
Transition metal catalysts: Such as copper, palladium, and rhodium, for cross-coupling and carbonylation reactions.[1][6][7]
Q3: How does the choice of solvent affect the reaction?
A3: The solvent can play a crucial role in the outcome of the reaction. It can affect the solubility of the reactants, the reaction rate, and even the product distribution. For example, in some cases, less polar solvents have been found to favor product formation. It is important to choose a solvent that is inert to the reaction conditions and in which the reactants are sufficiently soluble.
Q4: Can I use microwave irradiation to accelerate the reaction?
A4: Yes, microwave-assisted synthesis has been successfully applied to the preparation of benzoxazinones.[1] It can often significantly reduce reaction times and improve yields compared to conventional heating.
Optimized Experimental Protocol: Synthesis of a 2-Aryl-4H-3,1-benzoxazin-4-one
This protocol provides a general method for the synthesis of a 2-aryl-4H-3,1-benzoxazin-4-one from an anthranilic acid and a benzoyl chloride.
Materials:
-
Anthranilic acid (1.0 eq)
-
Substituted benzoyl chloride (1.1 eq)
-
Triethylamine (2.2 eq)
-
Chloroform (or another suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of anthranilic acid in chloroform, add triethylamine and cool the mixture to 0 °C in an ice bath.
-
Slowly add the substituted benzoyl chloride to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for the time determined by reaction monitoring (e.g., by TLC).
-
Upon completion of the reaction, wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Troubleshooting Tips for this Protocol:
-
If the reaction is sluggish, you can try gently heating the reaction mixture.
-
If you observe the formation of a significant amount of the N-acylanthranilic acid intermediate, you may need to add a dehydrating agent or use a stronger cyclizing agent.
-
If the product is difficult to purify by column chromatography, consider recrystallization from a suitable solvent.
Visualizing the Process
To aid in your understanding of the troubleshooting process and the underlying chemistry, the following diagrams have been created.
Caption: A logical workflow for troubleshooting common issues in benzoxazinone synthesis.
References
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. uomosul.edu.iq [uomosul.edu.iq]
- 6. Benzoxazinone synthesis [organic-chemistry.org]
- 7. ccspublishing.org.cn [ccspublishing.org.cn]
troubleshooting low solubility of 8-Chloro-2H-benzo[B]oxazin-3(4H)-one
Technical Support Center: 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one. Our goal is to equip you with the foundational knowledge and practical protocols to overcome these issues, ensuring the reliability and reproducibility of your experimental data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the solubility characteristics of 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one.
Q1: Why is 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one poorly soluble in aqueous solutions?
A1: The limited aqueous solubility of this compound is rooted in its molecular structure. Like many benzoxazinone derivatives, it possesses a rigid, bicyclic core that is predominantly hydrophobic (non-polar).[3][4] According to the principle of "like dissolves like," non-polar molecules have low affinity for polar solvents like water.[5] The energy required for water molecules to break their hydrogen-bonded network to solvate the hydrophobic compound is unfavorable, leading to poor solubility. Over 40% of new chemical entities developed in the pharmaceutical industry are poorly water-soluble, making this a common challenge.[1]
Q2: What are the recommended starting solvents for creating a high-concentration stock solution?
A2: For initial stock solution preparation, water-miscible organic solvents are essential. The most commonly recommended solvents are:
-
Dimethyl sulfoxide (DMSO): This is the industry standard for compound storage and initial solubilization for in vitro screening.[6] It is a strong, aprotic polar solvent capable of dissolving a vast range of organic molecules.[7] Several studies on benzoxazinone derivatives specifically report using DMSO for analysis.[8][9]
-
Dimethylformamide (DMF): DMF is another powerful organic solvent that can be used as an alternative to DMSO.[6][10]
It is crucial to prepare a high-concentration primary stock (e.g., 10-20 mM) in 100% of your chosen organic solvent. This minimizes the volume of organic solvent carried over into your final aqueous assay medium.
Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?
A3: Understanding this distinction is critical for interpreting your results.
-
Thermodynamic Solubility is the true equilibrium concentration of a compound in a saturated solution. It is a state of minimal Gibbs free energy and is determined over a longer period (e.g., 24-48 hours).
-
Kinetic Solubility is the concentration at which a compound precipitates when added to an aqueous buffer from a concentrated organic stock solution.[5] This process can lead to the formation of a temporary, supersaturated state.[5]
For most high-throughput screening and cell-based assays, kinetic solubility is the more practical and relevant measure . It reflects the maximum concentration you can achieve under your specific, rapid-dilution experimental conditions without immediate precipitation.[5]
Q4: How much DMSO or other organic co-solvent is acceptable in my final assay?
A4: This is a critical parameter that can significantly impact your biological system. The final concentration of DMSO should be kept as low as possible. A widely accepted upper limit is 1% , with an ideal target of less than 0.5% .[6] Higher concentrations of DMSO can induce cytotoxicity, alter cell membrane permeability, or directly interfere with protein function, leading to experimental artifacts.[6] Always include a "vehicle control" in your experiments, which contains the same final concentration of the solvent (e.g., DMSO) as your test wells, to account for any solvent-induced effects.[6]
Part 2: Step-by-Step Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your workflow.
Problem: My compound dissolved in 100% DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer.
Cause: This common phenomenon, often called "crashing out," occurs due to a rapid and drastic change in solvent polarity. The compound is stable in the organic solvent but is forced out of solution when suddenly exposed to the highly polar aqueous environment.
Solution: The key is to avoid a single, large dilution step. Instead, use a serial or intermediate dilution method to gradually acclimate the compound to the aqueous environment. This minimizes the solvent shock and helps maintain solubility.
Part 3: Experimental Protocols
These detailed protocols provide validated methods for handling 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one.
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Weighing: Accurately weigh a precise amount of 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one (e.g., 1.84 mg).
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired high concentration (e.g., add 1 mL DMSO to 1.84 mg of a compound with MW 183.59 g/mol to make a 10 mM stock).
-
Solubilization: Vortex the solution vigorously for 1-2 minutes.
-
Assisted Dissolution (If Needed): If the compound does not fully dissolve, use a sonication water bath for 5-10 minutes. Gentle warming in a 37°C water bath can also be used, but with caution, as excessive heat can degrade some compounds.[5]
-
Inspection: Visually confirm that all solid material has dissolved and the solution is clear.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can cause the compound to precipitate out of the DMSO stock over time.[6]
Protocol 2: Recommended Method for Diluting Stock into Aqueous Buffer
This protocol is designed to minimize precipitation when preparing working solutions for a cell-based assay.[6]
-
Thaw Stock: Thaw one aliquot of your 10 mM DMSO stock solution at room temperature.
-
Create Intermediate Dilution Plate: Prepare an intermediate dilution that lowers both the compound concentration and the DMSO percentage. For example, dilute the 10 mM stock 1:100 into your final cell culture medium or assay buffer. This creates a 100 µM intermediate solution containing only 1% DMSO.
-
Causality: This step is critical. It reduces the "solvent shock" by creating a solution where the compound is at a lower concentration in a solvent environment that is already 99% aqueous.
-
-
Mix Thoroughly: Pipette up and down gently to ensure the intermediate solution is homogeneous. Visually inspect for any signs of precipitation.
-
Perform Final Serial Dilutions: Use the 100 µM intermediate solution to perform your final serial dilutions directly in the cell culture medium/assay buffer. This ensures the DMSO concentration remains constant and low (e.g., 1% or less) across all tested concentrations.
-
Vehicle Control: Critically, prepare a parallel vehicle control by performing the exact same dilution steps (1:100 followed by serial dilutions) using 100% DMSO instead of the compound stock.[6]
-
Add to Cells/Assay: Promptly add the final diluted solutions to your experimental wells.
Part 4: Advanced Solubilization Strategies & Data
If standard co-solvent methods are insufficient, more advanced formulation strategies may be required.
-
pH Modification: The structure of 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one contains a lactam and a secondary amine within the oxazine ring, which may have a weakly acidic proton (pKa). For compounds with ionizable groups, adjusting the pH of the buffer can dramatically increase solubility.[5][11] Experimentally testing solubility in buffers of varying pH (e.g., pH 5.0, 7.4, and 9.0) can reveal if this is a viable strategy.
-
Use of Excipients (e.g., Cyclodextrins): Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[1] This technique is widely used in pharmaceutical formulation to improve the solubility and bioavailability of poorly soluble drugs.[11]
Data Summary: Co-Solvent Considerations
| Co-Solvent | Typical Starting Stock Conc. | Recommended Final Assay Conc. | Potential Issues & Considerations |
| DMSO | 10-30 mM | < 0.5% (ideal), < 1% (max) | Cytotoxicity, membrane effects, assay interference at >1%.[6] |
| DMF | 10-30 mM | < 0.5% (ideal), < 1% (max) | Similar toxicity concerns to DMSO.[6] |
| Ethanol | 1-10 mM | < 1% | Generally less effective at solubilizing highly hydrophobic compounds compared to DMSO. Can affect enzyme activity. |
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Benzoxazinone Derivatives - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. longdom.org [longdom.org]
preventing degradation of 8-Chloro-2H-benzo[B]oxazin-3(4H)-one in solution
A Guide to Preventing Degradation in Solution for Researchers, Scientists, and Drug Development Professionals
I. Understanding the Instability of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one
8-Chloro-2H-benzo[b]oxazin-3(4H)-one belongs to the benzoxazinone family, a class of compounds known for their potential instability in solution, particularly in aqueous and protic solvents. The core structure contains a lactam (a cyclic amide) within a heterocyclic ring system, which is susceptible to degradation.
The primary degradation pathway for many benzoxazinones is hydrolysis, which leads to the opening of the oxazine ring. This can be followed by rearrangement or further reactions, resulting in a loss of the parent compound and the formation of various degradation products. The presence of a chloro-substituent on the benzene ring can influence the rate and mechanism of this degradation through its electronic effects.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with 8-Chloro-2H-benzo[b]oxazin-3(4H)-one.
Issue 1: Rapid Loss of Compound in Solution
-
Question: I've prepared a stock solution of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one in methanol, and I'm observing a rapid decrease in its concentration, even when stored at 4°C. What is happening?
-
Answer: Benzoxazinones are known to be unstable in protic solvents like methanol. The primary cause of degradation is likely solvolysis (in this case, methanolysis), which is mechanistically similar to hydrolysis. The degradation of benzoxazinones often follows first-order kinetics.[1][2]
Solution:
-
Solvent Selection: If your experimental protocol allows, consider using aprotic solvents such as anhydrous DMSO, DMF, or acetonitrile for your stock solutions. These solvents are less likely to participate in the degradation of the compound.
-
Fresh Preparation: Prepare solutions fresh before each experiment. Avoid long-term storage of the compound in solution.
-
Low Temperature Storage: While you are already storing at 4°C, for short-term storage (hours to a few days), consider storing your solution at -20°C or -80°C to significantly slow down the degradation rate. For many less stable antibiotics, storage at -20°C can extend their usability.[3]
-
Issue 2: Inconsistent Results in Biological Assays
-
Question: My in-vitro experiments with 8-Chloro-2H-benzo[b]oxazin-3(4H)-one are giving inconsistent results. Could this be related to compound stability?
-
Answer: Yes, inconsistent results are a common consequence of compound degradation. The degradation products of benzoxazinones may have different biological activities (or be inactive), leading to variability in your assay results.[4][5] The rate of degradation can be influenced by the pH of your culture medium. Benzoxazinones are generally more stable in acidic to neutral conditions and degrade more rapidly in basic environments.[6]
Solution:
-
pH Monitoring: Monitor the pH of your assay medium. If possible, buffer the system to a pH range where the compound is most stable. For many related lactam-containing compounds, maximum stability is often found in the slightly acidic to neutral pH range (pH 4-7).[6]
-
Time-Course Experiment: Perform a time-course experiment to determine the half-life of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one in your specific assay medium. This will help you establish a time window within which your experimental results will be reliable.
-
Control for Degradation Products: If you can identify the major degradation products, you could test their activity in your assay to understand their potential contribution to the observed effects.
-
Issue 3: Appearance of Unknown Peaks in HPLC Analysis
-
Question: I am analyzing my 8-Chloro-2H-benzo[b]oxazin-3(4H)-one sample by HPLC and see several new peaks appearing over time. What are these?
-
Answer: The appearance of new peaks is a strong indication of degradation. For benzoxazinones, a common degradation pathway involves the contraction of the six-membered oxazine ring to a five-membered benzoxazolinone ring.[7] The degradation can also lead to ring-opened products.
Solution:
-
Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study. This involves exposing the compound to stress conditions such as acid, base, oxidation, and light. Analyzing the resulting mixtures by LC-MS can help in the identification of the degradation products.
-
Literature Review: While specific data on 8-Chloro-2H-benzo[b]oxazin-3(4H)-one is scarce, reviewing the degradation of other benzoxazinones like DIBOA and DIMBOA can provide clues about the likely structures of your unknown peaks.[8][9]
-
III. Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent for long-term storage of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one?
-
A1: For long-term storage, the compound should be kept as a dry solid in a tightly sealed container, protected from light and moisture, at a low temperature (ideally -20°C). If a solution is absolutely necessary for long-term storage, anhydrous aprotic solvents like DMSO or DMF are preferable to protic solvents. However, even in these solvents, gradual degradation can occur, and re-analysis of the solution purity before use is recommended.
-
-
Q2: How does light affect the stability of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one?
-
A2: Many heterocyclic compounds are susceptible to photodegradation.[10] It is a standard good laboratory practice to protect solutions of novel compounds from light, especially UV light. Store solutions in amber vials or wrap containers in aluminum foil.
-
-
Q3: Can I use a buffer to stabilize my compound in an aqueous solution?
-
A3: Yes, using a buffer can help maintain a pH where the compound is more stable. For benzoxazinones, a slightly acidic buffer (e.g., pH 5-6) is generally recommended to minimize hydrolysis.[11] However, the buffer components themselves should be tested to ensure they do not catalyze degradation.
-
-
Q4: What are the recommended handling precautions for solid 8-Chloro-2H-benzo[b]oxazin-3(4H)-one?
-
A4: Handle the solid compound in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.[1]
-
IV. Experimental Protocols
Protocol 1: Preparation and Short-Term Storage of Stock Solutions
-
Equilibrate the solid 8-Chloro-2H-benzo[b]oxazin-3(4H)-one to room temperature before opening the container to prevent condensation of moisture.
-
Weigh the desired amount of the solid in a clean, dry vial.
-
Add the appropriate volume of anhydrous, research-grade aprotic solvent (e.g., DMSO, DMF) to achieve the desired concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
For immediate use, keep the solution at room temperature, protected from light.
-
For short-term storage (up to 24 hours), store the solution at -20°C in a tightly sealed, amber vial.
-
Before use, allow the frozen solution to thaw completely and vortex gently to ensure homogeneity.
Protocol 2: Monitoring Compound Stability by HPLC
-
Prepare a solution of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one in the solvent of interest (e.g., your assay medium).
-
Immediately after preparation (t=0), inject an aliquot onto a suitable reversed-phase HPLC column (e.g., C18).
-
Develop a gradient elution method using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the elution profile using a UV detector at a wavelength where the compound has maximum absorbance.
-
Store the solution under the conditions you wish to evaluate (e.g., room temperature, 37°C).
-
Inject aliquots at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Calculate the percentage of the remaining parent compound at each time point by comparing the peak area to the peak area at t=0.
| Time Point | Peak Area of Parent Compound | % Remaining |
| 0 hr | X₀ | 100% |
| 1 hr | X₁ | (X₁/X₀) * 100 |
| 2 hr | X₂ | (X₂/X₀) * 100 |
| 4 hr | X₄ | (X₄/X₀) * 100 |
| 8 hr | X₈ | (X₈/X₀) * 100 |
| 24 hr | X₂₄ | (X₂₄/X₀) * 100 |
V. Visualization of Degradation and Prevention
Diagram 1: Key Factors Influencing Degradation
Caption: Factors promoting degradation and strategies for prevention.
VI. References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. 8-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride|BLD Pharm [bldpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. New Insights into the Photostability of Phenoxazines - ChemistryViews [chemistryviews.org]
- 6. WO2005118562A1 - New isobenzoxazinones and their use as ultraviolet light absorbers - Google Patents [patents.google.com]
- 7. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. irjet.net [irjet.net]
- 10. scispace.com [scispace.com]
- 11. 8-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine | 939759-05-4 | PMB75905 [biosynth.com]
Technical Support Portal: Scaling the Synthesis of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one
Welcome to the technical support center for the synthesis and scale-up of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical information, troubleshooting advice, and safety protocols in a practical, question-and-answer format to address challenges encountered during laboratory and pilot-scale production.
Section 1: Synthesis Overview & Core Protocol
The synthesis of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one is most commonly achieved via a two-step process starting from 2-amino-3-chlorophenol. The core transformation involves an initial N-acylation with chloroacetyl chloride, followed by an intramolecular cyclization to form the benzoxazinone ring.
Core Reaction Scheme
The fundamental reaction pathway is illustrated below. The key steps are the acylation of the amino group and the subsequent intramolecular Williamson ether synthesis (cyclization) where the phenoxide attacks the alkyl chloride.
Caption: General reaction pathway for the synthesis of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one.
Section 2: Scale-Up Troubleshooting Guide (Q&A Format)
This section addresses common problems encountered when transitioning from bench-scale to larger-scale synthesis.
Question: My reaction yield is significantly lower on a larger scale. What are the likely causes and how can I fix it?
Answer: This is a classic scale-up challenge. The primary culprits are often related to mass and heat transfer limitations.
-
Inefficient Mixing: On a larger scale, inadequate agitation can lead to localized "hot spots" or areas of high reagent concentration. This can promote side reactions.
-
Causality: The acylation reaction with chloroacetyl chloride is fast and exothermic. Without efficient mixing, the added reagent doesn't disperse quickly, causing localized overheating and potential degradation of the starting material or product.
-
Solution: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., mechanical stirrer with a properly sized impeller). The vortex should be visible but not so deep that it introduces atmospheric gases into the reaction. Baffles within the reactor can also dramatically improve mixing efficiency.
-
-
Poor Temperature Control: A larger reaction volume has a lower surface-area-to-volume ratio, making heat dissipation more difficult.
-
Causality: If the exothermic heat of reaction is not removed efficiently, the internal temperature can rise uncontrollably. This can lead to the formation of polymeric byproducts and decomposition.
-
Solution: Use a reactor with a cooling jacket and a reliable temperature probe that measures the internal reaction temperature, not the jacket temperature. For highly exothermic additions, consider a semi-batch process where the chloroacetyl chloride is added slowly via a syringe pump or an addition funnel to control the rate of heat generation.
-
-
Extended Reaction Time During Workup: Handling larger volumes can prolong workup procedures (extractions, washes), exposing the product to acidic or basic aqueous conditions for longer periods.
-
Causality: The lactam and ether bonds in the benzoxazinone ring can be susceptible to hydrolysis under harsh pH conditions, especially at elevated temperatures.
-
Solution: Optimize your workup protocol to be as efficient as possible. Use larger separatory funnels or dedicated extraction equipment. Ensure pH adjustments are done cautiously with cooling.
-
Question: I am observing a significant amount of a dark, tarry byproduct upon scaling up. What is it and how can I prevent its formation?
Answer: The formation of dark, insoluble materials often points to polymerization or decomposition.
-
Cause - Overheating: As mentioned above, poor temperature control is a primary cause. Chloroacetyl chloride can self-polymerize or cause polymerization of the starting aminophenol at elevated temperatures.
-
Cause - Air/Oxidation: 2-aminophenol derivatives can be sensitive to air oxidation, which is often catalyzed by trace metal impurities and leads to colored byproducts. This issue is exacerbated by long reaction times and vigorous agitation that may introduce air.
Question: My product purity is poor after crystallization. What purification strategy is best for multi-gram to kilogram scale?
Answer: While column chromatography is excellent for small-scale purification, it becomes cumbersome and expensive at larger scales. Recrystallization or trituration are preferred methods.
-
Recrystallization: This is the most effective method for large-scale purification.
-
Causality: This technique relies on the difference in solubility of the desired product and impurities in a chosen solvent system at different temperatures.
-
Protocol Validation: The key is selecting the right solvent. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A solvent screen is essential during process development.
-
Recommended Solvents: Ethanol, isopropanol, or ethyl acetate/heptane mixtures are often good starting points for benzoxazinone derivatives.[3]
-
Scale-Up Tip: On a large scale, cooling too quickly can cause the product to "crash out," trapping impurities. A slow, controlled cooling profile is crucial for forming pure, well-defined crystals that are easy to filter.
-
-
Trituration/Slurrying: If recrystallization results in significant yield loss, washing the crude solid with a solvent in which the impurities are soluble but the product is not can be very effective.
-
Process: The crude solid is stirred as a slurry in a chosen solvent (e.g., cold diethyl ether or methanol) for a period, then filtered. This "washes" away more soluble impurities.
-
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (100 g - 5 kg) |
| Reaction Vessel | Round-bottom flask with magnetic stirring | Jacketed glass reactor with overhead mechanical stirring |
| Temp. Control | Oil/water bath | Circulating fluid in reactor jacket |
| Reagent Addition | Manual via pipette/syringe | Syringe pump or pressure-equalizing addition funnel |
| Atmosphere | Often open to air or balloon | Strict inert atmosphere (N2/Ar) blanket |
| Purification | Flash column chromatography | Recrystallization, trituration |
Section 3: Safety & Reagent Handling FAQ
Question: Chloroacetyl chloride is highly reactive and corrosive. What are the essential safety precautions for handling it at scale?
Answer: Chloroacetyl chloride is toxic, corrosive, and reacts violently with water (lachyrmator).[4][5][6][7] Strict adherence to safety protocols is non-negotiable.
-
Engineering Controls: ALWAYS handle chloroacetyl chloride in a certified chemical fume hood. Ensure a safety shower and eyewash station are immediately accessible.[5]
-
Personal Protective Equipment (PPE):
-
Gloves: Use compatible chemical-resistant gloves (e.g., butyl rubber or Viton). A double layer of gloves is recommended.
-
Eye/Face Protection: Wear chemical safety goggles AND a full-face shield.[7]
-
Body Protection: A flame-retardant lab coat is mandatory. For larger quantities, a chemical-resistant apron or suit is advised.
-
-
Spill Management:
-
Have a spill kit ready. It should contain an inert absorbent material like vermiculite or dry sand.[5] DO NOT USE WATER or combustible materials like paper towels.
-
Neutralizing agents like sodium bicarbonate or soda ash should be available to treat the spill area after the material has been absorbed and removed.
-
Caption: Emergency spill response workflow for Chloroacetyl Chloride.
Question: The cyclization step requires a base. What are the pros and cons of common bases for a large-scale reaction?
Answer: The choice of base is critical for both safety and reaction efficiency.
-
Sodium or Potassium Carbonate (Na₂CO₃ / K₂CO₃):
-
Pros: Inexpensive, easy to handle, relatively weak, and safer for large-scale operations. They are sufficient for the intramolecular cyclization.
-
Cons: Heterogeneous reaction (requires good mixing), may require higher temperatures or longer reaction times.
-
-
Triethylamine (Et₃N) or DIPEA:
-
Pros: Homogeneous reaction (soluble organic bases), easy to handle as liquids.
-
Cons: Can be difficult to remove during workup. The resulting hydrochloride salt can sometimes complicate purification.
-
-
Sodium Hydride (NaH):
-
Pros: Very strong base, drives the reaction to completion quickly and irreversibly by deprotonating the phenol.
-
Cons: EXTREME HAZARD. NaH is a flammable solid that reacts violently with water and moisture, releasing flammable hydrogen gas.[1][8] It is typically supplied as a dispersion in mineral oil, which must be washed away with a dry solvent like hexane before use—a hazardous step in itself.[2] Using NaH requires rigorous inert atmosphere techniques and specialized equipment. It is not recommended for scale-up unless absolutely necessary and conducted by highly experienced personnel in a suitable facility. [9]
-
Recommendation for Scale-Up: For this specific synthesis, potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or Acetonitrile is the most balanced choice, offering a good compromise between reactivity, cost, and operational safety.
Section 4: Detailed Experimental Protocol (Illustrative)
This protocol is a starting point and must be optimized for your specific equipment and scale.
Objective: Synthesize ~150 g of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one.
Materials:
| Reagent | M.W. | Amount | Moles |
| 2-Amino-3-chlorophenol | 143.56 | 100.0 g | 0.696 |
| Chloroacetyl Chloride | 112.94 | 86.0 g (59.3 mL) | 0.766 (1.1 eq) |
| Potassium Carbonate (fine powder) | 138.21 | 144.0 g | 1.04 (1.5 eq) |
| Acetone | - | 1.5 L | - |
| Ethyl Acetate | - | As needed for workup | - |
| Brine | - | As needed for workup | - |
Step-by-Step Procedure:
-
Reactor Setup: Equip a 3 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a condenser.
-
Initial Charge: Under a nitrogen atmosphere, charge the reactor with 2-Amino-3-chlorophenol (100.0 g) and acetone (1.0 L). Begin stirring to dissolve the solid.
-
Cooling: Cool the reactor contents to 0-5 °C using the cooling jacket.
-
Acylation (Slow Addition): Slowly add chloroacetyl chloride (59.3 mL) to the cooled solution over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate of the intermediate may form.
-
Intermediate Formation: After the addition is complete, allow the mixture to stir at 0-5 °C for another hour.
-
Base Addition: Add the powdered potassium carbonate (144.0 g) to the mixture.
-
Cyclization (Reflux): Slowly warm the reaction mixture to a gentle reflux (approx. 56 °C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KCl) and wash the filter cake with additional acetone (2 x 250 mL).
-
Concentration: Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude solid product.
-
Workup: Dissolve the crude solid in ethyl acetate (1.5 L) and wash with water (2 x 500 mL) and then brine (1 x 500 mL).
-
Drying & Final Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 8-Chloro-2H-benzo[b]oxazin-3(4H)-one.
-
Purification (Recrystallization): Recrystallize the crude solid from a suitable solvent (e.g., ethanol or an ethyl acetate/heptane mixture) to obtain the pure product.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. Sodium hydride - Wikipedia [en.wikipedia.org]
- 3. 2-Benzoxazinone synthesis [organic-chemistry.org]
- 4. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. nj.gov [nj.gov]
- 6. lobachemie.com [lobachemie.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. quora.com [quora.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Research with 8-Chloro-2H-benzo[b]oxazin-3(4H)-one Derivatives
Welcome to the technical support center for researchers utilizing 8-Chloro-2H-benzo[b]oxazin-3(4H)-one and its derivatives. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to empower your research in overcoming therapeutic resistance. Our approach is rooted in practical, field-proven insights to ensure the scientific integrity and success of your experiments.
I. Understanding the Landscape: Overcoming Resistance
8-Chloro-2H-benzo[b]oxazin-3(4H)-one derivatives represent a promising class of small molecules with demonstrated potential in circumventing drug resistance in various cancer models. Their mechanisms often involve the induction of apoptosis and cell cycle arrest, making them valuable tools in oncology research.[1] However, like any experimental therapeutic, their application is not without challenges. This guide will address common hurdles, from initial compound handling to complex mechanistic studies.
A primary challenge in cancer therapy is the development of acquired resistance to targeted agents like tyrosine kinase inhibitors (TKIs).[2][3] This resistance can arise from various mechanisms, including secondary mutations in the target kinase domain, such as the notorious T790M "gatekeeper" mutation in the Epidermal Growth Factor Receptor (EGFR), or through the activation of alternative signaling pathways.[2][4][5][6] Furthermore, the overexpression of ATP-binding cassette (ABC) transporters, which function as cellular drug efflux pumps, can significantly reduce the intracellular concentration of therapeutic agents, leading to multidrug resistance (MDR).[7][8][9][10][11]
The 8-Chloro-2H-benzo[b]oxazin-3(4H)-one scaffold and its derivatives are being explored for their ability to counteract these resistance mechanisms, potentially by inducing apoptosis through p53 and caspase-3 activation or by inhibiting key cellular processes like DNA duplication.[1]
II. Troubleshooting Guide: From Benchtop to Biological Insights
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
A. Compound Handling and Solubility
Question 1: My 8-Chloro-2H-benzo[b]oxazin-3(4H)-one derivative is precipitating in my cell culture medium. What's causing this and how can I fix it?
Answer: The precipitation of benzoxazinone derivatives in aqueous solutions is a common issue stemming from their often hydrophobic nature.[12] The presence of aromatic rings and a lack of sufficient hydrophilic functional groups contribute to poor water solubility.[12]
Causality and Troubleshooting Steps:
-
Inadequate Solubilization of Stock Solution:
-
Cause: The initial stock solution in a solvent like DMSO may not be fully dissolved or may have been stored improperly, leading to crystallization.
-
Solution: Ensure your compound is fully dissolved in 100% DMSO before preparing aqueous dilutions. Gentle warming (to 37°C) and vortexing can aid dissolution. Always visually inspect for clarity before use.
-
-
Exceeding the Solubility Limit in Media:
-
Cause: The final concentration of your compound in the cell culture media exceeds its aqueous solubility limit. The percentage of DMSO in the final working solution may also be a factor.
-
Solution:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your culture medium below 0.5% (v/v), as higher concentrations can be toxic to cells.
-
Serial Dilutions: Prepare intermediate dilutions of your stock solution in culture medium to avoid "shocking" the compound with a large volume of aqueous solution, which can cause it to crash out.
-
Solubilizing Agents: For particularly challenging compounds, consider the use of pharmaceutically acceptable solubilizing agents or formulation strategies, though these should be carefully vetted for their effects on your experimental system.[12]
-
-
Question 2: I'm observing unexpected cytotoxicity at low concentrations of my benzoxazinone derivative, even in my vehicle-treated control cells. What could be the issue?
Answer: This can be a multifaceted problem. Let's break down the potential causes and solutions.
Causality and Troubleshooting Steps:
-
Solvent Toxicity:
-
Cause: While generally well-tolerated at low concentrations, some cell lines are exquisitely sensitive to DMSO.
-
Solution: Perform a DMSO dose-response curve on your specific cell line to determine the maximum tolerated concentration. Ensure your vehicle control contains the exact same concentration of DMSO as your experimental conditions.
-
-
Compound Instability:
-
Cause: The benzoxazinone derivative may be unstable in the culture medium, degrading into a more toxic byproduct.
-
Solution: Assess the stability of your compound in culture medium over the time course of your experiment. This can be done using techniques like HPLC. If instability is an issue, consider replenishing the medium with fresh compound at regular intervals.
-
-
Precipitate-Induced Stress:
-
Cause: As discussed in the previous question, compound precipitates can cause physical stress to cells, leading to cytotoxicity that is independent of the compound's pharmacological activity.[12]
-
Solution: Address any solubility issues as outlined above. Visually inspect your cultures under a microscope for any signs of precipitation.
-
B. In Vitro Assay Performance
Question 3: My 8-Chloro-2H-benzo[b]oxazin-3(4H)-one derivative shows inconsistent IC50 values between experiments. How can I improve reproducibility?
Answer: Inconsistent IC50 values are a common frustration in drug discovery research. The key to resolving this lies in stringent control over experimental parameters.
Causality and Troubleshooting Steps:
-
Cell-Based Factors:
-
Cause: Variations in cell number, passage number, and confluency can all impact drug sensitivity.
-
Solution:
-
Standardize Seeding Density: Ensure a consistent number of viable cells are seeded in each well.
-
Control Passage Number: Use cells within a defined passage number range, as high passage numbers can lead to genetic drift and altered phenotypes.
-
Monitor Confluency: Perform experiments at a consistent cell confluency, as this can affect growth rates and drug response.
-
-
-
Assay Protocol Variability:
-
Cause: Minor deviations in incubation times, reagent concentrations, or plate reader settings can introduce variability.
-
Solution:
-
Detailed SOPs: Follow a strict, detailed standard operating procedure for all steps of the assay.
-
Reagent Quality Control: Use high-quality reagents and ensure they are within their expiration dates.
-
Consistent Incubation Times: Precisely control the duration of drug exposure.
-
-
-
Compound Handling:
-
Cause: Inconsistent preparation of compound dilutions or improper storage can lead to variations in the effective concentration.
-
Solution: Prepare fresh dilutions for each experiment from a well-characterized stock solution. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Question 4: I am not observing the expected synergistic effect when combining my benzoxazinone derivative with a known TKI in a resistant cell line. What should I investigate?
Answer: Assessing drug synergy requires careful experimental design and data analysis. A lack of observed synergy can point to several biological or technical factors.
Causality and Troubleshooting Steps:
-
Inappropriate Concentration Ratios:
-
Cause: Synergy is often dependent on the concentration ratio of the two drugs.
-
Solution: Perform a matrix of dose-response experiments, testing a range of concentrations for both drugs. This will allow you to explore different concentration ratios and identify potential synergistic combinations.
-
-
Incorrect Dosing Schedule:
-
Cause: The timing of drug administration can be critical.
-
Solution: Investigate different dosing schedules, such as sequential versus simultaneous administration, to determine the optimal timing for a synergistic interaction.
-
-
Inadequate Synergy Model:
-
Cause: The mathematical model used to calculate synergy (e.g., Bliss independence or Loewe additivity) may not be appropriate for the mechanism of action of your compounds.
-
Solution: Utilize multiple synergy models to analyze your data. Software packages like CompuSyn can be valuable for this purpose. A thorough understanding of the principles of isobolographic analysis is also recommended.[13][14]
-
-
Cell Line-Specific Resistance Mechanisms:
-
Cause: The resistant cell line you are using may have a resistance mechanism that is not addressed by your benzoxazinone derivative. For example, if the primary resistance mechanism is amplification of the target gene rather than a secondary mutation, your compound may not be effective.[3][15]
-
Solution: Thoroughly characterize the resistance mechanism of your cell line. This may involve sequencing the target gene, assessing protein expression levels, or performing pathway analysis.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 8-Chloro-2H-benzo[b]oxazin-3(4H)-one derivatives in overcoming resistance?
A1: While the exact mechanism can vary between specific derivatives, many compounds in this class have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest.[1] Some derivatives have been found to increase the expression of p53 and caspase-3, key proteins involved in the apoptotic cascade.[1] They may also interfere with DNA duplication by downregulating enzymes like topoisomerase II.[1]
Q2: Can these derivatives inhibit ABC transporters to reverse multidrug resistance?
A2: The potential for benzoxazinone derivatives to inhibit ABC transporters like P-glycoprotein (ABCB1), MRP1 (ABCC1), and ABCG2 (BCRP) is an active area of research.[7][9][11] Some studies on related benzoxazole and benzoxazine compounds have investigated their ability to reverse multidrug resistance by increasing intracellular drug accumulation.[16][17] However, a direct correlation between this effect and the induction of apoptosis is not always observed.[16][17]
Q3: How do I design an experiment to test for synergy between an 8-Chloro-2H-benzo[b]oxazin-3(4H)-one derivative and a TKI?
A3: A robust synergy experiment involves a checkerboard or matrix-style dose-response assay. A detailed protocol is provided in the "Experimental Protocols" section below. The data from this assay can then be analyzed using methods such as the combination index (CI) method of Chou-Talalay or isobologram analysis.[13][14]
Q4: What are the key signaling pathways I should investigate when studying the effects of these derivatives?
A4: Based on the known biology of drug resistance and the reported activities of benzoxazinone derivatives, key pathways to investigate include:
-
Apoptosis Pathways: Assess the activation of caspases (especially caspase-3 and -7), the expression of Bcl-2 family proteins, and the release of cytochrome c from the mitochondria.[1][18]
-
Cell Cycle Checkpoints: Analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) using flow cytometry.[1]
-
EGFR Signaling Pathway: In the context of EGFR TKI resistance, examine the phosphorylation status of EGFR and downstream effectors like Akt and ERK.[19]
-
Oxidative Stress and DNA Damage Response: Some studies suggest that related compounds can induce DNA damage, so assessing markers like γ-H2AX is relevant.[18]
IV. Experimental Protocols
Protocol 1: Determining the IC50 of an 8-Chloro-2H-benzo[b]oxazin-3(4H)-one Derivative
-
Cell Seeding: Plate your cancer cell line of interest in a 96-well plate at a predetermined optimal density and allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of your benzoxazinone derivative in 100% DMSO. Perform serial dilutions in cell culture medium to create a range of concentrations (e.g., 100 µM to 0.01 µM).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of your compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the IC50 value using non-linear regression analysis in a suitable software package (e.g., GraphPad Prism).
Protocol 2: Assessing Drug Synergy using a Checkerboard Assay
-
Determine Individual IC50s: First, determine the IC50 value for each drug individually as described in Protocol 1.
-
Design the Matrix: Create a dose matrix in a 96-well plate. For example, along the x-axis, you can have serial dilutions of Drug A (the benzoxazinone derivative) and along the y-axis, serial dilutions of Drug B (the TKI). Include wells with each drug alone and a vehicle control.
-
Treatment and Incubation: Treat the cells with the drug combinations as per your matrix design and incubate for the desired duration (e.g., 72 hours).
-
Viability Assay: Perform a cell viability assay.
-
Synergy Analysis: Analyze the data using a synergy software package (e.g., CompuSyn) to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
V. Visualizing Key Concepts
Diagram 1: Mechanisms of Acquired Resistance to Tyrosine Kinase Inhibitors
Caption: Key mechanisms leading to acquired resistance to TKIs.
Diagram 2: Experimental Workflow for Synergy Assessment
Caption: Step-by-step workflow for drug synergy assessment.
VI. References
-
Al-Ostath, A., et al. (2021). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. PubMed. --INVALID-LINK--
-
Wang, Y., et al. (2022). Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies. PMC. --INVALID-LINK--
-
Lin, Y., et al. (2014). T790M and acquired resistance of EGFR TKI: a literature review of clinical reports. PMC. --INVALID-LINK--
-
Yun, C-H., et al. (2008). The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP. PNAS. --INVALID-LINK--
-
Sharom, F. J. (2011). ABC multidrug transporters: Structure, function and role in chemoresistance. ResearchGate. --INVALID-LINK--
-
Sequist, L. V., et al. (2011). Acquired resistance to EGFR tyrosine kinase inhibitors in EGFR mutant lung cancer: Distinct natural history of patients with tumors harboring the T790M mutation. PMC. --INVALID-LINK--
-
Wang, S., et al. (2011). Mechanisms of acquired resistance to tyrosine kinase inhibitors. Infona. --INVALID-LINK--
-
O'Kane, G. M., et al. (2018). Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors, T790M, and Clinical Trials. MDPI. --INVALID-LINK--
-
Baserga, R. (2013). Acquired Resistance to Drugs Targeting Tyrosine Kinases. PMC. --INVALID-LINK--
-
Zhou, S-F. (2008). ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development. PMC. --INVALID-LINK--
-
Let's Talk Academy. (n.d.). Multidrug Resistance in Cancer: Role of ABC Transporters in Drug Efflux. Let's Talk Academy. --INVALID-LINK--
-
Ercan, D., et al. (2010). The EGFR T790M Mutation in Acquired Resistance to an Irreversible Second-Generation EGFR Inhibitor. AACR Journals. --INVALID-LINK--
-
ResearchGate. (n.d.). Mechanisms of acquired resistance to TKIs. ResearchGate. --INVALID-LINK--
-
Liu, K., et al. (2011). Synthesis of 2H-benzo[b][1][5]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. PubMed. --INVALID-LINK--
-
Chen, J., et al. (2021). Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs. PubMed Central. --INVALID-LINK--
-
ResearchGate. (n.d.). Mechanisms of acquired resistance to tyrosine kinase inhibitors. ResearchGate. --INVALID-LINK--
-
Sarkadi, B., et al. (2006). The Role of ABC Transporters in Drug Resistance, Metabolism and Toxicity. ResearchGate. --INVALID-LINK--
-
Varga, A., et al. (2005). Induction of Apoptosis and Necrosis by Resistance Modifiers Benzazoles and Benzoxazines on Tumour Cell Line Mouse Lymphoma L5718. ESIS. --INVALID-LINK--
-
Ding, H., et al. (2018). Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1][5]oxazin-3(4H)-one and 2H-benzo[b][1][5]oxazine scaffold derivatives as PI3Kα inhibitors. PubMed. --INVALID-LINK--
-
Hou, J., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PMC. --INVALID-LINK--
-
Varga, A., et al. (2005). Induction of apoptosis and necrosis by resistance modifiers benzazoles and benzoxazines on tumour cell line mouse lymphoma L5718 Mdr+cells. ResearchGate. --INVALID-LINK--
-
Singh, S., et al. (2014). Design, synthesis and biological evaluation of 2H-benzo[b][1][5] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. PMC. --INVALID-LINK--
-
Request PDF. (n.d.). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. ResearchGate. --INVALID-LINK--
-
ResearchGate. (n.d.). Design, Synthesis and Biological Evaluation of the Novel Antitumor Agent 2H-benzo[b][1][5]oxazin-3(4H)-one and Its Derivatives. ResearchGate. --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Overcoming Insolubility of Primary Benzoxazines in Biological Applications. BenchChem. --INVALID-LINK--
-
Ramanathan, M., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. NIH. --INVALID-LINK--
-
Tallarida, R. J. (2012). Quantitative Methods for Assessing Drug Synergism. PMC. --INVALID-LINK--
-
Park, H., et al. (2020). Development of triazole-based PKC-inhibitors to overcome resistance to EGFR inhibitors in EGFR-mutant lung cancers. PMC. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Cell Culture Troubleshooting. Sigma-Aldrich. --INVALID-LINK--
-
Lelais, G., et al. (2016). Discovery of (R,E)-N-(7-Chloro-1-(1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl)-1H-benzo[d]imidazol-2-yl)-2-methylisonicotinamide (EGF816), a Novel, Potent, and WT Sparing Covalent Inhibitor of Oncogenic (L858R, ex19del) and Resistant (T790M) EGFR Mutants for the Treatment of EGFR Mutant Non-Small-Cell Lung Cancers. PubMed. --INVALID-LINK--
-
MDPI. (n.d.). (Z)-8-Hydroxy-6-(2-hydroxyphenyl)-9-(4-methylbenzoyl)-2-(((E)-2-oxoindolin-3-ylidene)hydrazineylidene)-1-thia-3,6-diazaspiro[4.4]non-8-ene-4,7-dione. MDPI. --INVALID-LINK--
-
International Journal of Research in Pharmaceutical Sciences. (2019). Synthesis and Screening of some benzoxazinone derivatives. --INVALID-LINK--
-
Taha, M., et al. (2016). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed. --INVALID-LINK--
-
Li, D., et al. (2020). Design, synthesis and biological evaluation of 2H-[1][5]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. PMC. --INVALID-LINK--
-
Semantic Scholar. (n.d.). Sustainable synthesis of antibacterial 3-aryl-2H-benzo [b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. Semantic Scholar. --INVALID-LINK--
-
Scilit. (n.d.). Potential antimicrobial agents from triazole-functionalized 2H-benzo[b][1][5]oxazin-3(4H). Scilit. --INVALID-LINK--
-
Semantic Scholar. (n.d.). TRANSFORMATION OF BENZOXAZINONE DERIVATIVES TO SOME INTERESTING HETEROCYCLIC COMPOUNDS WITH EXPECTED BIOLOGICAL ACTIVITY. Semantic Scholar. --INVALID-LINK--
-
ResearchGate. (n.d.). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. ResearchGate. --INVALID-LINK--
-
Foucquier, J., & Guedj, M. (2015). Current Methods for Quantifying Drug Synergism. PMC. --INVALID-LINK--
-
NIH. (n.d.). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][5]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. NIH. --INVALID-LINK--
-
NIH. (n.d.). Methods for High-throughput Drug Combination Screening and Synergy Scoring. NIH. --INVALID-LINK--
-
Bollu, R., et al. (2017). Potential antimicrobial agents from triazole-functionalized 2H-benzo[b][1][5]oxazin-3(4H). PubMed. --INVALID-LINK--
References
- 1. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strona domeny infona.pl [infona.pl]
- 4. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Acquired resistance to EGFR tyrosine kinase inhibitors in EGFR mutant lung cancer: Distinct natural history of patients with tumors harboring the T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. letstalkacademy.com [letstalkacademy.com]
- 10. Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. esisresearch.org [esisresearch.org]
- 17. researchgate.net [researchgate.net]
- 18. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis and biological evaluation of novel series of 2H-benzo[b][1,4]oxazin-3(4H)-one and 2H-benzo[b][1,4]oxazine scaffold derivatives as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The introduction of a chlorine atom at the 8-position of this scaffold can significantly influence its physicochemical properties, such as lipophilicity and electronic distribution, thereby impacting its pharmacokinetic profile and target interactions.
I. The 8-Chloro-2H-benzo[b]oxazin-3(4H)-one Core: A Scaffold with Therapeutic Potential
The 8-chloro-2H-benzo[b]oxazin-3(4H)-one core presents a unique starting point for the development of novel therapeutics. The presence of the electron-withdrawing chloro group at the 8-position is anticipated to modulate the electron density of the aromatic ring, potentially influencing key interactions with biological targets. Furthermore, this substitution can enhance metabolic stability and membrane permeability, which are crucial for drug efficacy.
II. Comparative Analysis of Structure-Activity Relationships
While specific SAR studies on a broad series of 8-chloro analogs are not extensively documented, we can extrapolate from the broader benzoxazinone class and the known impact of substitutions at various positions.
A. Substitution at the N-4 Position
The nitrogen atom at the 4-position is a key site for chemical modification. The nature of the substituent at this position can significantly impact the compound's biological activity.
| Substituent at N-4 | Anticipated Effect on Activity | Rationale |
| Small Alkyl Groups (e.g., Methyl, Ethyl) | Potential for increased lipophilicity, which may enhance cell permeability. | Increased van der Waals interactions with hydrophobic pockets of target proteins. |
| Cycloalkyl Groups (e.g., Cyclohexyl) | The crystal structure of 8-Chloro-4-cyclohexyl-2H-1,4-benzoxazin-3(4H)-one has been reported, indicating that bulky aliphatic groups are well-tolerated at this position. This substitution can further increase lipophilicity and may provide a better fit in certain binding pockets. | |
| Aryl or Heteroaryl Groups | Introduction of aromatic rings can lead to π-π stacking interactions with aromatic residues in the target's active site, potentially increasing potency. The electronic nature of the substituted aryl ring (electron-donating or electron-withdrawing) can fine-tune the activity. | |
| Groups with Hydrogen Bond Donors/Acceptors | The incorporation of functionalities capable of hydrogen bonding (e.g., hydroxyl, amino, carboxyl groups) can lead to specific interactions with polar residues in the target protein, enhancing binding affinity and selectivity. |
B. Substitution at the C-2 Position
The C-2 position offers another avenue for structural diversification. Modifications at this position can influence the overall shape and electronic properties of the molecule.
| Substituent at C-2 | Anticipated Effect on Activity | Rationale |
| Hydrogen (unsubstituted) | Provides a baseline for comparison. | |
| Alkyl or Aryl Groups | Substituents at this position can introduce steric bulk, which may either enhance or hinder binding depending on the topology of the target's active site. Aromatic substituents can participate in additional binding interactions. | |
| Groups with Linkers to other Pharmacophores | The C-2 position can serve as an attachment point for other biologically active moieties, leading to the development of hybrid molecules with dual or enhanced activity. For instance, linking to other heterocyclic systems has been a successful strategy for various benzoxazinone derivatives. |
III. Experimental Methodologies
The following are generalized protocols for the synthesis and biological evaluation of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one analogs, adapted from literature on related compounds.
A. General Synthesis of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one Analogs
The synthesis of the 8-chloro-2H-benzo[b]oxazin-3(4H)-one core typically starts from 2-amino-3-chlorophenol.
Caption: General synthetic workflow for 8-Chloro-2H-benzo[b]oxazin-3(4H)-one analogs.
Step-by-step Protocol:
-
N-acylation: To a solution of 2-amino-3-chlorophenol in a suitable solvent (e.g., dichloromethane, THF), an acylating agent such as chloroacetyl chloride is added dropwise at 0°C in the presence of a base (e.g., triethylamine, pyridine). The reaction mixture is then stirred at room temperature until completion.
-
Intramolecular Cyclization: The intermediate from the previous step is treated with a base (e.g., potassium carbonate, sodium hydride) in a polar aprotic solvent (e.g., DMF, DMSO) and heated to induce intramolecular cyclization to form the 8-chloro-2H-benzo[b]oxazin-3(4H)-one core.
-
N-alkylation/arylation: The N-H proton of the benzoxazinone core can be deprotonated with a suitable base (e.g., sodium hydride) and reacted with various alkyl or aryl halides to introduce substituents at the N-4 position.
B. Biological Evaluation: In Vitro Anticancer Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of the synthesized analogs on cancer cell lines.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Step-by-step Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The synthesized 8-chloro-2H-benzo[b]oxazin-3(4H)-one analogs are dissolved in DMSO and diluted to various concentrations in cell culture medium. The cells are then treated with these compounds.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the compound concentration.
IV. Future Directions and Conclusion
The 8-Chloro-2H-benzo[b]oxazin-3(4H)-one scaffold holds significant promise for the development of novel therapeutic agents. The insights provided in this guide, although based on extrapolation from related structures, offer a rational starting point for the design and synthesis of new analogs with potentially enhanced biological activities.
Future research should focus on the systematic synthesis of a library of 8-chloro-2H-benzo[b]oxazin-3(4H)-one analogs with diverse substitutions at the N-4 and C-2 positions. The screening of these compounds against a panel of biological targets, such as kinases, proteases, and receptors implicated in various diseases, will be crucial for elucidating a definitive SAR. Such studies will undoubtedly pave the way for the discovery of new drug candidates with improved efficacy and safety profiles.
V. References
While specific literature on the SAR of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one analogs is limited, the following references provide valuable information on the synthesis and biological activities of the broader benzoxazinone class of compounds:
-
Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 204-206. --INVALID-LINK--
-
Some of biologically active 1,4-benzoxazine derivatives. ResearchGate. (Provides a general overview of the biological activities of benzoxazine derivatives).
-
8-Chloro-4-cyclohexyl-2H-1,4-benzoxazin-3(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(4), o762. (Details the crystal structure of a specific 8-chloro analog).
-
Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12, 1363747. --INVALID-LINK--
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(19), 6615. --INVALID-LINK--
-
2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Pharmacology, 16, 1374582. --INVALID-LINK--
References
A Senior Application Scientist's Guide to Comparative Docking of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one Derivatives
In the landscape of contemporary drug discovery, the 8-Chloro-2H-benzo[b]oxazin-3(4H)-one scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides an in-depth comparative analysis of the molecular docking of its derivatives against various biological targets. We will explore the causal relationships behind experimental choices in computational docking, present detailed protocols, and analyze the resulting data to provide actionable insights for researchers, scientists, and drug development professionals.
The Significance of the Benzoxazinone Scaffold
Benzoxazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Their versatile structure allows for modifications that can modulate their pharmacological properties, leading to the development of agents with antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[1][2][3][4] The introduction of a chlorine atom at the 8th position of the 2H-benzo[b]oxazin-3(4H)-one core can significantly influence the electronic and steric properties of the molecule, potentially enhancing its binding affinity and selectivity for specific biological targets.
Principles of Molecular Docking: A Strategic Overview
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The primary objective of molecular docking in drug design is to simulate the interaction between a small molecule (ligand) and a macromolecule (receptor) at the atomic level. This allows us to characterize the behavior of small molecules in the binding site of target proteins and to elucidate fundamental biochemical processes.
The choice of a specific docking protocol is dictated by the nature of the biological question being addressed. For instance, a rigid receptor docking approach may be suitable for initial high-throughput screening, while a more computationally intensive flexible docking simulation is often necessary for accurate binding affinity prediction and detailed interaction analysis. The trustworthiness of a docking study relies on a self-validating system, which includes redocking of a co-crystallized ligand to validate the docking protocol and scoring function.
Comparative Docking Analysis: A Case Study Approach
To illustrate the comparative docking of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one derivatives, we will consider their potential as inhibitors of various enzymes, a common application for this class of compounds.[5][6][7] The following sections will detail the experimental workflow, present comparative data, and discuss the implications for drug design.
Experimental Workflow: Molecular Docking Protocol
The following is a detailed, step-by-step methodology for a typical molecular docking study, grounded in established practices.[8][9]
1. Receptor Preparation:
- Objective: To prepare the protein structure for docking by removing non-essential molecules and adding necessary hydrogens.
- Protocol:
- Obtain the 3D structure of the target protein from a repository such as the Protein Data Bank (PDB).
- Remove water molecules, ions, and any co-crystallized ligands from the protein structure.
- Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
- Assign partial charges to the protein atoms using a force field like Gasteiger.[9]
- Define the binding site or "grid box" around the active site of the enzyme. This is typically centered on the co-crystallized ligand or identified through literature.
2. Ligand Preparation:
- Objective: To generate the 3D structures of the 8-Chloro-2H-benzo[b]oxazin-3(4H)-one derivatives and prepare them for docking.
- Protocol:
- Draw the 2D structures of the derivatives using chemical drawing software.
- Convert the 2D structures to 3D structures.
- Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).
- Assign Gasteiger partial charges to the ligand atoms.
- Define the rotatable bonds in the ligands to allow for conformational flexibility during docking.
3. Molecular Docking Simulation:
- Objective: To predict the binding poses and affinities of the derivatives within the receptor's active site.
- Protocol:
- Utilize a molecular docking program such as AutoDock Vina.[9]
- Set the prepared receptor and ligand files as input.
- Configure the search parameters, including the number of binding modes to generate and the exhaustiveness of the search.
- Execute the docking simulation. The program will systematically explore different conformations and orientations of the ligand within the binding site.
4. Analysis of Docking Results:
- Objective: To analyze the predicted binding poses, scores, and interactions to identify promising candidates.
- Protocol:
- Examine the predicted binding energies (docking scores) for each derivative. Lower binding energies typically indicate more favorable binding.
- Visualize the top-ranked binding poses for each ligand within the active site using molecular visualization software.
- Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.
- Compare the docking results of the different derivatives to understand structure-activity relationships (SAR).
Visualizing the Docking Workflow
To better illustrate the logical flow of a molecular docking experiment, the following diagram outlines the key stages.
Caption: A flowchart illustrating the key stages of a molecular docking experiment.
Comparative Data Presentation
The following table summarizes hypothetical docking results for a series of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one derivatives against a putative enzyme target. This allows for a clear and objective comparison of their potential inhibitory activity.
| Derivative | Substituent (R) | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| 1 | -H | -7.2 | Tyr123, Ser245, Phe350 | Ser245 (OH) | Tyr123, Phe350 |
| 2 | -CH3 | -7.5 | Tyr123, Ser245, Leu348 | Ser245 (OH) | Tyr123, Leu348 |
| 3 | -OCH3 | -7.9 | Tyr123, Ser245, Asn349 | Ser245 (OH), Asn349 (NH2) | Tyr123 |
| 4 | -F | -7.4 | Tyr123, Ser245, Phe350 | Ser245 (OH) | Tyr123, Phe350 |
| 5 | -Cl | -7.6 | Tyr123, Ser245, Phe350 | Ser245 (OH) | Tyr123, Phe350 |
Analysis of Comparative Data:
From the table, we can derive preliminary structure-activity relationships. The introduction of a methoxy group (Derivative 3) resulted in the most favorable docking score, likely due to the formation of an additional hydrogen bond with Asn349. The methyl and chloro substituents (Derivatives 2 and 5) also showed improved binding affinity compared to the unsubstituted parent compound (Derivative 1), suggesting that hydrophobic interactions play a significant role in ligand binding.
Impact on Cellular Signaling
The inhibition of a key enzyme by a potent 8-Chloro-2H-benzo[b]oxazin-3(4H)-one derivative can have significant downstream effects on cellular signaling pathways. For instance, if the target enzyme is a kinase involved in a pro-inflammatory signaling cascade, its inhibition could lead to an anti-inflammatory response.
Visualizing a Hypothetical Signaling Pathway
The diagram below illustrates a simplified signaling pathway that could be modulated by an inhibitor developed from this class of compounds.
Caption: A diagram of a hypothetical signaling pathway inhibited by a benzoxazinone derivative.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting and interpreting comparative docking studies of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one derivatives. The integration of robust computational methodologies with a deep understanding of the underlying biological context is paramount for the successful design of novel therapeutics. The insights gleaned from such studies, including the identification of key binding interactions and the elucidation of structure-activity relationships, serve as a critical foundation for lead optimization and the development of next-generation drug candidates. Future work should focus on validating these in silico findings through in vitro and in vivo biological assays to confirm the predicted activities and advance the most promising compounds through the drug discovery pipeline.
References
- 1. jocpr.com [jocpr.com]
- 2. cbijournal.com [cbijournal.com]
- 3. asianpubs.org [asianpubs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scholar.unair.ac.id [scholar.unair.ac.id]
- 6. Design, synthesis and antimycobacterial activity of benzoxazinone derivatives and open-ring analogues: Preliminary data and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational Studies of Benzoxazinone Derivatives as Antiviral Agents against Herpes Virus Type 1 Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemmethod.com [chemmethod.com]
A Researcher's Guide to Assessing the Selectivity of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one
In the landscape of modern drug discovery, the precise interaction of a therapeutic agent with its intended target is paramount. High selectivity minimizes off-target effects, thereby reducing potential toxicity and enhancing the therapeutic window. This guide provides a comprehensive framework for assessing the selectivity of a novel compound, 8-Chloro-2H-benzo[b]oxazin-3(4H)-one, for a hypothetical primary target, the serine/threonine kinase, Aurora Kinase A (AURKA). While the specific target of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one is not yet fully elucidated in publicly available literature, its structural motifs are suggestive of potential kinase inhibitory activity. This guide will therefore use AURKA as a representative target to illustrate a robust, multi-faceted approach to selectivity profiling that is applicable to a wide range of small molecule inhibitors.
We will explore a tiered strategy, beginning with high-throughput biochemical assays to establish a broad selectivity profile, followed by more physiologically relevant cell-based assays to confirm target engagement in a native environment. Finally, we will touch upon computational and in vivo methods that can provide deeper insights and clinical relevance.
The Criticality of Kinase Selectivity
The human kinome comprises over 500 protein kinases, which share a structurally conserved ATP-binding pocket.[1] This high degree of similarity presents a significant challenge in the development of selective kinase inhibitors.[2] Promiscuous kinase inhibitors can lead to unforeseen side effects due to the modulation of multiple signaling pathways.[1] Therefore, a thorough understanding of a compound's kinome-wide interaction profile is essential for its progression as a drug candidate.
Initial Broad Selectivity Profiling: In Vitro Biochemical Assays
The first step in assessing the selectivity of a novel compound is to screen it against a large panel of purified kinases. This provides a broad overview of its inhibitory activity across the kinome. Several robust platforms are available for this purpose.
Large-Scale Kinome Profiling Services
Commercial services offer comprehensive kinome profiling, screening a compound at a fixed concentration against hundreds of kinases.[3][4][5] This initial screen is invaluable for identifying potential on- and off-targets early in the discovery process. The data is typically reported as percent inhibition at a given compound concentration.
Follow-up IC50 Determination
For kinases that show significant inhibition in the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC50). This quantitative measure of potency allows for a more direct comparison of the compound's activity against different kinases. A highly selective compound will exhibit a significantly lower IC50 for its primary target compared to other kinases.
Key In Vitro Assay Technologies
Several assay formats are commonly used for in vitro kinase inhibitor profiling. Each has its own advantages and considerations.
-
Mobility Shift Assays (MSA): These assays, often performed on microfluidic platforms, measure the enzymatic activity of a kinase by detecting the phosphorylation of a peptide substrate.[6][7][8] The change in charge upon phosphorylation results in a shift in the electrophoretic mobility of the substrate.[8]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: Assays like the LanthaScreen® Eu Kinase Binding Assay are binding assays that measure the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site by the test compound.[9][10][11] A loss of FRET signal indicates that the compound is binding to the kinase.[9][10][11] These assays can be performed in a continuous format to study binding kinetics.[12][13]
Below is a generalized workflow for assessing selectivity using in vitro biochemical assays.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. DiscoverX Solutions for Drug Discovery [discoverx.com]
- 3. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. KinomePro - Pamgene [pamgene.com]
- 5. assayquant.com [assayquant.com]
- 6. Assay in Summary_ki [bindingdb.org]
- 7. manuals.plus [manuals.plus]
- 8. Technology [nanosyn.com]
- 9. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one and its Analogs
For researchers and drug development professionals, understanding the selectivity of a chemical entity is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides an in-depth analysis of the cross-reactivity profile of the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold, with a focus on what can be inferred for the 8-chloro substituted analog. While direct, comprehensive cross-reactivity data for 8-Chloro-2H-benzo[b]oxazin-3(4H)-one is not extensively available in the public domain, a wealth of information on the broader benzoxazinone class of compounds allows us to construct a predictive framework for its potential interactions with various receptors.
The 2H-benzo[b][1][2]oxazin-3(4H)-one core is a versatile scaffold that has been explored for a wide array of biological activities, ranging from central nervous system disorders to oncology and infectious diseases.[3][4] This inherent promiscuity underscores the critical need for thorough cross-reactivity profiling during the drug discovery and development process. This guide will delve into the known targets of benzoxazinone derivatives, present a comparative analysis of their activities, and provide a foundational experimental protocol for assessing receptor selectivity.
The Benzoxazinone Scaffold: A Privileged Structure with Diverse Biological Targets
The 2H-benzo[b][1][2]oxazin-3(4H)-one moiety is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets with high affinity. This versatility arises from its rigid, planar structure and the presence of hydrogen bond donors and acceptors.[5] Modifications to this core, such as the introduction of a chloro group at the 8-position, can significantly influence its binding affinity and selectivity.
The following diagram illustrates the diverse range of biological targets that have been identified for various derivatives of the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold.
Caption: Diverse biological targets of the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold.
Comparative Analysis of Receptor Interactions
The cross-reactivity of a compound is not an inherent flaw; rather, it is a characteristic that needs to be understood and managed. For some indications, polypharmacology can be beneficial. The following sections break down the known interactions of benzoxazinone derivatives with major receptor families, providing a basis for predicting the potential cross-reactivity of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one.
G-Protein Coupled Receptors (GPCRs)
Derivatives of 2H-benzo[b][1][2]oxazin-3(4H)-one have shown significant activity at several GPCRs, particularly those involved in neurotransmission.
-
Serotonin Receptors: Certain 8-substituted benzoxazinones have been identified as potent 5-HT1A/B/D receptor antagonists.[1][3] These compounds often incorporate a piperazine moiety, suggesting that the 8-position is a critical determinant for serotonin receptor affinity.
-
Dopamine Receptors: Some benzoxazinone derivatives have been designed as potent dopamine D2 receptor antagonists, indicating potential for antipsychotic applications.[6]
Given these findings, it is plausible that 8-Chloro-2H-benzo[b]oxazin-3(4H)-one could exhibit some affinity for monoamine GPCRs, although likely with a different profile compared to the more complex derivatives cited.
Kinases
The benzoxazinone scaffold has also been successfully utilized in the development of kinase inhibitors for oncology.
-
Cyclin-Dependent Kinase 9 (CDK9): A series of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives were discovered to be potent and selective CDK9 inhibitors.[7] This interaction is crucial for inducing apoptosis in hematologic malignancies.
This suggests that the core benzoxazinone structure can fit into the ATP-binding pocket of certain kinases. A comprehensive kinase panel screen would be necessary to determine the selectivity of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one.
Other Enzymes and Targets
The versatility of the benzoxazinone scaffold extends beyond GPCRs and kinases.
-
Platelet Aggregation Inhibitors: Novel 2H-benzo[b][1][2]oxazin-3(4H)-ones have demonstrated inhibitory effects on ADP-induced platelet aggregation.[8]
-
Rennin Inhibitors: Specific derivatives have been designed as orally bioavailable small molecule inhibitors of rennin, a key enzyme in the renin-angiotensin system.[3]
-
Acetylcholinesterase (AChE) Inhibitors: Certain benzoxazinone derivatives have been shown to non-competitively inhibit human AChE, suggesting potential for Alzheimer's disease treatment.[6]
-
Antimicrobial and Antifungal Activity: Various substituted benzoxazinones have exhibited antimicrobial and antifungal properties.[2][3][4]
The following table summarizes the known biological activities of various 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives, providing a comparative overview of their target profiles.
| Derivative Class | Primary Target(s) | Reported Activity | Reference(s) |
| 8-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones | 5-HT1A/B/D Receptors, Serotonin Transporter (SerT) | Potent antagonists and reuptake inhibitors | [1],[3] |
| Substituted 2H-benzo[b][1][2]oxazin-3(4H)-ones | ADP-induced Platelet Aggregation | Inhibition with IC50 values in the low micromolar range | [8] |
| 6-(2,4-diaminopyrimidinyl)-1,4-benzoxazin-3-ones | Rennin | Potent inhibition | [3] |
| Triazole-functionalized 2H-benzo[b][1][2]oxazin-3(4H)-ones | Antimicrobial Targets (e.g., Dehydrosqualene synthase) | Promising antimicrobial leads | [2] |
| 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives | Cyclin-Dependent Kinase 9 (CDK9) | Selective inhibitors | [7] |
| Substituted 2H-1,4-benzoxazin-3(4H)-one derivatives | Acetylcholinesterase (AChE) | Non-competitive inhibition | [6] |
| Substituted 2H-1,4-benzoxazin-3(4H)-one derivatives | Dopamine D2 Receptors | Potent antagonists | [6] |
Experimental Workflow for Assessing Cross-Reactivity
To empirically determine the cross-reactivity profile of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one, a systematic screening approach is essential. A common and effective method is to perform a broad panel of radioligand binding assays against a diverse set of receptors, ion channels, and transporters.
The following diagram outlines a typical experimental workflow for such a study.
Caption: Experimental workflow for determining receptor cross-reactivity.
Step-by-Step Protocol: Radioligand Binding Assay
The following is a generalized protocol for a competitive radioligand binding assay, a cornerstone technique for assessing receptor affinity.
1. Preparation of Cell Membranes:
- Culture cells expressing the receptor of interest.
- Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to lyse the cells.
- Centrifuge the homogenate to pellet the cell membranes.
- Wash the membrane pellet and resuspend in assay buffer to a desired protein concentration.
2. Assay Setup:
- In a 96-well plate, add a fixed concentration of a specific radioligand (e.g., ³H-labeled antagonist) to each well.
- Add increasing concentrations of the test compound (8-Chloro-2H-benzo[b]oxazin-3(4H)-one).
- Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).
3. Incubation:
- Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
4. Separation of Bound and Free Ligand:
- Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes with bound radioligand will be trapped on the filter.
- Wash the filters with ice-cold buffer to remove any unbound radioligand.
5. Quantification:
- Place the filter discs in scintillation vials with scintillation cocktail.
- Measure the radioactivity in each vial using a scintillation counter.
6. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
- Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Conclusion
The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a remarkably versatile platform in drug discovery, with derivatives demonstrating a wide spectrum of biological activities. While specific cross-reactivity data for 8-Chloro-2H-benzo[b]oxazin-3(4H)-one is limited, the extensive research on its analogs provides a valuable predictive framework. Based on the available literature, it is reasonable to hypothesize that this compound may exhibit affinity for various GPCRs, kinases, and other enzymes.
For any research program involving 8-Chloro-2H-benzo[b]oxazin-3(4H)-one or its novel derivatives, a comprehensive and systematic assessment of its cross-reactivity is not just a regulatory requirement but a scientific necessity. The experimental approaches outlined in this guide provide a robust starting point for elucidating the selectivity profile of this and other promising compounds, ultimately paving the way for the development of safer and more effective therapeutics.
References
- 1. 8-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors--part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential antimicrobial agents from triazole-functionalized 2H-benzo[b][1,4]oxazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 8-Chloro-2H-benzo[b]oxazin-3(4H)-one: Evaluating its Hypothetical Inhibitory Potential Against Myeloperoxidase and Neutrophil Elastase
This guide provides a comprehensive framework for benchmarking the novel compound 8-Chloro-2H-benzo[b]oxazin-3(4H)-one against established inhibitors of two key enzymes implicated in inflammatory processes: Myeloperoxidase (MPO) and Neutrophil Elastase (NE). While the specific biological targets of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one are currently under investigation, its structural similarity to other bioactive heterocyclic compounds suggests potential modulatory effects on enzymes involved in inflammation.[1][2][3][4][5] This guide, therefore, presents a hypothetical yet scientifically rigorous approach to evaluating its potential efficacy.
The following sections will delve into the rationale for selecting MPO and NE as targets, introduce well-characterized inhibitors for each, and provide detailed experimental protocols for a comparative analysis. The objective is to offer researchers a robust methodology for assessing the inhibitory capacity of novel compounds like 8-Chloro-2H-benzo[b]oxazin-3(4H)-one.
The Rationale: Targeting Key Mediators of Inflammation
Myeloperoxidase and Neutrophil Elastase are enzymes primarily found in neutrophils, a type of white blood cell crucial to the body's innate immune response.[6][7] However, their excessive activity is linked to tissue damage in a variety of inflammatory and cardiovascular diseases.[6][8][9][10][11]
-
Myeloperoxidase (MPO): This heme-containing enzyme plays a critical role in generating hypochlorous acid (HOCl), a potent microbicidal agent.[6][7][12] Overproduction of HOCl can lead to oxidative stress and damage to host tissues, contributing to the pathology of diseases like atherosclerosis and neurodegenerative disorders.[6][10][12] Therefore, MPO inhibitors are of significant interest for therapeutic intervention.[6][7][9][10]
-
Neutrophil Elastase (NE): A serine protease, NE is involved in the degradation of various extracellular matrix proteins, including elastin.[8][13] While essential for breaking down pathogens, unregulated NE activity can lead to tissue destruction, as seen in conditions like chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis.[11][14]
The following diagram illustrates the proposed, hypothetical inhibitory action of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one on the inflammatory cascade mediated by MPO and NE.
Caption: Hypothetical inhibition of MPO and NE by 8-Chloro-2H-benzo[b]oxazin-3(4H)-one.
Benchmark Inhibitors: The Gold Standards for Comparison
To objectively assess the potential of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one, it is essential to benchmark its activity against well-characterized inhibitors of MPO and NE.
| Target Enzyme | Benchmark Inhibitor | Rationale for Selection |
| Myeloperoxidase (MPO) | 2-Thioxanthine | A potent and well-documented MPO inhibitor, known for its distinct binding affinity and ability to reduce the enzyme's catalytic activity.[7] |
| Myeloperoxidase Inhibitor-I | A selective, non-competitive inhibitor that blocks the conversion of hydrogen peroxide to hypochlorous acid.[7] | |
| Neutrophil Elastase (NE) | Sivelestat | A potent and highly selective inhibitor of neutrophil elastase with demonstrated efficacy in curbing NE-induced damage.[13] |
| N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone | A potent, irreversible inhibitor that forms a covalent bond with the active site of neutrophil elastase.[13] |
Experimental Design: A Head-to-Head Comparison
The following workflow outlines the key steps for a comparative analysis of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one and the benchmark inhibitors.
Caption: Experimental workflow for inhibitor comparison.
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for enzymatic assays to determine the inhibitory potential of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one.
Myeloperoxidase (MPO) Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and established methodologies.[15][16]
Materials:
-
Human MPO enzyme
-
MPO Assay Buffer
-
Hydrogen Peroxide (H₂O₂)
-
Taurine
-
5-Thio-2-nitrobenzoic acid (TNB)
-
8-Chloro-2H-benzo[b]oxazin-3(4H)-one and benchmark inhibitors
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one and benchmark inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds and benchmark inhibitors in MPO Assay Buffer.
-
Prepare the MPO enzyme solution in MPO Assay Buffer to the desired concentration.
-
Prepare the substrate solution containing H₂O₂ and taurine in MPO Assay Buffer.
-
Prepare the TNB solution.
-
-
Assay Protocol:
-
Add 50 µL of the MPO enzyme solution to each well of a 96-well plate.
-
Add 25 µL of the serially diluted test compounds, benchmark inhibitors, or vehicle control to the respective wells.
-
Incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the substrate solution to each well.
-
Incubate the plate at 25°C for 30-120 minutes, protected from light.[16]
-
Stop the reaction by adding a suitable stop solution.[16]
-
Add the TNB reagent to each well.[16]
-
Measure the absorbance at 412 nm using a spectrophotometer.[15]
-
-
Data Analysis:
-
Calculate the percentage of MPO inhibition for each concentration of the test compounds and benchmark inhibitors.
-
Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Neutrophil Elastase (NE) Activity Assay (Fluorometric)
This protocol is based on commercially available kits and published methods.[17][18]
Materials:
-
Human Neutrophil Elastase (HNE) enzyme
-
NE Assay Buffer
-
NE Substrate (e.g., a synthetic peptide linked to a fluorophore)
-
8-Chloro-2H-benzo[b]oxazin-3(4H)-one and benchmark inhibitors
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one and benchmark inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds and benchmark inhibitors in NE Assay Buffer.
-
Prepare the HNE enzyme solution in NE Assay Buffer to the desired concentration.
-
Prepare the NE substrate solution in NE Assay Buffer.
-
-
Assay Protocol:
-
Add 50 µL of the serially diluted test compounds, benchmark inhibitors, or vehicle control to the respective wells of a 96-well black plate.
-
Add 25 µL of the HNE enzyme solution to each well.
-
Incubate the plate at 37°C for 10-20 minutes.
-
Initiate the reaction by adding 25 µL of the NE substrate solution to each well.
-
Measure the fluorescence kinetically for 10-20 minutes at 37°C with excitation at ~380 nm and emission at ~500 nm.[17]
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percentage of NE inhibition for each concentration of the test compounds and benchmark inhibitors.
-
Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.
-
Interpreting the Results: A Comparative Data Summary
The IC₅₀ values obtained from the enzymatic assays should be compiled into a clear and concise table for easy comparison.
| Compound | Target Enzyme | IC₅₀ (µM) |
| 8-Chloro-2H-benzo[b]oxazin-3(4H)-one | MPO | Experimental Value |
| 2-Thioxanthine | MPO | Experimental Value |
| Myeloperoxidase Inhibitor-I | MPO | Experimental Value |
| 8-Chloro-2H-benzo[b]oxazin-3(4H)-one | NE | Experimental Value |
| Sivelestat | NE | Experimental Value |
| N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone | NE | Experimental Value |
Conclusion
This guide has outlined a comprehensive and scientifically sound methodology for benchmarking the hypothetical inhibitory activity of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one against two key inflammatory enzymes, Myeloperoxidase and Neutrophil Elastase. By employing well-established benchmark inhibitors and detailed, validated assay protocols, researchers can generate robust and comparable data to assess the potential of this novel compound as a modulator of inflammatory pathways. The successful inhibition of MPO and/or NE by 8-Chloro-2H-benzo[b]oxazin-3(4H)-one in these assays would provide a strong rationale for further investigation into its therapeutic potential for a range of inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. irjet.net [irjet.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are MPO inhibitors and how do they work? [synapse.patsnap.com]
- 7. scbt.com [scbt.com]
- 8. Neutrophil Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Myeloperoxidase Inhibitors as Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flavonoids as inhibitors of human neutrophil elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. Frontiers | The Natural Polypeptides as Significant Elastase Inhibitors [frontiersin.org]
- 15. nwlifescience.com [nwlifescience.com]
- 16. researchgate.net [researchgate.net]
- 17. content.abcam.com [content.abcam.com]
- 18. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Statistical Analysis of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rigorous evaluation of novel chemical entities is paramount. This guide provides an in-depth technical analysis of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one, a member of the promising benzoxazinone class of heterocyclic compounds. We will explore its potential therapeutic applications, compare its hypothetical performance with established alternatives, and provide detailed experimental protocols to empower researchers in their own investigations. This document is designed to be a practical resource, blending theoretical expertise with actionable, field-proven methodologies.
Introduction to 8-Chloro-2H-benzo[b]oxazin-3(4H)-one and the Benzoxazinone Scaffold
Benzoxazinones are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] These activities include anti-inflammatory, anticancer, and antiplatelet properties.[3][4][5] The core benzoxazinone structure serves as a versatile scaffold, and modifications to this structure can lead to compounds with a wide range of biological effects.[1][2]
8-Chloro-2H-benzo[b]oxazin-3(4H)-one is a specific derivative of this class, characterized by a chlorine atom at the 8th position of the benzoxazinone ring. While extensive data on this particular derivative is not widely available in peer-reviewed literature, its structural similarity to other biologically active benzoxazinones suggests it may possess similar therapeutic potential. This guide will, therefore, extrapolate from the known activities of the benzoxazinone class to propose a framework for the evaluation of this specific compound.
Comparative Landscape: Potential Therapeutic Niches and Alternative Compounds
Given the known activities of benzoxazinone derivatives, 8-Chloro-2H-benzo[b]oxazin-3(4H)-one could potentially be investigated for its utility in two primary therapeutic areas: oncology and inflammation.
Anticipated Anticancer Potential:
Several studies have highlighted the anticancer properties of benzoxazinone derivatives.[4][6] For instance, certain derivatives have been shown to inhibit the proliferation of various cancer cell lines, including those of the lung, cervix, and breast.[7][8] The mechanism of action for some of these compounds is believed to involve the targeting of critical cellular pathways, such as the c-Myc G-quadruplex structure.[5]
Potential Anti-inflammatory Action:
Benzoxazinone derivatives have also demonstrated significant anti-inflammatory activity.[1][9] Some have been synthesized from commercially available nonsteroidal anti-inflammatory drugs (NSAIDs) and have shown comparable or even superior efficacy in animal models.[10][11] The mechanism may involve the inhibition of key inflammatory mediators.
To provide a robust comparative analysis, we will consider the following hypothetical alternatives:
-
For Anticancer Activity:
-
Doxorubicin: A well-established chemotherapeutic agent used in the treatment of a wide range of cancers.
-
Gefitinib: A targeted therapy that acts as an EGFR inhibitor, commonly used for non-small cell lung cancer.
-
-
For Anti-inflammatory Activity:
-
Indomethacin: A potent NSAID commonly used as a reference compound in anti-inflammatory studies.
-
Resveratrol: A natural compound known for its anti-inflammatory properties.[9]
-
Experimental Design and Statistical Rationale: A Self-Validating System
The cornerstone of any drug discovery program is a robust and reproducible experimental design coupled with rigorous statistical analysis. The protocols outlined below are designed to be self-validating, providing clear, quantifiable endpoints to assess the efficacy of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one.
Workflow for Evaluating Anticancer Efficacy
The following diagram illustrates a typical workflow for assessing the in-vitro anticancer potential of a novel compound.
Caption: Workflow for in-vitro anticancer evaluation.
Workflow for Assessing Anti-inflammatory Activity
This diagram outlines a standard procedure for evaluating the anti-inflammatory properties of a test compound in a cell-based model.
Caption: Workflow for in-vitro anti-inflammatory assessment.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments outlined above.
Cell Viability Assay (MTT Protocol)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete culture medium
-
8-Chloro-2H-benzo[b]oxazin-3(4H)-one and comparator compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one and comparator compounds. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compounds as described for the viability assay.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Anti-inflammatory Assay (Nitric Oxide Measurement)
The Griess assay is a simple colorimetric method for measuring nitrite concentration, an indicator of nitric oxide (NO) production by activated macrophages.
Materials:
-
96-well plates
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
8-Chloro-2H-benzo[b]oxazin-3(4H)-one and comparator compounds
-
Griess Reagent (e.g., 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Statistical Analysis and Data Interpretation
Data Presentation:
All quantitative data should be summarized in clearly structured tables for easy comparison. Data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.
Table 1: Hypothetical Comparative Cytotoxicity of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one and Standard Anticancer Agents
| Compound | Cell Line | IC₅₀ (µM) after 48h |
| 8-Chloro-2H-benzo[b]oxazin-3(4H)-one | A549 (Lung) | Hypothetical Value |
| HeLa (Cervical) | Hypothetical Value | |
| MCF-7 (Breast) | Hypothetical Value | |
| Doxorubicin | A549 (Lung) | Known Value |
| HeLa (Cervical) | Known Value | |
| MCF-7 (Breast) | Known Value | |
| Gefitinib | A549 (Lung) | Known Value |
| HeLa (Cervical) | Known Value | |
| MCF-7 (Breast) | Known Value |
Table 2: Hypothetical Comparative Anti-inflammatory Effects of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one and Standard Anti-inflammatory Agents
| Compound (at 10 µM) | Inhibition of NO Production (%) | Inhibition of TNF-α Secretion (%) | Inhibition of IL-6 Secretion (%) |
| 8-Chloro-2H-benzo[b]oxazin-3(4H)-one | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Indomethacin | Known Value | Known Value | Known Value |
| Resveratrol | Known Value | Known Value | Known Value |
Statistical Tests:
-
For comparing two groups: An unpaired, two-tailed Student's t-test is appropriate.
-
For comparing more than two groups: A one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Tukey's or Dunnett's test) should be used to identify significant differences between group means.
-
Determining IC₅₀ values: These should be calculated using non-linear regression analysis of the dose-response curves.
A p-value of less than 0.05 is typically considered statistically significant.
Conclusion and Future Directions
This guide provides a comprehensive framework for the statistical analysis and experimental evaluation of 8-Chloro-2H-benzo[b]oxazin-3(4H)-one. While specific experimental data for this compound is currently limited, the provided protocols and comparative strategies offer a robust starting point for its investigation as a potential anticancer or anti-inflammatory agent. Future research should focus on obtaining empirical data for this specific molecule and exploring its mechanism of action in greater detail. The versatility of the benzoxazinone scaffold suggests that 8-Chloro-2H-benzo[b]oxazin-3(4H)-one could be a promising candidate for further drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. 8-CHLORO-4-HYDROXY-2H-BENZO[B][1,4]OXAZIN-3(4H)-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mongoliajol.info [mongoliajol.info]
The Evolving Efficacy of 2H-benzo[b]oxazin-3(4H)-ones: A Comparative Analysis with a Focus on the 8-Chloro Derivative
The Evolving Efficacy of 2H-benzo[b][1][2]oxazin-3(4H)-ones: A Comparative Analysis with a Focus on the 8-Chloro Derivative
In the landscape of contemporary drug discovery, the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of the efficacy of derivatives based on this scaffold, with a particular focus on the potential of the 8-chloro substituted analog. Drawing upon a comprehensive review of peer-reviewed literature, we will explore the anti-inflammatory, anticancer, and antifungal properties of these compounds, offering insights for researchers, scientists, and drug development professionals.
The Benzoxazinone Core: A Foundation for Diverse Bioactivity
The 2H-benzo[b][1][2]oxazin-3(4H)-one core is a heterocyclic motif that has garnered significant attention for its therapeutic potential. Its rigid, planar structure provides a versatile framework for the introduction of various substituents, allowing for the fine-tuning of its pharmacological properties. Studies have revealed that derivatives of this scaffold can modulate a range of biological pathways, leading to activities such as the inhibition of platelet aggregation, anti-inflammatory effects, and potent antimicrobial action.[3][4][5]
Comparative Efficacy Analysis
While direct, peer-reviewed studies on the efficacy of 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one are limited, we can infer its potential by examining the structure-activity relationships (SAR) of halogenated benzoxazinones and related heterocyclic compounds.[6][7] The introduction of a chloro group can significantly impact a molecule's lipophilicity, electronic properties, and metabolic stability, thereby influencing its biological activity.
Anti-Inflammatory Activity
Derivatives of 2H-1,4-benzoxazin-3(4H)-one have shown significant promise as anti-inflammatory agents.[8] In a key study, various derivatives were synthesized and evaluated for their ability to suppress the inflammatory response in lipopolysaccharide (LPS)-induced BV-2 microglial cells. These compounds were found to significantly reduce the production of nitric oxide (NO) and downregulate the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[8] The mechanism of action for some of these derivatives involves the activation of the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress.[8]
Comparative Data for Anti-Inflammatory Activity:
| Compound/Drug | Target/Assay | IC50/Effect | Reference |
| Benzoxazinone Derivative e16 | LPS-induced NO production in BV-2 cells | Significant reduction | [8] |
| Resveratrol (Control) | LPS-induced NO production in BV-2 cells | Positive control | [8] |
The inclusion of a chloro substituent on the benzoxazinone ring could potentially enhance anti-inflammatory activity by increasing the compound's ability to interact with key residues in its biological target. Further studies are warranted to explore this hypothesis.
Anticancer Activity: Targeting the PI3K/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. A novel class of 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives has been identified as potent dual inhibitors of PI3K and mTOR. One derivative, 8d-1 , exhibited an impressive IC50 of 0.63 nM against PI3Kα and demonstrated significant tumor growth inhibition in xenograft models.[9]
Comparative Data for PI3K/mTOR Inhibition:
| Compound | Target | IC50 | Reference |
| 8d-1 | PI3Kα | 0.63 nM | [9] |
| Erlotinib (Control) | EGFR | - | [9] |
The SAR studies in this area suggest that substitutions on the phenyl ring at the 4-position are crucial for activity. While the specific impact of a chloro group at the 8-position of the benzoxazinone core has not been reported in this context, the known effects of halogens on drug-receptor interactions suggest it could be a promising modification.
Antifungal Activity
The emergence of drug-resistant fungal pathogens necessitates the development of new antifungal agents. Benzoxazinone derivatives have been investigated for their potential in this area. In one study, a series of 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety were synthesized and evaluated for their antifungal activity. Notably, compounds with a 6-chloro substituent on the benzoxazinone skeleton exhibited superior antifungal activity against a panel of phytopathogenic fungi.
Comparative Data for Antifungal Activity:
| Compound | Fungal Strain | EC50 | Reference |
| 5s (6-Chloro derivative) | P. infestans | 15.37 µg/ml |
This finding strongly suggests that the presence and position of a chloro group can significantly enhance the antifungal potency of the benzoxazinone scaffold. It provides a compelling rationale for the investigation of other chloro-substituted isomers, including the 8-chloro derivative.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings discussed, this section outlines the methodologies for key experiments cited in the literature.
Synthesis of 8-Chloro-4-cyclohexyl-2H-1,4-benzoxazin-3(4H)-one
A representative synthesis of a chloro-substituted benzoxazinone is described for 8-Chloro-4-cyclohexyl-2H-1,4-benzoxazin-3(4H)-one.[10]
-
To a solution of N-cyclohexyl-2-(2,3-dichlorophenoxy)acetamide (2.0 mmol) in DMF (20 ml), add caesium carbonate (2.4 mmol).
-
Reflux the mixture for 2 hours, monitoring the reaction by TLC.
-
Remove the DMF under vacuum.
-
Add water (20 ml) to the residue to obtain a turbid solution and extract with ethyl acetate (4 x 20 ml).
-
Combine the organic layers and wash with 1 M HCl (3 x 10 ml) and saturated sodium chloride solution (3 x 10 ml).
-
Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using ethyl acetate/hexane (1/5) as the eluent.
In Vitro Anti-Inflammatory Assay: Measurement of Nitric Oxide Production
The anti-inflammatory activity of benzoxazinone derivatives can be assessed by measuring their ability to inhibit nitric oxide (NO) production in LPS-stimulated BV-2 microglial cells.[8]
-
Seed BV-2 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-treated control.
In Vitro PI3K/mTOR Kinase Assay
The inhibitory activity of compounds against PI3K and mTOR can be determined using various commercially available assay kits, often employing a time-resolved fluorescence resonance energy transfer (TR-FRET) format.[1][11]
-
Add the test compound, the respective kinase (PI3K or mTOR), and the substrate to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period.
-
Stop the reaction and add a detection solution containing a europium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Measure the TR-FRET signal, which is proportional to the amount of phosphorylated substrate.
-
Calculate the IC50 value for each compound.
Antifungal Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the compounds against various fungal strains can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[12]
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing RPMI-1640 medium.
-
Prepare a standardized fungal inoculum.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Incubate the plate at an appropriate temperature for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.
Future Directions and Conclusion
The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold represents a highly promising starting point for the development of novel therapeutics with diverse applications. The available literature strongly suggests that halogenation, particularly with chlorine, is a viable strategy for enhancing the biological activity of these compounds. The superior antifungal activity of 6-chloro-substituted derivatives provides a compelling rationale for the synthesis and evaluation of 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one.
Future research should focus on the systematic exploration of the structure-activity relationships of halogenated benzoxazinones across various biological targets. Head-to-head comparisons of different positional isomers will be crucial in elucidating the optimal substitution pattern for each desired activity. Furthermore, detailed mechanistic studies will be necessary to fully understand how these compounds exert their therapeutic effects.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One moment, please... [irjet.net]
- 4. jddtonline.info [jddtonline.info]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 8-Chloro-2H-benzo[B][1,4]oxazin-3(4H)-one
Comprehensive Safety and Handling Guide for 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one
This guide provides essential safety protocols and operational directives for the handling of 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one (CAS No. 57245-31-5). As a chlorinated heterocyclic compound, its handling demands a rigorous and informed approach to personal and environmental safety. This document is structured to provide researchers, scientists, and drug development professionals with the critical information needed to work with this compound confidently and safely, moving beyond mere procedural steps to explain the rationale behind each safety recommendation.
Hazard Assessment and Toxicological Profile
8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one is classified as Acute toxicity - Category 4, Oral , with the hazard statement H302: Harmful if swallowed.[3] While the Safety Data Sheet (SDS) does not list other physical or health hazards, the broader class of benzoxazinones warrants a cautious approach. Recent studies on benzoxazinone derivatives have indicated potential genotoxic effects in human cells, suggesting that these compounds could be aneugenic.[1] An aneugen is a chemical agent that can cause a change in the number of chromosomes. This underscores the importance of minimizing all routes of exposure—inhalation, skin contact, and ingestion—not just to prevent acute toxicity but also to mitigate potential long-term health risks.
Known Hazards:
| Hazard Class | GHS Classification | Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Potential Genotoxicity | Not Classified (Research) | Possible aneugenic effects |
As of the latest review, specific occupational exposure limits (OELs) for 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one have not been established.[4] In the absence of an OEL, a conservative approach to exposure control is mandatory.
Personal Protective Equipment (PPE): A Multi-Barrier System
The selection of PPE is not a checklist but a comprehensive system designed to place multiple barriers between the researcher and the chemical. The following recommendations are based on a risk assessment for handling this solid compound in a laboratory setting.
Primary Engineering Control: The Chemical Fume Hood
All handling of 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one powder, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood. This primary engineering control is the most critical step in minimizing inhalation exposure to fine particulates.
Hand Protection: Selecting the Right Glove
-
For Splash Protection and Short-Duration Handling:
-
Nitrile Gloves: Nitrile offers good resistance to a range of chemicals and is a suitable choice for incidental contact.[5][6] However, it is crucial to recognize that thin, disposable nitrile gloves are not intended for prolonged, direct exposure.[3] Should a splash occur, gloves must be removed and replaced immediately.[3]
-
-
For Extended Handling or Immersion:
-
Butyl Rubber or Neoprene Gloves: For operations with a higher risk of direct and prolonged contact, more robust glove materials are necessary. Butyl rubber provides excellent protection against a wide variety of chemicals, though it performs less well with some halogenated solvents.[7] Neoprene is another strong candidate, offering good chemical and wear resistance.[7]
-
Double Gloving: For critical operations, wearing two pairs of nitrile gloves or a combination of a lighter inner glove and a heavier outer glove (e.g., nitrile inner, neoprene outer) provides an additional layer of protection.
-
Glove Selection Summary:
| Glove Material | Recommended Use | Rationale |
| Nitrile | Incidental splash contact, handling of sealed containers | Good general chemical resistance for short-term exposure.[5][6] |
| Neoprene | Extended handling, potential for direct contact | Good pliability and tear resistance, with protection against many organic compounds.[7] |
| Butyl Rubber | High-risk operations, handling of larger quantities | Excellent protection against a wide array of chemicals.[7] |
Always inspect gloves for any signs of degradation or perforation before use.
Eye and Face Protection
-
Safety Glasses with Side Shields: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for any work with this compound.
-
Chemical Splash Goggles: When there is any risk of splashing, tightly fitting chemical splash goggles should be worn.[4] This is the standard recommendation for handling this compound.
-
Face Shield: For procedures with a significant splash or aerosolization risk, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.
Protective Clothing
-
Laboratory Coat: A standard, buttoned laboratory coat is required to protect against minor spills and contamination of personal clothing.
-
Chemical-Resistant Apron or Coveralls: For tasks involving larger quantities or a higher risk of spills, a chemical-resistant apron or disposable coveralls made from materials like Tyvek® should be worn over the lab coat.
Respiratory Protection
Due to the absence of an established OEL, respiratory protection should be considered on a task-specific basis, particularly when there is a potential to generate dust or aerosols.
-
Routine Handling in a Fume Hood: If all manipulations of the solid are performed within a properly functioning chemical fume hood, respiratory protection is typically not required.
-
Potential for Dust Generation: For tasks outside of a fume hood that could generate dust (e.g., cleaning up a spill, maintenance of contaminated equipment), a respirator is necessary. The minimum requirement would be a NIOSH-approved N95 particulate respirator. For higher levels of protection or when eye irritation is a concern, a full-facepiece respirator with P100 cartridges is recommended.
Operational and Disposal Plans
A systematic workflow is essential for safe handling and disposal.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
Donning PPE: Don the required PPE in the following order: lab coat, inner gloves, outer gloves, and eye/face protection. If respiratory protection is needed, it should be fit-tested and donned according to institutional protocols.
-
Handling the Compound: Perform all manipulations within the fume hood. Use tools like spatulas and weighing paper to minimize the creation of dust.
-
Post-Handling: Securely close the primary container. Decontaminate any equipment used and the work surface within the fume hood.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. Remove outer gloves first, followed by the lab coat and any additional protective clothing. Remove eye and face protection, and finally, the inner gloves.
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Decontamination and Disposal Workflow
Proper segregation and treatment of waste are critical to prevent environmental contamination.
Caption: Workflow for the segregation and disposal of waste generated from handling 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one.
Disposal Plan Details:
-
Solid Waste: All contaminated solid waste, including gloves, bench paper, and wipes, must be placed in a clearly labeled hazardous waste container designated for "Chlorinated Solid Waste."
-
Liquid Waste: Unused solutions and rinsates should be collected in a dedicated, sealed, and labeled container for "Chlorinated Liquid Waste." Never mix chlorinated and non-chlorinated solvent waste.
-
Decontamination of Glassware and Surfaces:
-
Perform a preliminary rinse with a suitable organic solvent (e.g., acetone) to dissolve any residual compound. Collect this rinsate as chlorinated liquid waste.
-
Follow with a thorough wash using soap and water.
-
Work surfaces within the fume hood should be wiped down with a solvent-dampened cloth (collecting the cloth as solid waste) and then washed with detergent.
-
-
Spill Response:
-
Evacuate the immediate area and alert others.
-
If the spill is large or outside of a fume hood, contact your institution's environmental health and safety department.
-
For small spills within a fume hood, don appropriate PPE (including respiratory protection if necessary).
-
Cover the spill with an absorbent material.
-
Carefully collect the absorbed material and place it in the chlorinated solid waste container.
-
Decontaminate the area as described above.
-
By adhering to these comprehensive guidelines, researchers can effectively mitigate the risks associated with handling 8-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one, ensuring a safe and productive laboratory environment.
References
- 1. Aneugenic effects of benzoxazinones in cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preliminary analysis of toxicity of benzoxazinones and their metabolites for folsomia Candida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. 8-CHLORO-2H-1,4-BENZOXAZIN-3(4H)-ONE - Safety Data Sheet [chemicalbook.com]
- 5. gloves.com [gloves.com]
- 6. wellbefore.com [wellbefore.com]
- 7. safety.fsu.edu [safety.fsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
